Amisulpride N-oxide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-amino-N-[(1-ethyl-1-oxidopyrrolidin-1-ium-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O5S/c1-4-20(22)8-6-7-12(20)11-19-17(21)13-9-16(26(23,24)5-2)14(18)10-15(13)25-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIKIPAUZJTRGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747025 | |
| Record name | 4-Amino-5-(ethanesulfonyl)-N-[(1-ethyl-1-oxo-1lambda~5~-pyrrolidin-2-yl)methyl]-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71676-01-2 | |
| Record name | 4-Amino-N-[(1-ethyl-1-oxido-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71676-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-5-(ethanesulfonyl)-N-[(1-ethyl-1-oxo-1lambda~5~-pyrrolidin-2-yl)methyl]-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Amisulpride N-oxide: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amisulpride N-oxide is a primary metabolite and a significant degradation product of the atypical antipsychotic drug Amisulpride.[1] Its formation can occur through metabolic oxidation or exposure of Amisulpride to environmental factors such as UV light and ozone.[1] As a potential impurity in Amisulpride drug products and a substance that may have its own pharmacological and toxicological profile, a thorough understanding of its synthesis and characterization is crucial for drug development and quality control. This technical guide provides an in-depth overview of the synthesis and analytical characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 4-amino-N-[(1-ethyl-1-oxido-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide | [1] |
| CAS Number | 71676-01-2 | [1] |
| Molecular Formula | C₁₇H₂₇N₃O₅S | [1] |
| Molecular Weight | 385.48 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727) | [1] |
Synthesis of this compound
While this compound is primarily known as a degradation product, its deliberate synthesis in a laboratory setting is essential for obtaining a pure standard for analytical and toxicological studies. Direct oxidation of the tertiary amine group in Amisulpride is the most straightforward synthetic approach. Below are detailed protocols for common oxidation methods.
Method 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
This method utilizes a widely used and effective oxidizing agent for the conversion of tertiary amines to their corresponding N-oxides.
Experimental Protocol:
-
Dissolution: Dissolve Amisulpride (1 equivalent) in a suitable chlorinated solvent such as dichloromethane (B109758) (DCM) or chloroform at room temperature. The concentration should be in the range of 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: Slowly add a solution of m-CPBA (1.1-1.5 equivalents) in the same solvent to the cooled Amisulpride solution over a period of 30-60 minutes with continuous stirring. The slow addition helps to control the reaction temperature, as the oxidation is exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite (B76179). Stir the mixture for 15-20 minutes.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of methanol in dichloromethane or by recrystallization from a suitable solvent system (e.g., methanol/ethyl acetate).
Method 2: Oxidation with Hydrogen Peroxide
This method employs a greener and more atom-economical oxidizing agent.
Experimental Protocol:
-
Dissolution: Dissolve Amisulpride (1 equivalent) in a suitable solvent such as methanol, ethanol, or acetone.
-
Addition of Hydrogen Peroxide: Add an aqueous solution of hydrogen peroxide (30% w/w, 3-5 equivalents) to the Amisulpride solution.
-
Heating: Heat the reaction mixture to 40-60 °C and stir. The reaction time can vary from several hours to a day.
-
Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Decompose the excess hydrogen peroxide by the addition of a small amount of manganese dioxide or a saturated aqueous solution of sodium sulfite until the peroxide test is negative.
-
Filtration and Concentration: Filter the mixture to remove any inorganic solids and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography or recrystallization as described in Method 1.
Workflow for Chemical Synthesis of this compound
Caption: General workflow for the chemical synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are commonly employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The formation of the N-oxide bond results in characteristic shifts in the NMR spectrum compared to the parent Amisulpride.
¹H NMR Spectroscopy:
-
Protons alpha to the N-oxide: The most significant change is the downfield shift of the protons on the carbon atoms directly attached to the nitrogen atom of the pyrrolidine (B122466) ring. This is due to the deshielding effect of the N-oxide group.
-
Other protons: Minor shifts may also be observed for other protons in the molecule.
¹³C NMR Spectroscopy:
-
Carbons alpha to the N-oxide: The carbon atoms alpha to the N-oxide group will also experience a downfield shift.
-
Other carbons: Smaller changes in the chemical shifts of other carbon atoms may also be observed.
Predicted ¹H and ¹³C NMR Data for this compound:
| Amisulpride | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | This compound | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Pyrrolidine-CH₂ (α to N) | ~2.5-2.8 | ~55-58 | Pyrrolidine-CH₂ (α to N-oxide) | ~3.5-4.0 | ~65-70 |
| Pyrrolidine-CH (α to N) | ~2.9-3.2 | ~60-63 | Pyrrolidine-CH (α to N-oxide) | ~4.0-4.5 | ~70-75 |
| N-CH₂-ethyl | ~2.4-2.7 | ~45-48 | N-CH₂-ethyl | ~3.3-3.8 | ~55-60 |
| CH₃-ethyl | ~1.0-1.2 | ~12-15 | CH₃-ethyl | ~1.2-1.4 | ~10-13 |
| Aromatic-H | ~6.5-8.0 | ~110-160 | Aromatic-H | ~6.5-8.0 | ~110-160 |
| OCH₃ | ~3.9 | ~56 | OCH₃ | ~3.9 | ~56 |
| SO₂-CH₂ | ~3.2 | ~53 | SO₂-CH₂ | ~3.2 | ~53 |
| SO₂-CH₃ | ~1.3 | ~8 | SO₂-CH₃ | ~1.3 | ~8 |
| NH₂ | ~4.5 | - | NH₂ | ~4.5 | - |
| CONH | ~8.2 | ~165 | CONH | ~8.2 | ~165 |
Note: These are predicted values based on general trends for N-oxidation. Actual experimental values may vary.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of this compound.
-
Electrospray Ionization (ESI): In positive ion mode, this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 386.
-
Fragmentation Pattern: A characteristic fragmentation of N-oxides is the loss of an oxygen atom (16 Da), resulting in a fragment ion corresponding to the protonated parent amine [M+H-16]⁺ at m/z 370. This neutral loss is a strong indicator of an N-oxide functionality. Further fragmentation will be similar to that of Amisulpride.
Mass Spectrometry Data for this compound:
| Ion | m/z (calculated) | m/z (observed) |
| [M+H]⁺ | 386.1744 | 386.1749 |
| [M+H-O]⁺ | 370.1795 | 370.1800 |
Observed data from SpectraBase, Compound ID HJPSCTOZuzm.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of this compound and for separating it from Amisulpride and other related substances.
Typical HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer, pH 3-7) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength where both Amisulpride and this compound have significant absorbance (e.g., ~270 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Due to the increased polarity of the N-oxide group, this compound will typically have a shorter retention time than Amisulpride on a reverse-phase HPLC column.
Experimental Workflow for Characterization
Caption: Workflow for the analytical characterization of this compound.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed protocols for chemical synthesis and the summary of analytical characterization techniques and expected data will be valuable for researchers and professionals in the fields of drug metabolism, pharmaceutical analysis, and quality control. The availability of pure this compound as a reference standard is critical for the accurate monitoring of Amisulpride stability and for further investigation into its potential biological activities.
References
Amisulpride N-oxide: An Examination of a Metabolite within the Pharmacological Context of its Parent Compound, Amisulpride
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current scientific understanding of Amisulpride (B195569) N-oxide. Initial investigations reveal a significant scarcity of direct research into the specific mechanism of action of Amisulpride N-oxide itself. The available scientific literature primarily identifies it as a transformation product and metabolite of the atypical antipsychotic, Amisulpride.[1][2][3] Notably, studies on the metabolism of Amisulpride suggest that its metabolites are largely pharmacologically inactive and found in negligible amounts in plasma.[1][2]
Consequently, this guide will focus on the well-documented and complex mechanism of action of the parent compound, Amisulpride. Understanding the pharmacology of Amisulpride is essential for contextualizing the role and potential impact of its metabolites, including this compound.
Overview of Amisulpride
Amisulpride is a substituted benzamide (B126) atypical antipsychotic renowned for its efficacy in treating both the positive and negative symptoms of schizophrenia.[4][5][6][7] It exhibits a unique, dose-dependent pharmacological profile, which distinguishes it from other antipsychotic agents.[4][8][9] Its therapeutic effects are primarily attributed to its high and selective affinity for dopamine (B1211576) D2 and D3 receptors.[2][4][9][10][11] More recent research has also identified its potent antagonism of the serotonin (B10506) 5-HT7 receptor, which is thought to contribute to its antidepressant properties.[12][13][14][15]
The Metabolic Fate of Amisulpride: Formation of this compound
Amisulpride undergoes minimal metabolism in the body.[1][2] The formation of this compound is a result of the oxidation of the parent molecule.[2] This metabolic conversion is a minor pathway, with the majority of Amisulpride being excreted unchanged.[1]
Quantitative Pharmacology of Amisulpride
The following table summarizes the in vitro binding affinities of Amisulpride and its enantiomers for key central nervous system receptors. The data is presented as inhibition constants (Ki), where a lower value indicates a higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) |
| Racemic Amisulpride | Dopamine D2 | 2.8 - 3.0 |
| Racemic Amisulpride | Dopamine D3 | 3.2 - 3.5 |
| Racemic Amisulpride | Serotonin 5-HT7a | 11.5 |
| Racemic Amisulpride | Serotonin 5-HT2B | 13 |
| (-)-S Amisulpride | Dopamine D2L | 4.1 - 10.7 |
| (-)-S Amisulpride | Rat Dopamine D3 | 3.1 - 3.2 |
| (+)-R Amisulpride (Aramisulpride) | Dopamine D2 | 140 |
| (-)-S Amisulpride (Esamisulpride) | Dopamine D2 | 4.43 |
| (+)-R Amisulpride (Aramisulpride) | Serotonin 5-HT7 | 47 |
| (-)-S Amisulpride (Esamisulpride) | Serotonin 5-HT7 | 1860 |
Data compiled from multiple sources.[9][12][16][17]
Detailed Mechanism of Action of Amisulpride
Dose-Dependent Dopamine D2/D3 Receptor Antagonism
A defining characteristic of Amisulpride is its dual action at dopamine D2 and D3 receptors, which is dependent on the administered dose.[4][5][8]
-
Low Doses (50-300 mg/day): At lower concentrations, Amisulpride preferentially blocks presynaptic D2/D3 autoreceptors.[4][8][9] These autoreceptors normally function to inhibit dopamine synthesis and release. By blocking these receptors, Amisulpride disinhibits dopaminergic neurons, leading to an increase in dopamine release in the synaptic cleft. This enhanced dopaminergic neurotransmission is believed to be the mechanism underlying its efficacy against negative and depressive symptoms.[4][5][8]
-
High Doses (400-1200 mg/day): At higher doses, Amisulpride acts as a conventional antagonist at postsynaptic D2/D3 receptors, particularly in the limbic system.[4][9][10] This action blocks the effects of excess dopamine, thereby alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[4][5]
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of inhibitory G proteins. Upon activation by dopamine, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Amisulpride, as a competitive antagonist, binds to the D2 receptor without activating it, thereby preventing dopamine from initiating this signaling cascade.[4][17]
Serotonin 5-HT7 Receptor Antagonism
In addition to its effects on the dopaminergic system, Amisulpride is a potent antagonist at serotonin 5-HT7 receptors.[12][13][14] This interaction is believed to be the primary mediator of its antidepressant properties.[13][14] Studies in 5-HT7 receptor knockout mice have shown that the antidepressant-like effects of Amisulpride are absent, providing strong evidence for the crucial role of this receptor in its mood-regulating effects.[13][14]
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
This protocol provides a general framework for determining the binding affinity (Ki) of a test compound like Amisulpride for a specific receptor.
Objective: To quantify the affinity of a test compound for a target receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes from a stable cell line (e.g., HEK293, CHO) expressing the recombinant human receptor of interest (e.g., Dopamine D2, Serotonin 5-HT7).
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]Spiperone for D2 receptors, [3H]LSD for 5-HT7 receptors).
-
Test Compound: Amisulpride.
-
Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) at a physiological pH.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand for the target receptor to determine non-specific binding.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Detection System: A liquid scintillation counter.
Procedure:
-
Assay Preparation: Prepare serial dilutions of the test compound (Amisulpride).
-
Incubation: In a multi-well plate, combine the receptor-containing cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound. Include control wells for total binding (no test compound) and non-specific binding. Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
References
- 1. benchchem.com [benchchem.com]
- 2. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. psychscenehub.com [psychscenehub.com]
- 6. Amisulpride: progress and outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of amisulpride and haloperidol on dopamine D2 receptor-mediated signaling in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amisulpride: from animal pharmacology to therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D2 receptor occupancy during high- and low-dose therapy with the atypical antipsychotic amisulpride: a 123I-iodobenzamide SPECT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (-)S amisulpride binds with high affinity to cloned dopamine D(3) and D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amisulpride is a potent 5-HT7 antagonist: relevance for antidepressant actions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5‐HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Amisulpride N-oxide: A Comprehensive Technical Overview of its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amisulpride (B195569) N-oxide is recognized primarily as a metabolite and degradation product of the atypical antipsychotic drug, amisulpride. This technical guide provides an in-depth exploration of the discovery, history, and scientific understanding of Amisulpride N-oxide. While specific historical records detailing its initial discovery are not extensively documented in publicly available literature, its identification is intrinsically linked to the metabolic and environmental fate studies of its parent compound, amisulpride. This document synthesizes the available scientific data on its formation, physicochemical properties, and pharmacological profile, presenting it in a structured format for researchers and drug development professionals.
Introduction to Amisulpride and the Emergence of its N-oxide
Amisulpride is a substituted benzamide (B126) atypical antipsychotic that selectively antagonizes dopamine (B1211576) D2 and D3 receptors.[1][2] It is utilized in the treatment of schizophrenia and, at lower doses, for dysthymia.[2] The metabolism of amisulpride is minimal, with the majority of the drug excreted unchanged.[3] However, metabolic studies have identified key pathways, including oxidation, which leads to the formation of this compound.[3] This metabolite has also been identified as a photodegradation product of amisulpride, indicating its environmental relevance.[1][4]
Discovery and History
The specific historical details surrounding the initial isolation and characterization of this compound are not well-documented in dedicated publications. Its discovery can be inferred to be a direct result of the routine and comprehensive metabolic profiling of amisulpride during its preclinical and clinical development. The process of drug development necessitates a thorough understanding of a compound's metabolic fate to assess its safety and efficacy.
Inferred Discovery Timeline:
-
Late 20th Century: Following the synthesis and development of amisulpride, extensive in vitro and in vivo metabolism studies would have been conducted. It is during this phase that this compound would have been first identified as a minor metabolite.
-
Early 21st Century: With the widespread clinical use of amisulpride, further research, including environmental fate studies, has highlighted the formation of this compound through photodegradation.[1]
Physicochemical and Pharmacokinetic Properties
This compound is the product of the oxidation of the tertiary amine in the pyrrolidine (B122466) ring of amisulpride.[3] Limited quantitative data is available for this compound itself, as research has primarily focused on the parent drug.
Table 1: Physicochemical Properties of Amisulpride and its N-oxide
| Property | Amisulpride | This compound |
| Molecular Formula | C₁₇H₂₇N₃O₄S | C₁₇H₂₇N₃O₅S |
| Molar Mass | 369.48 g/mol | 385.48 g/mol [5] |
| CAS Number | 71675-85-9 | 71676-01-2[5] |
Table 2: Pharmacokinetic Parameters of Amisulpride (Human)
| Parameter | Value |
| Bioavailability | 48%[2] |
| Protein Binding | 17%[2] |
| Elimination Half-life | ~12 hours[2] |
| Metabolism | Minimal; two identified metabolites (de-ethylation and oxidation products) account for ~4% of the dose.[3] |
| Excretion | Primarily renal, as unchanged drug.[2] |
This compound, being one of the two primary but minor metabolites, is considered pharmacologically inactive.[3] Its contribution to the overall clinical effect of amisulpride is negligible.
Experimental Protocols
General Protocol for the Synthesis of this compound
The synthesis of this compound would typically involve the oxidation of the tertiary amine in the pyrrolidine ring of amisulpride. A common method for such a transformation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA).
Materials:
-
Amisulpride
-
meta-Chloroperoxybenzoic acid (mCPBA)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Appropriate eluents for chromatography (e.g., a gradient of methanol (B129727) in dichloromethane)
Procedure:
-
Dissolve amisulpride in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Add a solution of mCPBA in the same solvent dropwise to the cooled amisulpride solution.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
-
Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its identity and purity.
Visualizations
Metabolic Pathway of Amisulpride
The metabolic conversion of amisulpride to this compound is a straightforward oxidation reaction.
Caption: Metabolic oxidation of amisulpride to this compound.
Experimental Workflow for Synthesis and Purification
The general workflow for the laboratory synthesis and purification of this compound is outlined below.
Caption: General workflow for this compound synthesis.
Conclusion
This compound is a minor, pharmacologically inactive metabolite of the atypical antipsychotic amisulpride. Its discovery is an integral part of the metabolic studies of the parent drug, although specific historical accounts of its initial identification are not prominent in the scientific literature. It is also formed through environmental degradation processes such as photodegradation. For researchers and drug development professionals, this compound serves as an important reference standard for metabolic and impurity profiling of amisulpride. Further research into the environmental impact and degradation pathways of amisulpride may provide more insights into the significance of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cphi-online.com [cphi-online.com]
- 5. This compound | 71676-01-2 | FA17869 | Biosynth [biosynth.com]
The Pharmacological Profile of Amisulpride and the Uncharacterized Nature of its N-oxide Metabolite
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Amisulpride (B195569) is a second-generation atypical antipsychotic agent recognized for its efficacy in treating both the positive and negative symptoms of schizophrenia, as well as dysthymia.[1][2] Its therapeutic effects are attributed to a unique and highly selective pharmacological profile, primarily targeting dopamine (B1211576) D2 and D3 receptors, and more recently identified, the serotonin (B10506) 5-HT7 receptor.[3][4] Amisulpride N-oxide is a known metabolite and degradation product of amisulpride, formed through oxidation.[5][6] Despite its identification, a comprehensive pharmacological profile of this compound is not available in the public domain. One report on the metabolism of amisulpride suggests that its metabolites, formed via de-ethylation and oxidation, are pharmacologically inactive; however, specific data for the N-oxide is lacking.[5] This guide provides a detailed overview of the well-established pharmacological properties of the parent compound, amisulpride, and highlights the current knowledge gap regarding its N-oxide metabolite.
Pharmacological Profile of Amisulpride
Amisulpride exhibits a distinct, dose-dependent mechanism of action. At lower doses, it is thought to preferentially block presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release and subsequent alleviation of negative and depressive symptoms.[7] At higher doses, it acts as a conventional postsynaptic D2/D3 receptor antagonist, primarily in the limbic regions, which is effective in controlling the positive symptoms of schizophrenia.[7]
Receptor Binding Affinity
Amisulpride demonstrates high and selective affinity for dopamine D2 and D3 receptors, and potent antagonism at the serotonin 5-HT7 receptor.[3][4] The binding affinities (Ki) from various in vitro studies are summarized in the table below.
| Compound | Receptor | Ki (nM) | Radioligand | Source |
| Racemic Amisulpride | Dopamine D2 | 2.8 | [3H]raclopride | [4] |
| Racemic Amisulpride | Dopamine D3 | 3.2 | [3H]raclopride | [4] |
| Racemic Amisulpride | Serotonin 5-HT7a | 11.5 ± 0.7 | [3H]LSD | [3] |
| (S)-Amisulpride | Dopamine D2 | - | - | - |
| (S)-Amisulpride | Dopamine D3 | - | - | - |
| (R)-Amisulpride | Dopamine D2 | - | - | - |
| (R)-Amisulpride | Dopamine D3 | - | - | - |
| Racemic Amisulpride | Serotonin 5-HT2B | 13 ± 1 | - | [3] |
Note: Specific Ki values for the individual enantiomers of Amisulpride at D2 and D3 receptors were not explicitly found in the provided search results, though their differential binding is acknowledged in the literature.
In Vivo Efficacy
Preclinical in vivo studies in animal models have been instrumental in characterizing the antipsychotic and antidepressant-like effects of amisulpride.
| Animal Model | Effect of Amisulpride | Relevant Doses | Putative Mechanism | Source |
| Rat model of depression (Tail Suspension Test) | Reduced immobility time | Low doses | 5-HT7 receptor antagonism | [3] |
| Rat model of psychosis (Ketamine-induced deficits) | Ameliorated cognitive deficits and social interaction deficits | 3 mg/kg | 5-HT7 receptor antagonism | [8] |
| Rat model of positive symptoms (Amphetamine-induced hyperlocomotion) | Inhibition of hyperlocomotion | - | D2/D3 receptor antagonism | [9] |
| Rat model of negative symptoms | - | Low doses | Presynaptic D2/D3 autoreceptor blockade | [7] |
Signaling Pathways
The interaction of amisulpride with its target receptors initiates specific intracellular signaling cascades.
Dopamine D2/D3 Receptor Signaling
Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that couple to the Gαi/o family of G proteins.[7] Agonist binding to these receptors inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[10] As a competitive antagonist, amisulpride blocks dopamine from binding to these receptors, thereby preventing the inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels.[7]
Serotonin 5-HT7 Receptor Signaling
The serotonin 5-HT7 receptor is a Gs protein-coupled receptor.[11] Activation of this receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[11] Amisulpride acts as a competitive antagonist at this receptor, preventing serotonin from binding and thereby inhibiting the stimulation of adenylyl cyclase and the subsequent rise in cAMP.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Amisulpride a selective dopamine antagonist and atypical antipsychotic: results of a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amisulpride is a potent 5-HT7 antagonist: relevance for antidepressant actions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Effects of the Selective 5-HT7 Receptor Antagonist SB-269970 and Amisulpride on Ketamine-Induced Schizophrenia-like Deficits in Rats | PLOS One [journals.plos.org]
- 9. Amisulpride the 'atypical' atypical antipsychotic--comparison to haloperidol, risperidone and clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
Amisulpride N-oxide: A Comprehensive Technical Dossier
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amisulpride N-oxide is the primary metabolite and a known degradation product of the atypical antipsychotic drug Amisulpride.[1] While Amisulpride is a potent antagonist of dopamine (B1211576) D2/D3 and serotonin (B10506) 5-HT7 receptors, its N-oxide metabolite is generally considered to be pharmacologically inactive.[2] This document provides a detailed technical overview of the chemical structure, properties, and relevant biological context of this compound, intended for researchers and professionals in the field of drug development and pharmacology.
Chemical Structure and Properties
This compound is formed by the oxidation of the tertiary amine in the pyrrolidine (B122466) ring of Amisulpride. This conversion results in the formation of an N-oxide functional group.
Chemical Structure:
-
IUPAC Name: 4-amino-N-[(1-ethyl-1-oxido-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxy-benzamide[1]
-
SMILES: O=C(C1=C(OC)C=C(N)C(S(=O)(CC)=O)=C1)NCC2CCC[N+]2(CC)[O-][1]
Physicochemical Properties:
A comprehensive summary of the known and predicted physicochemical properties of this compound and its parent compound, Amisulpride, is presented in Table 1. Direct experimental data for some properties of this compound are limited; therefore, predicted values are included where available.
| Property | This compound | Amisulpride |
| Molecular Weight | 385.48 g/mol [3] | 369.48 g/mol [4] |
| Melting Point | Data not available | 126-127 °C[4] |
| Boiling Point | Data not available | Predicted: 558.9 ± 50.0 °C[5] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol[1] | Insoluble in water[4] |
| pKa (basic) | Predicted: Lower than Amisulpride | 9.37[4] |
| LogP | Predicted: Lower than Amisulpride | 1.06[4] |
Pharmacology and Signaling Pathways
Amisulpride (Parent Compound)
Amisulpride exhibits a complex, dose-dependent pharmacology. It is a potent antagonist at dopamine D2 and D3 receptors.[6] Additionally, it has been identified as a potent antagonist of serotonin 5-HT7 and 5-HT2B receptors, which is thought to contribute to its antidepressant effects.[7]
At low doses, Amisulpride preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release. At higher doses, it acts as a conventional postsynaptic D2/D3 receptor antagonist.[6]
The signaling pathways for Amisulpride's action on dopamine D2 and serotonin 5-HT7 receptors are depicted below.
This compound
Experimental Protocols
Synthesis of this compound
A general protocol for the synthesis of tertiary amine N-oxides can be adapted for the preparation of this compound from Amisulpride.
Detailed Methodology:
-
Dissolution: Dissolve Amisulpride in a suitable organic solvent such as methanol or dichloromethane (B109758) in a round-bottom flask.
-
Oxidation: Cool the solution to 0 °C in an ice bath. Add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, portion-wise while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the excess oxidizing agent by adding a reducing agent, such as a saturated aqueous solution of sodium sulfite.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method can be developed for the analysis of this compound.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (determined by UV-Vis spectroscopy) or mass spectrometry (MS) for higher sensitivity and specificity.
Mass Spectrometry (MS):
Mass spectrometry is a key technique for the identification and characterization of this compound. The protonated molecule [M+H]⁺ would have an m/z of 386.18. A characteristic fragmentation pattern in MS/MS would be the neutral loss of an oxygen atom (-16 Da) or a hydroxyl radical (-17 Da) from the parent ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound. The formation of the N-oxide will induce characteristic downfield shifts in the signals of the protons and carbons adjacent to the nitrogen atom in the pyrrolidine ring compared to the parent Amisulpride.[2][8][9]
Conclusion
This compound is a key metabolite of Amisulpride. While its parent compound has a well-defined and potent pharmacological profile, the N-oxide derivative is considered inactive. This is likely due to its increased polarity, which hinders its ability to interact with the target receptors in the central nervous system. The information and protocols provided in this document serve as a comprehensive guide for researchers and scientists involved in the study of Amisulpride and its metabolites. Further research, particularly direct receptor binding assays, would be beneficial to definitively confirm the pharmacological inactivity of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amisulpride CAS#: 71675-85-9 [m.chemicalbook.com]
- 6. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amisulpride is a potent 5-HT7 antagonist: relevance for antidepressant actions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Metabolism of Amisulpride to N-Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amisulpride (B195569) is an atypical antipsychotic and antiemetic agent characterized by its high affinity for dopamine (B1211576) D2 and D3 receptors. While amisulpride is known to undergo limited metabolism in vivo, with a significant portion excreted unchanged, the potential for oxidative metabolism at its nucleophilic nitrogen centers warrants investigation. The formation of N-oxide metabolites is a common metabolic pathway for many xenobiotics containing tertiary amine moieties. This technical guide provides a comprehensive overview of the potential in vitro metabolism of amisulpride to its N-oxide metabolite, focusing on the enzymatic systems likely involved, detailed experimental protocols for investigation, and methods for quantitative analysis.
While amisulpride N-oxide has been identified as a photodegradation product and an impurity, its formation as a product of enzymatic metabolism in vitro is a plausible pathway, primarily mediated by Flavin-containing monooxygenases (FMOs).[1] It is important to note that cytochrome P450 (CYP) catalyzed metabolism of amisulpride appears to be minor.[2]
Enzymatic Pathway: The Role of Flavin-Containing Monooxygenases (FMOs)
FMOs are a family of NADPH-dependent enzymes located in the endoplasmic reticulum of various tissues, with FMO3 being the predominant form in the adult human liver. These enzymes specialize in the oxygenation of soft nucleophiles, particularly nitrogen and sulfur atoms, in a wide range of xenobiotics. The catalytic cycle of FMOs involves the formation of a stable hydroperoxyflavin intermediate, which then transfers an oxygen atom to the substrate.
The tertiary amine present in the pyrrolidine (B122466) ring of amisulpride represents a potential site for N-oxidation by FMOs. The general reaction is depicted below:
Amisulpride + O₂ + NADPH + H⁺ → this compound + H₂O + NADP⁺
Distinguishing FMO activity from that of CYP enzymes is crucial in in vitro metabolism studies. This can be achieved through the use of selective chemical inhibitors and by exploiting the differential heat stability of these enzyme systems. FMOs are heat-labile and can be selectively inactivated by pre-incubating microsomes at elevated temperatures in the absence of NADPH, whereas CYP enzymes are generally more stable under these conditions.
Quantitative Data
| Enzyme Source | Substrate Concentration (µM) | Rate of this compound Formation (pmol/min/mg protein) | Km (µM) | Vmax (pmol/min/mg protein) |
| Human Liver Microsomes (Pooled) | User-defined | User-determined | User-determined | User-determined |
| Recombinant Human FMO1 | User-defined | User-determined | User-determined | User-determined |
| Recombinant Human FMO3 | User-defined | User-determined | User-determined | User-determined |
| Recombinant Human FMO5 | User-defined | User-determined | User-determined | User-determined |
Experimental Protocols
In Vitro Incubation for this compound Formation
This protocol describes a general procedure for assessing the formation of this compound in human liver microsomes and with recombinant human FMOs.
Materials:
-
Amisulpride
-
This compound (analytical standard)
-
Pooled human liver microsomes (HLM)
-
Recombinant human FMO1, FMO3, FMO5
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Methimazole (B1676384) (FMO inhibitor)
-
Acetonitrile (B52724) (ACN)
-
Trichloroacetic acid (TCA) or perchloric acid (PCA) for reaction termination
-
Incubator/water bath (37°C)
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of amisulpride and this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare working solutions of the NADPH regenerating system and MgCl₂ in potassium phosphate buffer.
-
Prepare a stock solution of methimazole in water.
-
-
Incubation Setup:
-
In microcentrifuge tubes, combine potassium phosphate buffer, HLM (typically 0.2-1.0 mg/mL protein) or recombinant FMOs (e.g., 10-50 pmol/mL), and MgCl₂ (final concentration ~5 mM).
-
To differentiate FMO and CYP activity, include control incubations:
-
No NADPH: To control for non-enzymatic degradation.
-
Heat-inactivated microsomes: Pre-incubate microsomes at 50°C for 5 minutes before adding other components to inactivate FMOs.
-
FMO inhibition: Include incubations with methimazole (e.g., 100 µM).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding amisulpride to achieve a range of final concentrations (e.g., 1-100 µM).
-
Start the enzymatic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes) to ensure linear formation of the metabolite.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile or an acidic quenching solution (e.g., 10% TCA).
-
-
Sample Processing:
-
Vortex the terminated reaction mixtures.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
LC-MS/MS Quantification of Amisulpride and this compound
This protocol provides a general method for the simultaneous quantification of amisulpride and its N-oxide metabolite.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Amisulpride: Precursor ion (Q1) m/z 370.2 → Product ion (Q3) m/z 242.1
-
This compound: Precursor ion (Q1) m/z 386.2 → Product ion (Q3) m/z [To be determined empirically, likely involving loss of the N-oxide oxygen and/or fragmentation of the side chain]
-
Internal Standard (e.g., Amisulpride-d8): To be determined based on the deuterated standard used.
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each MRM transition should be optimized for maximum sensitivity.
Data Analysis:
-
Construct calibration curves for both amisulpride and this compound using the peak area ratios of the analyte to the internal standard versus concentration.
-
Calculate the rate of metabolite formation at each substrate concentration and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Visualizations
Caption: Hypothetical metabolic pathway of amisulpride to N-oxide via FMO3.
Caption: General workflow for in vitro amisulpride N-oxidation assay.
Caption: Logical diagram of the LC-MS/MS analytical process.
Conclusion
While the in vitro N-oxidation of amisulpride is a theoretically plausible metabolic pathway, particularly mediated by FMOs, there is a notable absence of direct experimental evidence and quantitative data in the current scientific literature. The information and protocols provided in this guide are intended to serve as a robust framework for researchers to investigate this potential metabolic route. The differentiation between enzymatic formation and potential chemical degradation of amisulpride to its N-oxide is a critical aspect to consider in experimental design. Further research is necessary to fully elucidate the role of FMOs in the metabolism of amisulpride and to determine the kinetic parameters of N-oxide formation.
References
Amisulpride N-oxide: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amisulpride (B195569) N-oxide is a known transformation product and a minor metabolite of the second-generation antipsychotic drug, amisulpride.[1] While amisulpride has been extensively studied for its therapeutic efficacy in treating schizophrenia and other psychiatric disorders, literature specifically detailing the pharmacological and toxicological profile of its N-oxide metabolite is sparse. This technical guide provides a comprehensive review of the available information on Amisulpride N-oxide, supplemented with in-depth data on the parent compound, amisulpride, to serve as a foundational resource for researchers in drug development and pharmacology.
This compound: Current Knowledge
This compound is formed through the oxidation of the pyrrolidine (B122466) nitrogen of amisulpride. It has been identified as a photodegradation product and a metabolite of amisulpride. However, it is considered to be pharmacologically inactive.[2] Studies on the metabolism of amisulpride indicate that it undergoes minimal biotransformation, with the majority of the drug excreted unchanged.[3][4] The metabolites, including the N-oxide, are found in very small quantities and are not believed to contribute significantly to the therapeutic effects or the side-effect profile of amisulpride.[2]
Amisulpride: An In-depth Profile
Amisulpride is a substituted benzamide (B126) with a high affinity and selectivity for dopamine (B1211576) D2 and D3 receptors.[1][5][6] Its unique pharmacological profile, acting as an antagonist at postsynaptic D2/D3 receptors at high doses and as a presynaptic autoreceptor antagonist at low doses, contributes to its efficacy against both positive and negative symptoms of schizophrenia.[2][4][7]
Data Presentation: Quantitative Data for Amisulpride
The following tables summarize key quantitative data for amisulpride from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinity of Amisulpride
| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |
| Dopamine D2 | [3H]Spiperone | Cloned human D2L receptors (Sf-9 cells) | 2.8 ± 0.4 | [6] |
| Dopamine D3 | [3H]Nemonapride | Cloned rat D3 receptors (Sf-9 cells) | 3.2 ± 0.3 | [6] |
| (-)S Amisulpride (D2L) | [3H]Spiperone | Cloned human D2L receptors (Sf-9 cells) | - | [5] |
| (-)S Amisulpride (D3) | [3H]Nemonapride | Cloned rat D3 receptors (Sf-9 cells) | - | [5] |
Table 2: Pharmacokinetic Parameters of Amisulpride
| Parameter | Value | Species | Route of Administration | Reference |
| Bioavailability | 48% | Human | Oral | [3][4] |
| Elimination Half-life | ~12 hours | Human | Oral | [3][4] |
| Plasma Protein Binding | 16% | Human | - | [3] |
| Volume of Distribution | 5.8 L/kg | Human | - | [8] |
| Major Excretion Route | Urine (mostly unchanged) | Human | Oral | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for amisulpride are provided below.
Receptor Binding Assay (for Dopamine D2 and D3 Receptors)
-
Cell Culture and Membrane Preparation: Spodoptera frugiperda (Sf-9) insect cells are infected with recombinant baculovirus containing the cDNA for either the human dopamine D2L or the rat dopamine D3 receptor. After incubation, the cells are harvested, and the cell membranes are prepared by homogenization and centrifugation.
-
Binding Assay: The cell membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors or [3H]nemonapride for D3 receptors) and varying concentrations of amisulpride. Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., haloperidol).
-
Data Analysis: The radioactivity is measured using a liquid scintillation counter. The inhibition constant (Ki) is calculated from the IC50 value (the concentration of amisulpride that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[5]
High-Performance Liquid Chromatography (HPLC) for Amisulpride Quantification
-
Sample Preparation: Plasma or other biological samples are subjected to protein precipitation or liquid-liquid extraction to isolate the drug.
-
Chromatographic Conditions: A reversed-phase C18 column is typically used. The mobile phase is a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol) in an isocratic or gradient elution mode.
-
Detection: UV detection is commonly employed, with the wavelength set to the absorption maximum of amisulpride (around 227-257 nm).[9][10]
-
Quantification: The concentration of amisulpride in the sample is determined by comparing the peak area of the analyte with that of a calibration curve constructed using known concentrations of a reference standard.
Synthesis of Amisulpride (General Overview)
A common synthetic route for amisulpride involves the following key steps:
-
Alkylation, Oxidation, and Condensation: Starting from 4-amino-5-(ethylthio)-2-methoxy benzoic acid, the synthesis proceeds through alkylation, followed by oxidation of the thioether to a sulfone, and finally condensation with 2-(aminomethyl)-1-ethylpyrrolidine (B195583) to yield amisulpride.[11]
-
Alternative Routes: Other patented methods describe the synthesis starting from different precursors, such as 4-amino-O-anisic acid, involving steps like sulfonation, reduction, and condensation.[12][13][14]
Mandatory Visualization
Signaling Pathway of Amisulpride at Dopamine D2/D3 Receptors
Caption: Dose-dependent action of Amisulpride on dopamine receptors.
Experimental Workflow for Receptor Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
Conclusion
This compound remains a poorly characterized metabolite of amisulpride. The available evidence suggests it is pharmacologically inactive and present in negligible amounts following amisulpride administration. For researchers and drug development professionals, a thorough understanding of the parent compound, amisulpride, is crucial for contextualizing the potential role and impact of its metabolites. This guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with amisulpride, which can serve as a valuable resource for further investigation into the properties and significance of this compound. Future research is warranted to definitively elucidate the pharmacological and toxicological profile of this metabolite.
References
- 1. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. psychscenehub.com [psychscenehub.com]
- 3. Amisulpride - Wikipedia [en.wikipedia.org]
- 4. A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (-)S amisulpride binds with high affinity to cloned dopamine D(3) and D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amisulpride | CAS:71675-85-9 | Dopamine D2/D3 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. benchchem.com [benchchem.com]
- 8. litfl.com [litfl.com]
- 9. bbrc.in [bbrc.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CN103819383A - Synthesis method for amisulpride - Google Patents [patents.google.com]
- 13. US20130096319A1 - Process for preparation of amisulpride - Google Patents [patents.google.com]
- 14. US20130096319A1 - Process for preparation of amisulpride - Google Patents [patents.google.com]
The Role of Amisulpride N-oxide in Drug Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amisulpride (B195569) is an atypical antipsychotic agent belonging to the substituted benzamide (B126) class, effective in the treatment of schizophrenia.[1] Unlike many other antipsychotics, amisulpride exhibits a unique pharmacological profile characterized by high affinity for dopamine (B1211576) D2 and D3 receptors, with minimal interaction with other neurotransmitter systems. A key feature of amisulpride's disposition in the body is its limited metabolism, with the majority of the drug excreted unchanged in the urine.[2][3] However, a notable metabolite that has been identified is Amisulpride N-oxide. This technical guide provides an in-depth overview of the current understanding of the role of this compound in the metabolism of its parent drug.
Formation and Metabolic Pathway of this compound
Amisulpride undergoes minor metabolism, and one of the identified pathways is the oxidation of the tertiary amine in the pyrrolidine (B122466) ring to form this compound. This biotransformation is a Phase I metabolic reaction. While the metabolism of many drugs is primarily mediated by the cytochrome P450 (CYP) enzyme system, evidence suggests that CYP enzymes are not significantly involved in the metabolism of amisulpride.[4] It is hypothesized that flavin-containing monooxygenases (FMOs) are the primary enzymes responsible for the N-oxidation of amisulpride.[5][6]
Quantitative Data
Quantitative data regarding the metabolism of amisulpride to this compound in humans is limited. The majority of administered amisulpride is excreted unchanged. Available data from various pharmacokinetic studies are summarized below.
Table 1: Pharmacokinetic Parameters of Amisulpride in Healthy Volunteers
| Parameter | Value | Reference |
| Bioavailability | 48% | [2] |
| Elimination Half-life | ~12 hours | [2] |
| Protein Binding | 17% | [2] |
| Renal Clearance | 330 mL/min | [3] |
| C/D ratio (ng/mL)/mg | 0.60 (95% CI: 0.52–0.67) | [7] |
| Pooled Plasma Concentration | 333.9 ng/mL (95% CI: 294.5–373.3) | [7] |
Note: Specific quantitative data for this compound pharmacokinetics (e.g., Cmax, Tmax, AUC, percentage of metabolite formed) are not extensively reported in the reviewed literature.
Experimental Protocols
Quantification of Amisulpride and this compound in Human Plasma by LC-MS/MS
This protocol is adapted from established methods for amisulpride quantification and can be optimized for the simultaneous measurement of this compound.[8][9][10]
4.1.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of an internal standard solution (e.g., Amisulpride-d5).
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Zorbax Bonus-RP C18, 4.6 × 75 mm, 3.5 µm[8]
-
Mobile Phase: 0.2% formic acid in water:methanol (35:65, v/v)[8]
-
Flow Rate: 0.5 mL/min[8]
-
Injection Volume: 10 µL
-
Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
In Vitro Metabolism of Amisulpride using Human Liver Microsomes
This protocol is a general procedure to investigate the in vitro metabolism of amisulpride and can be used to confirm the formation of this compound and identify the enzymes involved.[11][12][13]
4.2.1. Incubation
-
Prepare an incubation mixture containing:
-
Human liver microsomes (0.5 mg/mL protein)
-
Amisulpride (1 µM)
-
NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2)
-
Phosphate buffer (100 mM, pH 7.4)
-
-
To investigate the role of specific enzyme families, selective inhibitors can be included (e.g., a pan-CYP inhibitor like 1-aminobenzotriazole (B112013) or specific FMO inhibitors if available).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding amisulpride.
-
Incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
4.2.2. Sample Analysis
-
Centrifuge the terminated reaction mixture to pellet the precipitated protein.
-
Analyze the supernatant for the presence of this compound using the LC-MS/MS method described in section 4.1.
Pharmacological Activity of this compound
The pharmacological activity of this compound has not been extensively studied. However, it is generally considered to be an inactive metabolite. One source suggests that this compound is metabolized to sulpiride, a potent dopamine D2 antagonist, but this claim requires further validation as it contradicts the general understanding of N-oxide metabolism.[14] The primary pharmacological activity resides with the parent compound, amisulpride, which acts as a selective antagonist at dopamine D2 and D3 receptors.[15][16][17] The dose-dependent effects of amisulpride are attributed to its differential actions on presynaptic and postsynaptic dopamine receptors.[18][19]
Synthesis of this compound
Proposed Synthetic Scheme:
The synthesis of the parent compound, amisulpride, typically involves the condensation of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid with (1-ethylpyrrolidin-2-yl)methanamine.[20]
Conclusion
This compound is a minor metabolite of amisulpride, formed through the oxidation of the tertiary amine in the pyrrolidine ring, a reaction likely catalyzed by flavin-containing monooxygenases rather than cytochrome P450 enzymes. Amisulpride undergoes limited metabolism, with the parent drug being the primary pharmacologically active agent. While analytical methods for amisulpride are well-established, further research is required to fully characterize the pharmacokinetics and potential pharmacological activity of this compound. The development of a validated, sensitive analytical method for the simultaneous quantification of both amisulpride and this compound is crucial for a more comprehensive understanding of its role in the overall disposition of amisulpride.
References
- 1. klinikum.uni-heidelberg.de [klinikum.uni-heidelberg.de]
- 2. researchgate.net [researchgate.net]
- 3. A population approach to characterise amisulpride pharmacokinetics in older people and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug metabolism by flavin-containing monooxygenases of human and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavin-containing monooxygenase mediated metabolism of psychoactive drugs by human brain microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A systematic review and combined meta‐analysis of concentration of oral amisulpride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. (PDF) Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection (2011) | Illia V. Kudris | 26 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 14. This compound | 71676-01-2 | FA17869 | Biosynth [biosynth.com]
- 15. Amisulpride: from animal pharmacology to therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Amisulpride? [synapse.patsnap.com]
- 19. A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. US20130096319A1 - Process for preparation of amisulpride - Google Patents [patents.google.com]
Amisulpride N-oxide (CAS: 71676-01-2): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amisulpride N-oxide (CAS No. 71676-01-2) is a primary metabolite and a significant transformation product of the second-generation antipsychotic drug Amisulpride. It is formed through oxidative processes, including biological metabolism, photodegradation, and ozonation in water treatment.[1] This technical guide provides a comprehensive overview of the available scientific data on this compound, including its physicochemical properties, spectroscopic characterization, and formation pathways. Detailed experimental protocols for its synthesis, analysis, and biological evaluation are presented to support research and development activities. Current evidence indicates that this compound is a pharmacologically inactive metabolite, lacking the dopamine (B1211576) D2/D3 receptor affinity of its parent compound.[2]
Chemical and Physical Properties
This compound is a derivative of Amisulpride, characterized by the addition of an oxygen atom to the nitrogen of the pyrrolidine (B122466) ring. While comprehensive experimental data for the N-oxide is not widely published, its basic properties have been established. For comparative purposes, the properties of the parent compound, Amisulpride, are also provided.
| Property | This compound | Amisulpride (Parent Compound) |
| CAS Number | 71676-01-2[3] | 71675-85-9[4] |
| Molecular Formula | C₁₇H₂₇N₃O₅S[3] | C₁₇H₂₇N₃O₄S[2] |
| Molecular Weight | 385.48 g/mol | 369.5 g/mol [2] |
| IUPAC Name | 4-amino-N-[(1-ethyl-1-oxido-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide | 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide[2] |
| Melting Point | Data not available | 126-127 °C[2] |
| pKa (basic) | Data not available | 9.37[2] |
| logP | Data not available | 1.06[2] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol.[1] | Insoluble in water.[2] |
| Appearance | Solid[1] | White to off-white crystalline powder.[5] |
Spectroscopic Data
Characterization of this compound is crucial for its identification as a metabolite, impurity, or environmental degradant.
Mass Spectrometry (MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary technique for identifying and quantifying this compound. The protonated molecule [M+H]⁺ is observed at m/z 386, corresponding to the addition of an oxygen atom to the Amisulpride molecule (m/z 370).
-
MS² Spectrum: A representative MS² spectrum for this compound can be found in spectral databases such as SpectraBase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
An IR spectrum of this compound would be expected to show characteristic peaks for the functional groups present in the molecule, including N-H stretching of the primary amine, C=O stretching of the amide, and S=O stretching of the sulfone group. A notable feature would be the N-O stretching vibration, which typically appears in the region of 950-970 cm⁻¹ for tertiary amine N-oxides.
Formation and Synthesis
This compound is not synthesized for therapeutic purposes but is formed through several oxidative pathways. It is also available as a chemical standard for analytical and research purposes.[6]
Metabolic Pathway
Amisulpride undergoes minimal metabolism in humans, with the majority of the drug excreted unchanged. Two identified metabolites are formed through de-ethylation and oxidation, with the latter yielding this compound. These metabolites are considered pharmacologically inactive and constitute a small fraction of the administered dose.[2]
References
Amisulpride N-oxide: An In-depth Technical Guide on its Environmental Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amisulpride (B195569), an atypical antipsychotic and antiemetic agent, is increasingly detected in various environmental compartments due to its widespread use and incomplete removal during wastewater treatment.[1][2] A significant concern for environmental scientists and drug development professionals is the formation and persistence of its degradation products. This technical guide focuses on Amisulpride N-oxide, a major environmental transformation product of Amisulpride. This document provides a comprehensive overview of its formation pathways, environmental persistence, and the analytical and experimental methodologies used in its study.
Formation Pathways of this compound
This compound is primarily formed from the parent compound, Amisulpride, through several key environmental degradation processes: ozonation, photodegradation, and photocatalysis.[3][4] Biodegradation appears to be a minor pathway for its formation.[5][6]
1. Ozonation:
During wastewater treatment, ozonation is a common method for removing organic micropollutants.[7] Amisulpride readily reacts with ozone, leading to the oxidation of the tertiary amine group in the pyrrolidine (B122466) ring to form this compound.[1][8][9] This reaction is a significant contributor to the presence of this compound in treated wastewater effluents. The reaction between ozone and tertiary amines in an aqueous solution is generally rapid, with rate constants in the order of 10^6 M⁻¹s⁻¹.[8] The primary mechanism involves an O-transfer from ozone to the nitrogen atom of the amine.[8]
2. Photodegradation:
In sunlit surface waters, Amisulpride can undergo photodegradation. Direct photolysis plays a significant role, as Amisulpride exhibits a strong absorbance spectrum at wavelengths greater than 290 nm.[10] This process involves the absorption of light energy by the Amisulpride molecule, leading to its transformation into various photoproducts, including this compound.[9][11] The formation of the N-oxide is a result of photo-oxidation of the tertiary amine.
3. Photocatalysis:
Advanced oxidation processes, such as heterogeneous photocatalysis, are also being explored for the removal of pharmaceuticals from water. Studies have shown that the photocatalytic degradation of Amisulpride, for instance using g-C3N4 as a catalyst under UV-A irradiation, also leads to the formation of this compound as a transformation product.[3][12] This process involves the generation of reactive oxygen species, such as hydroxyl radicals and superoxide (B77818) anion radicals, which then react with the Amisulpride molecule.[3]
Environmental Persistence and Fate
A critical aspect of this compound is its high persistence in the environment. Studies have indicated that it is resistant to further degradation under various conditions.
-
Biodegradation: this compound shows high biological persistence. Bench-scale experiments with activated sludge have demonstrated no significant removal of this compound, indicating its resistance to microbial degradation.[1]
-
Photostability: While formed through photodegradation of the parent compound, this compound itself has been found to be relatively stable under solar photolysis.[5][6]
This inherent stability suggests that this compound can persist in aquatic environments for extended periods, potentially leading to its accumulation.
Quantitative Degradation Data
Quantitative data on the degradation of Amisulpride leading to the formation of this compound is available from studies on the parent compound. However, specific kinetic data for the degradation of this compound itself is limited, reflecting its high persistence.
| Degradation Process | Compound | Matrix | Rate Constant (k) | Half-life (t½) | Reference |
| Photocatalysis (UV-A/g-C3N4) | Amisulpride | Ultrapure Water | 3.04 × 10⁻² min⁻¹ | 22.80 min | [3] |
| Photocatalysis (UV-A/g-C3N4) | Amisulpride | Wastewater | 0.7 × 10⁻² min⁻¹ | 99.02 min | [3] |
| Photolysis (Simulated Sunlight) | Amisulpride | Ultrapure Water | - | 4.2 h | [13] |
Experimental Protocols
1. Ozonation of Amisulpride
-
Objective: To simulate the formation of this compound during wastewater treatment.
-
Apparatus: A batch reactor equipped with an ozone generator, a gas diffuser, and a magnetic stirrer.
-
Procedure:
-
Prepare a solution of Amisulpride in ultrapure water or a relevant water matrix (e.g., wastewater effluent) at a known concentration (e.g., 10 µg/L).
-
Introduce a continuous flow of ozone gas at a specific concentration (e.g., 1-5 mg/L) into the reactor through the gas diffuser.[14]
-
Maintain constant stirring to ensure homogenous mixing.
-
Collect samples at different time intervals.
-
Immediately quench the reaction in the collected samples by adding a quenching agent like sodium thiosulfate (B1220275) to stop the ozonation process.
-
Analyze the samples for the presence and concentration of Amisulpride and this compound using a validated analytical method.
-
2. Photodegradation of Amisulpride
-
Objective: To study the formation of this compound under simulated solar radiation.
-
Apparatus: A photolysis reactor equipped with a light source that simulates the solar spectrum (e.g., a xenon arc lamp with filters). The reactor should be made of quartz or other UV-transparent material.
-
Procedure:
-
Prepare a solution of Amisulpride in a relevant aqueous matrix (e.g., ultrapure water, river water) at a specific concentration.
-
Fill the photolysis reactor with the prepared solution.
-
Irradiate the solution with the light source, ensuring a constant and measured light intensity.
-
Collect samples at various time points during the irradiation.
-
Store the samples in the dark and at a low temperature to prevent further reactions before analysis.
-
Analyze the samples to determine the concentrations of Amisulpride and its photoproducts, including this compound.
-
3. Analytical Quantification of this compound
-
Method: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in environmental samples.[15][16]
-
Sample Preparation: Solid-phase extraction (SPE) is commonly used to pre-concentrate the analyte from water samples and remove interfering matrix components.[17]
-
HPLC Conditions (Illustrative Example):
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions (Illustrative Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Signaling Pathways and Experimental Workflows
Caption: Formation pathways of this compound.
Caption: Analytical workflow for this compound.
Conclusion
This compound is a persistent and significant environmental degradation product of the pharmaceutical Amisulpride. Its formation through common water treatment processes like ozonation and natural degradation pathways such as photodegradation highlights the need for a thorough understanding of its environmental fate. The high stability of this compound suggests its potential for accumulation in aquatic systems, warranting further research into its long-term environmental impact and the development of effective removal technologies. This guide provides a foundational understanding for researchers and professionals in drug development to consider the environmental lifecycle of pharmaceutical compounds and their transformation products.
References
- 1. researchgate.net [researchgate.net]
- 2. Amisulpride - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. employees.csbsju.edu [employees.csbsju.edu]
- 6. librarysearch.bcu.ac.uk [librarysearch.bcu.ac.uk]
- 7. Identification of photodegradation product of amisulpride by ultra-high-pressure liquid chromatography-DAD/ESI-quadrupole time-of-flight-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The reactions of ozone with tertiary amines including the complexing agents nitrilotriacetic acid (NTA) and ethylenediaminetetraacetic acid (EDTA) in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. The reactions of ozone with tertiary amines including the complexing agents nitrilotriacetic acid (NTA) and ethylenediaminetetraacetic acid (EDTA) in aqueous solution | Semantic Scholar [semanticscholar.org]
- 10. Photodegradation of typical psychotropic drugs in the aquatic environment: a critical review - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
Formation of Amisulpride N-oxide in Wastewater: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amisulpride (B195569), an atypical antipsychotic drug, is increasingly detected in wastewater effluents, posing potential risks to aquatic ecosystems. During wastewater treatment, amisulpride can be transformed into various byproducts, with Amisulpride N-oxide being a significant and persistent transformation product. This technical guide provides an in-depth analysis of the formation of this compound in wastewater through common advanced oxidation processes (AOPs), namely ozonation and photodegradation. It includes a summary of quantitative data, detailed experimental protocols from key studies, and visualizations of the transformation pathways and analytical workflows.
Formation of this compound via Ozonation
Ozonation is an effective method for removing many organic micropollutants from wastewater. However, it can also lead to the formation of transformation products that may be more persistent or toxic than the parent compound. Studies have shown that amisulpride is efficiently oxidized by ozone, leading to the formation of this compound.[1][2]
Quantitative Data: Ozonation of Amisulpride in a Municipal Wastewater Treatment Plant
The following table summarizes the concentrations of amisulpride and this compound before and after ozonation in a municipal wastewater treatment plant (WWTP) as reported by Bollmann et al. (2016).
| Compound | Concentration in Ozonation Influent (ng/L) | Concentration in Ozonation Effluent (ng/L) | Removal/Formation (%) |
| Amisulpride | 1300 | < 50 | > 96% |
| This compound | Not Reported | 1100 | Formation |
Data sourced from Bollmann et al. (2016).[1][2][3]
Experimental Protocol: Ozonation of Municipal Wastewater Effluent
This protocol is based on the methodology described by Bollmann et al. (2016) for the ozonation of secondary wastewater effluent at a pilot-scale plant.[1][2]
1.2.1. Ozonation Setup:
-
Reactor: A pilot-scale plant consisting of two bubble columns.
-
Ozone Generator: Production of ozone from technical-grade oxygen.
-
Ozone Dosing: The ozone dose was not explicitly stated in the abstract; however, typical doses in such pilot studies range from 0.5 to 1.0 mg O₃ per mg of dissolved organic carbon (DOC).
-
Contact Time: The hydraulic retention time in the ozone contact chambers was not specified in the abstract.
1.2.2. Wastewater Matrix:
-
Source: Effluent from a municipal wastewater treatment plant.
-
Key Parameters: The specific characteristics of the wastewater (e.g., DOC, pH, temperature) were not detailed in the abstract but are crucial for ozone reaction kinetics.
1.2.3. Sampling and Analysis:
-
Sampling Points: Samples were collected from the influent and effluent of the ozonation pilot plant.
-
Sample Preparation: Not detailed in the abstract, but typically involves filtration and solid-phase extraction (SPE) for enrichment of the target analytes.
-
Analytical Method: Liquid chromatography-high resolution mass spectrometry (LC-HRMS) was used for the identification and quantification of amisulpride and its transformation products.
Proposed Mechanism of this compound Formation by Ozonation
The formation of this compound during ozonation occurs through the electrophilic attack of ozone on the tertiary amine group of the amisulpride molecule. The nitrogen atom's lone pair of electrons attacks the ozone molecule, leading to the formation of an unstable intermediate that subsequently decomposes to yield the N-oxide and molecular oxygen.[4][5]
Formation of this compound via Photodegradation
Photodegradation, through direct absorption of light or indirect reactions with photochemically generated reactive species, is another important transformation pathway for pharmaceuticals in the aquatic environment. Studies have demonstrated that amisulpride is susceptible to photodegradation, leading to the formation of this compound among other products.[6][7][8]
Quantitative Data: Photodegradation of Amisulpride
The study by Skibiński (2011) identified this compound as a photodegradation product. The quantitative yield was not reported, but the high-resolution mass spectrometry data confirmed its formation.
| Parent Compound | Photodegradation Product | Formula | Measured m/z [M+H]⁺ | Mass Accuracy (ppm) |
| Amisulpride | This compound | C₁₇H₂₇N₃O₅S | 385.1665 | 3.05 |
Data sourced from Skibiński (2011).[6]
Experimental Protocol: Photodegradation of Amisulpride
This protocol is based on the methodology described by Skibiński (2011) for the investigation of amisulpride's photostability.[6]
2.2.1. Irradiation Setup:
-
Light Source: UVA irradiation. The specific lamp and its intensity were not detailed in the abstract.
-
Solvent: Methanol (B129727) solution.
-
Irradiation Time: The duration of the irradiation was not specified in the abstract.
2.2.2. Sample Preparation and Analysis:
-
Initial Concentration: The initial concentration of amisulpride in the methanol solution was not provided in the abstract.
-
Analytical Method: Reversed-phase ultra-high-pressure liquid chromatography with a diode-array detector coupled to an electrospray ionization quadrupole time-of-flight mass spectrometer (UHPLC-DAD/ESI-Q-TOF-MS) was used.
-
MS/MS Fragmentation: MS/MS spectra were obtained to aid in the structural elucidation of the degradation products.
Proposed Mechanism of this compound Formation by Photodegradation
The formation of this compound via photodegradation can occur through several mechanisms, including direct photooxidation or reaction with photochemically generated reactive oxygen species (ROS) such as singlet oxygen (¹O₂) or hydroxyl radicals (•OH). In the presence of oxygen, excited-state amisulpride can transfer energy to molecular oxygen to form singlet oxygen, which can then oxidize the tertiary amine group to the N-oxide.[9][10][11]
Analytical Methodology for Amisulpride and this compound
The accurate detection and quantification of amisulpride and its N-oxide in complex wastewater matrices require sophisticated analytical techniques. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the method of choice for this purpose.
Experimental Workflow: LC-HRMS Analysis
The following diagram illustrates a typical workflow for the analysis of amisulpride and this compound in wastewater samples.
Persistence and Environmental Significance
This compound has been shown to be more persistent than the parent compound, particularly in biological wastewater treatment processes.[1][2] Its high biological persistence means that it is likely to be discharged into receiving water bodies, where its long-term environmental fate and potential ecotoxicological effects warrant further investigation.
Conclusion
The formation of this compound is a significant transformation pathway for amisulpride in wastewater treatment plants employing advanced oxidation processes like ozonation and in aquatic environments exposed to sunlight. This technical guide has summarized key quantitative data, outlined relevant experimental protocols, and visualized the formation mechanisms and analytical workflows. For researchers, scientists, and drug development professionals, understanding the formation and fate of such transformation products is crucial for assessing the environmental risks associated with pharmaceutical residues and for developing more effective and sustainable wastewater treatment strategies. Further research is needed to fully elucidate the toxicological profile of this compound and its impact on aquatic ecosystems.
References
- 1. mdpi.com [mdpi.com]
- 2. Occurrence and fate of amisulpride, sulpiride, and lamotrigine in municipal wastewater treatment plants with biological treatment and ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The reactions of ozone with tertiary amines including the complexing agents nitrilotriacetic acid (NTA) and ethylenediaminetetraacetic acid (EDTA) in aqueous solution | Semantic Scholar [semanticscholar.org]
- 6. Identification of photodegradation product of amisulpride by ultra-high-pressure liquid chromatography-DAD/ESI-quadrupole time-of-flight-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Amisulpride N-oxide Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amisulpride is an atypical antipsychotic and antiemetic agent that functions primarily as a selective antagonist for dopamine (B1211576) D2 and D3 receptors.[1][2] Amisulpride N-oxide is a known metabolite and a primary degradation product of Amisulpride, often formed through oxidation, including photodegradation.[3][4] As a critical related substance, the use of a well-characterized this compound analytical reference standard is essential for the accurate identification and quantification of this impurity in pharmaceutical formulations, as well as for its study in metabolic and pharmacokinetic research. These application notes provide detailed protocols and data to guide researchers in the use of this compound as an analytical reference standard.
Physicochemical Data
A summary of the key physicochemical properties of Amisulpride and this compound is presented below for easy reference.
| Property | Amisulpride | This compound |
| Chemical Name | 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide | 4-amino-N-[(1-ethyl-1-oxido-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide |
| CAS Number | 71675-85-9 | 71676-01-2 |
| Molecular Formula | C₁₇H₂₇N₃O₄S | C₁₇H₂₇N₃O₅S |
| Molecular Weight | 369.48 g/mol | 385.5 g/mol |
Analytical Methodologies
The following protocols are provided as a starting point for the analysis of Amisulpride and its N-oxide metabolite. Optimization may be required based on the specific instrumentation and analytical goals.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine analysis and quantification of Amisulpride and the separation of its N-oxide impurity in bulk drug substances and pharmaceutical dosage forms.
Chromatographic Conditions
| Parameter | Condition |
| Column | Inertsil ODS C18 (150 x 4.6 mm, 3.5 µm)[5] |
| Mobile Phase | 0.1% Trifluoroacetic acid in water and Acetonitrile (30:70, v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection Wavelength | 257 nm[5] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 5 minutes[5] |
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., acetonitrile) to a final concentration of 10 µg/mL.[5]
-
Sample Solution: For bulk drug, prepare a solution of Amisulpride in the diluent at a concentration of 100 µg/mL. For tablets, grind the tablets to a fine powder, and dissolve an amount equivalent to 10 mg of Amisulpride in 100 mL of diluent.[6]
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of Amisulpride and this compound in biological matrices, such as plasma, for pharmacokinetic and metabolic studies.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | Zorbax Bonus-RP C18 (4.6 x 75 mm, 3.5 µm)[7] |
| Mobile Phase | 0.2% Formic acid in water : Methanol (35:65, v/v)[7] |
| Flow Rate | 0.5 mL/min[7] |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Amisulpride: m/z 370.1 → 242.1Amisulpride-d5 (IS): m/z 375.1 → 242.1[7]This compound (Expected): m/z 386.2 → [fragment ions] |
Note: The fragmentation pattern for this compound will need to be determined empirically. A common fragmentation pathway for N-oxides is the neutral loss of an oxygen atom (-16 Da).[8]
Sample Preparation (Plasma)
-
To 100 µL of plasma, add 100 µL of an internal standard solution (e.g., Amisulpride-d5, 200 ng/mL).[7]
-
Perform a liquid-liquid extraction by adding 2.5 mL of diethyl ether and vortexing for 20 minutes.[7]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Experimental Workflows
The following diagrams illustrate the typical workflows for the analytical procedures described above.
Signaling Pathway of Amisulpride
Amisulpride exerts its therapeutic effects through the antagonism of dopamine D2 and D3 receptors. At high doses, it blocks postsynaptic receptors, which is believed to be responsible for its antipsychotic effects. At lower doses, it preferentially blocks presynaptic autoreceptors, leading to an increase in dopamine release, which may contribute to its efficacy in treating negative symptoms of schizophrenia and depression.[1][9]
Conclusion
The this compound analytical reference standard is a crucial tool for ensuring the quality and safety of Amisulpride-containing products and for advancing our understanding of its metabolic fate. The protocols and data presented here provide a solid foundation for researchers to develop and validate robust analytical methods for the detection and quantification of this important related substance.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | Amisulpride光降解产物 | MCE [medchemexpress.cn]
- 5. bbrc.in [bbrc.in]
- 6. Fragmentation Considerations Using Amidoamine Oxide Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Amisulpride N-oxide in Human Plasma by LC-MS/MS
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of Amisulpride N-oxide, a metabolite of the atypical antipsychotic drug Amisulpride, in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Sample preparation is achieved through a straightforward protein precipitation procedure. The chromatographic separation is performed on a reversed-phase C18 column. This method is intended for use by researchers, scientists, and drug development professionals in pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Amisulpride is an effective antipsychotic and antiemetic agent.[1] The monitoring of its metabolites, such as this compound, is crucial for a comprehensive understanding of its pharmacology and for safety assessments. Given that Amisulpride undergoes limited metabolism, with metabolites found in urine and feces but not typically in plasma, a highly sensitive analytical method is required for the detection of low-level circulation of its metabolites.[2] This LC-MS/MS method provides the necessary sensitivity and selectivity for the reliable quantification of this compound in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Amisulpride-d5 (Internal Standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma (K2EDTA as anticoagulant)
Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Amisulpride-d5 in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in a 50:50 (v/v) methanol:water mixture to create calibration curve standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Amisulpride-d5 stock solution with methanol to a final concentration of 100 ng/mL.[1]
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.[1]
-
Add 20 µL of the 100 ng/mL Amisulpride-d5 internal standard working solution.[1]
-
Add 150 µL of acetonitrile to precipitate plasma proteins.[1]
-
Vortex the mixture for 5 minutes.[1]
-
Centrifuge at 15,000 rpm for 8 minutes at 4°C.[1]
-
Transfer 40 µL of the supernatant to a clean tube.[1]
-
Add 200 µL of ultrapure water to the supernatant.[1]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.[1]
LC-MS/MS System and Conditions
The following are recommended starting conditions and may require optimization based on the specific instrumentation used.
Liquid Chromatography
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | Zorbax Bonus-RP C18, 4.6 x 75 mm, 3.5 µm (or equivalent)[3] |
| Mobile Phase A | 0.1% Formic acid and 2 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 0.5 mL/min[3] |
| Injection Volume | 5 µL |
| Column Temperature | 30°C[3] |
Mass Spectrometry
| Parameter | Value |
| Mass Spectrometer | Tandem mass spectrometer with an electrospray ionization (ESI) source[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
Data Presentation
Table 1: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| This compound | 386.5 | 370.5 | Positive |
| This compound (Qualifier) | 386.5 | 242.1 | Positive |
| Amisulpride-d5 (IS) | 375.1 | 242.1 | Positive |
Note: The MRM transitions for this compound are proposed based on its molecular weight and known fragmentation patterns of N-oxides (neutral loss of 16 Da for the primary transition) and the stable fragment of the parent Amisulpride molecule. These transitions should be confirmed and optimized experimentally.
Table 2: Method Validation Parameters (Representative)
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Calibration Range | 1.0 – 1000.0 ng/mL |
| Intra- and Inter-day Precision (%CV) | ≤15% (≤20% at LLOQ) |
| Intra- and Inter-day Accuracy (%RE) | ±15% (±20% at LLOQ) |
| Recovery | Consistent and reproducible |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Key steps in the analytical method development logic.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolism and Excretion of Intravenous, Radio-Labeled Amisulpride in Healthy, Adult Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Proposed Method for the Quantification of Amisulpride N-oxide in Human Plasma by LC-MS/MS
Abstract
This document outlines a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Amisulpride N-oxide in human plasma. As a known metabolite of Amisulpride, monitoring its concentration is potentially significant for comprehensive pharmacokinetic and metabolism studies. This proposed method is adapted from established and validated protocols for the parent compound, Amisulpride. The protocol suggests a straightforward sample preparation technique, followed by rapid and selective chromatographic separation and detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. For accurate quantification, the use of a stable isotope-labeled internal standard is recommended. It is critical to note that this proposed method requires full validation to ensure it meets the necessary standards for accuracy, precision, and reliability for bioanalytical applications.
Introduction
Amisulpride is an atypical antipsychotic agent effective in the treatment of schizophrenia. It is metabolized in the body, with one of its known transformation products being this compound. The quantification of this metabolite in human plasma is essential for a thorough understanding of Amisulpride's disposition in the body. LC-MS/MS offers the high sensitivity and selectivity required for the bioanalysis of drug metabolites in complex biological matrices. This application note provides a detailed, albeit proposed, protocol for the determination of this compound in human plasma, based on widely-used methods for its parent drug.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Amisulpride-d5 (or ideally, a stable isotope-labeled this compound) as an internal standard (IS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma (K2EDTA)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to achieve a final concentration of 1 mg/mL.
-
Prepare a 1 mg/mL stock solution of the internal standard (e.g., Amisulpride-d5) in methanol.
-
-
Working Solutions:
-
Prepare serial dilutions of the this compound stock solution in a 50:50 methanol:water mixture to create working solutions for calibration curve standards and quality control (QC) samples.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the IS stock solution with a 50:50 methanol:water mixture to a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL).
-
Add 150 µL of cold acetonitrile to precipitate plasma proteins.[1]
-
Vortex the mixture for 5 minutes.[1]
-
Centrifuge at 15,000 rpm for 8 minutes at 4°C.[1]
-
Transfer 40 µL of the supernatant to a clean tube and add 200 µL of ultrapure water.[1]
-
Vortex briefly and transfer the final mixture to an autosampler vial for LC-MS/MS analysis.
Instrumentation and Conditions
The following are proposed starting conditions and will likely require optimization.
Liquid Chromatography
| Parameter | Proposed Condition |
| LC System | A high-performance liquid chromatography system |
| Analytical Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized to ensure separation from Amisulpride and endogenous components |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
| Parameter | Proposed Condition |
| Mass Spectrometer | A tandem mass spectrometer with an electrospray ionization (ESI) source |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: To be determined (Precursor ion [M+H]⁺ is expected to be m/z 386.2 based on a molecular weight of 385.48 g/mol ). Product ions need to be optimized through infusion. Internal Standard (Amisulpride-d5): m/z 375.1 → 242.1[2] |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
Method Validation Parameters (Proposed)
A full validation of this method would be required as per regulatory guidelines (e.g., FDA or EMA). The following table summarizes the key parameters to be assessed.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).[2] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable precision and accuracy. |
| Recovery | Should be consistent and reproducible. |
| Matrix Effect | Assessed to ensure endogenous plasma components do not interfere with quantification. |
| Stability | Analyte stability evaluated under various conditions: freeze-thaw cycles, bench-top, and long-term storage.[2] |
Quantitative Data Summary
As this is a proposed method, experimental data is not available. The following table provides an example of how validation data for this compound could be presented, based on typical results for the parent compound, Amisulpride.
| Parameter | Amisulpride (Reference Data)[2] | This compound (Proposed Target) |
| Linearity Range | 2.0–2500.0 ng/mL | To be determined |
| r² | ≥ 0.9982 | ≥ 0.99 |
| Intra-day Precision (%CV) | 0.9% to 1.7% | ≤15% |
| Inter-day Precision (%CV) | 1.5% to 2.8% | ≤15% |
| Intra-day Accuracy | 98.3% to 101.5% | 85-115% |
| Inter-day Accuracy | 96.0% to 101.0% | 85-115% |
| Recovery | ~75% | To be determined |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Key parameters for bioanalytical method validation.
References
Application Notes and Protocols for Amisulpride N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amisulpride N-oxide is a known metabolite and photodegradation product of the atypical antipsychotic and antidepressant agent, Amisulpride.[1][2] While Amisulpride has been extensively studied for its therapeutic effects, which are primarily attributed to its antagonist activity at dopamine (B1211576) D2/D3 and serotonin (B10506) 5-HT7 receptors, the pharmacological profile of this compound remains largely uncharacterized.[3][4][5] These application notes provide a summary of the known properties of the parent compound, Amisulpride, and present a series of proposed experimental protocols to facilitate the investigation of this compound's potential biological activity.
Disclaimer: The experimental protocols for this compound described herein are proposed methodologies based on the established pharmacology of Amisulpride. Due to a lack of direct experimental data for this compound, these protocols are intended to serve as a foundational guide for researchers to initiate their own investigations.
Quantitative Data Summary: Amisulpride
The following tables summarize the in vitro binding affinities and pharmacokinetic parameters of the parent compound, Amisulpride. This data provides a crucial reference point for designing and interpreting experiments with this compound.
Table 1: In Vitro Receptor Binding Affinities of Amisulpride
| Compound | Receptor | Ki (nM) | Source |
| Amisulpride | Human Dopamine D2 | 2.8 | [6] |
| Amisulpride | Human Dopamine D3 | 3.2 | [6] |
| Amisulpride | Human Serotonin 5-HT7a | 11.5 | [4] |
| Amisulpride | Human Serotonin 5-HT2B | 13 | [4] |
Table 2: Pharmacokinetic Parameters of Amisulpride
| Parameter | Value | Source |
| Bioavailability | 48% | [7] |
| Volume of Distribution | 5.8 L/kg | [7] |
| Elimination Half-life | ~12 hours | [7] |
| Metabolism | Minimal | [8] |
| Primary Route of Excretion | Renal (unchanged drug) | [7] |
Signaling Pathways of Amisulpride
Amisulpride's therapeutic effects are primarily mediated through its interaction with G-protein coupled receptors (GPCRs), specifically dopamine D2/D3 and serotonin 5-HT7 receptors.
Dopamine D2/D3 Receptor Signaling
At therapeutic doses, Amisulpride acts as an antagonist at postsynaptic D2 and D3 receptors.[9] These receptors are coupled to Gi/o proteins. Upon activation by dopamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, Amisulpride prevents this signaling cascade. At lower doses, Amisulpride is thought to preferentially block presynaptic D2/D3 autoreceptors, which enhances dopamine release.[9]
Serotonin 5-HT7 Receptor Signaling
Amisulpride also acts as a potent antagonist at 5-HT7 receptors.[4] The 5-HT7 receptor is coupled to a Gs protein, and its activation by serotonin stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. Amisulpride's antagonism of this receptor is believed to contribute to its antidepressant effects.[10]
Proposed Experimental Protocols for this compound
The following protocols are designed to characterize the pharmacological and potential therapeutic properties of this compound.
Protocol 1: In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for human dopamine D2, D3, and serotonin 5-HT7 receptors.
Methodology:
-
Membrane Preparation:
-
Utilize commercially available cell membranes from HEK-293 or CHO cells stably expressing recombinant human D2, D3, or 5-HT7 receptors.
-
Alternatively, culture and harvest these cells, followed by homogenization and centrifugation to isolate the cell membranes.
-
-
Binding Assay:
-
Perform competitive binding assays in a 96-well plate format.
-
For D2/D3 receptors, use a suitable radioligand such as [³H]-Spiperone. For 5-HT7 receptors, [³H]-LSD can be used.
-
Incubate the cell membranes with a fixed concentration of the radioligand and a range of concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
Include a control group with the parent compound, Amisulpride, for comparison.
-
Determine non-specific binding using a high concentration of a non-labeled antagonist (e.g., haloperidol (B65202) for D2/D3, clozapine (B1669256) for 5-HT7).
-
-
Data Analysis:
-
After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Protocol 2: In Vitro cAMP Functional Assay
Objective: To determine if this compound acts as an antagonist or agonist at dopamine D2/D3 and serotonin 5-HT7 receptors.
Methodology:
-
Cell Culture:
-
Use cell lines (e.g., HEK-293 or CHO) stably expressing the receptor of interest (D2, D3, or 5-HT7).
-
Seed the cells in 96-well or 384-well plates and allow them to adhere overnight.
-
-
Functional Assay:
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a known agonist (e.g., quinpirole (B1680403) for D2/D3, serotonin for 5-HT7) at a concentration that elicits a submaximal response (EC₈₀).
-
-
Agonist Mode:
-
Incubate the cells with varying concentrations of this compound alone.
-
-
Incubate for a sufficient time to allow for changes in cAMP levels.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Antagonist Mode: Plot the cAMP response against the concentration of this compound to determine the IC₅₀ value for the inhibition of the agonist-induced response.
-
Agonist Mode: Plot the cAMP response against the concentration of this compound to determine if it stimulates cAMP production (for 5-HT7) or inhibits forskolin-stimulated cAMP production (for D2/D3).
-
Protocol 3: In Vivo Forced Swim Test (FST) in Mice
Objective: To evaluate the potential antidepressant-like effects of this compound.
Methodology:
-
Animals:
-
Use male C57BL/6 mice, group-housed under standard laboratory conditions.
-
Allow at least one week of acclimatization before the experiment.
-
-
Drug Administration:
-
Administer this compound at various doses (e.g., 1, 5, 10 mg/kg) via intraperitoneal (i.p.) injection.
-
Include a vehicle control group and a positive control group (e.g., Amisulpride).
-
Administer the compounds 30-60 minutes before the test session.
-
-
Forced Swim Test:
-
Pre-swim (Day 1): Place each mouse individually in a glass cylinder filled with water (23-25°C) for a 15-minute session. This serves to induce a baseline level of immobility.
-
Test (Day 2): Place the mice back into the swim cylinders for a 6-minute test session.
-
Record the sessions for later analysis.
-
-
Data Analysis:
-
An observer blinded to the treatment conditions should score the duration of immobility during the last 4 minutes of the 6-minute test session.
-
Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
Analyze the data using a one-way ANOVA followed by a post-hoc test to compare the different treatment groups.
-
Protocol 4: Analytical Method for Quantification of this compound
Objective: To develop a method for the quantification of this compound in biological matrices (e.g., plasma, brain tissue).
Methodology:
-
Sample Preparation:
-
For plasma samples, perform a protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation.
-
For brain tissue, homogenize the tissue in a suitable buffer, followed by protein precipitation or solid-phase extraction (SPE) to clean up the sample.
-
-
Chromatographic Separation:
-
Use a High-Performance Liquid Chromatography (HPLC) system coupled with a suitable detector.
-
A C18 reversed-phase column is a common choice.
-
Develop a mobile phase gradient (e.g., a mixture of acetonitrile and an aqueous buffer like ammonium (B1175870) formate) to achieve good separation of this compound from endogenous matrix components and the parent drug, Amisulpride.
-
-
Detection:
-
Mass Spectrometry (MS) is the preferred method of detection for high sensitivity and selectivity. Use an electrospray ionization (ESI) source in positive ion mode.
-
Optimize the MS parameters for this compound, including the selection of precursor and product ions for multiple reaction monitoring (MRM).
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of an analytical standard of this compound in the same biological matrix.
-
Include quality control samples at low, medium, and high concentrations to ensure the accuracy and precision of the assay.
-
Use an internal standard (e.g., a deuterated analog of this compound) to correct for matrix effects and variations in sample processing.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. cphi-online.com [cphi-online.com]
- 3. What is the mechanism of Amisulpride? [synapse.patsnap.com]
- 4. Amisulpride is a potent 5-HT7 antagonist: relevance for antidepressant actions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychscenehub.com [psychscenehub.com]
- 6. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Amisulpride N-oxide in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amisulpride (B195569) is an atypical antipsychotic and antiemetic agent that exhibits selective binding to dopamine (B1211576) D2 and D3 receptors.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing therapeutic efficacy and ensuring patient safety. While amisulpride is primarily eliminated from the body unchanged, it is known to have transformation products, including Amisulpride N-oxide.[3] However, studies have consistently shown that amisulpride undergoes minimal metabolism, with its metabolites being largely undetectable in plasma.[3] Consequently, comprehensive pharmacokinetic data for this compound in humans is scarce.
These application notes provide a detailed overview of the available pharmacokinetic data for amisulpride, protocols for its quantification in biological matrices, and a framework for the potential analysis of this compound, should a validated reference standard become available and detectable concentrations be present.
Data Presentation: Pharmacokinetic Parameters of Amisulpride
The following table summarizes the key pharmacokinetic parameters of amisulpride following oral administration. Due to its minimal metabolism, corresponding in-vivo pharmacokinetic data for this compound is not available in the literature.
| Pharmacokinetic Parameter | Value | Reference |
| Bioavailability | 48% | [2] |
| Time to Peak Plasma Concentration (Tmax) | 1 and 3-4 hours (biphasic absorption) | [2] |
| Peak Plasma Concentration (Cmax) after 50 mg oral dose | 39 ± 3 and 54 ± 4 ng/mL | [3] |
| Elimination Half-Life (t½) | Approximately 12 hours | [2] |
| Protein Binding | 17% | [2] |
| Route of Elimination | Predominantly renal excretion as parent compound | [2] |
Experimental Protocols
Protocol for the Quantification of Amisulpride in Human Plasma by LC-MS/MS
This protocol is adapted from established methods for the sensitive and selective quantification of amisulpride in human plasma.[1][4]
a. Materials and Reagents:
-
Amisulpride reference standard
-
Amisulpride-d5 (internal standard)
-
Human plasma (K2EDTA)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water, deionized
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
b. Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
c. Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples at room temperature.
-
Spike 1 mL of plasma with the internal standard (Amisulpride-d5).
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute Amisulpride and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
d. LC-MS/MS Conditions:
-
Column: A suitable C18 column (e.g., Zorbax Bonus-RP C18, 4.6 × 75 mm, 3.5 μm)
-
Mobile Phase: A gradient of 0.2% formic acid in water and methanol.[1]
-
Flow Rate: 0.5 mL/min[1]
-
Injection Volume: 5 µL
-
Mass Spectrometry: Electrospray ionization in positive mode (ESI+).
-
MRM Transitions:
e. Method Validation:
The method should be validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.
Hypothetical Protocol for the Simultaneous Quantification of Amisulpride and this compound
This protocol is a proposed adaptation for the simultaneous analysis of both compounds, assuming the availability of an this compound reference standard and detectable in-vivo concentrations.
a. Modifications to the LC-MS/MS Method:
-
Reference Standard: A certified this compound reference standard would be required for calibration and quality control.
-
Internal Standard: Ideally, a stable isotope-labeled this compound would be used as the internal standard. If unavailable, Amisulpride-d5 could be evaluated for its suitability to correct for this compound variability.
-
MRM Transition for this compound: The specific precursor and product ions for this compound would need to be determined through infusion experiments.
-
Chromatographic Separation: The gradient of the mobile phase may need to be optimized to ensure baseline separation of Amisulpride and this compound.
b. Synthesis of this compound Reference Standard:
Visualizations
Caption: Metabolic pathway of Amisulpride.
References
- 1. Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Deuterated Amisulpride N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amisulpride (B195569) is an atypical antipsychotic and antiemetic agent that acts primarily as a selective dopamine (B1211576) D2/D3 receptor antagonist.[1] Its metabolism is limited, with Amisulpride N-oxide being one of its identified metabolites.[1][2] Deuterated analogs of drug molecules and their metabolites are invaluable tools in pharmaceutical research, particularly in pharmacokinetic studies, metabolic profiling, and as internal standards for quantitative bioanalysis by mass spectrometry. The use of a deuterated internal standard, such as deuterated this compound, allows for more accurate and precise quantification of the analyte by correcting for variations in sample preparation and instrument response.
These application notes provide detailed protocols for the multi-step synthesis of deuterated this compound, specifically Amisulpride-d5 N-oxide, where the five deuterium (B1214612) atoms are located on the N-ethyl group of the pyrrolidine (B122466) moiety.[3][4][5] The synthesis involves the preparation of deuterated Amisulpride (Amisulpride-d5) followed by its oxidation to the corresponding N-oxide. A parallel protocol for the synthesis of the non-deuterated this compound is also provided for comparative purposes.
Synthesis Overview
The overall synthetic strategy is a two-stage process:
-
Amide Coupling: Synthesis of Amisulpride (or its deuterated analog) via the condensation of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid with the appropriate aminomethylpyrrolidine derivative.
-
N-Oxidation: Oxidation of the tertiary amine on the pyrrolidine ring of Amisulpride (or its deuterated analog) to yield the corresponding N-oxide.
Caption: Overall synthetic workflow for the preparation of deuterated this compound.
Metabolic Pathway Context
In vivo, Amisulpride undergoes minor metabolism to form pharmacologically inactive metabolites, including this compound.[2] This metabolic conversion is an oxidation reaction occurring at the tertiary amine of the pyrrolidine ring.
Caption: Metabolic conversion of Amisulpride to this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound (Non-deuterated)
Step 1a: Synthesis of Amisulpride
This procedure is adapted from established methods for benzamide (B126) synthesis.[6]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (1.0 eq) in anhydrous acetone (B3395972).
-
Activation: Cool the solution to 0-5 °C in an ice bath. Add triethylamine (B128534) (1.1 eq) and stir for 10 minutes. Slowly add ethyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 10 °C. Stir the resulting mixture for 30 minutes at 0-5 °C.
-
Condensation: Add a solution of 2-(aminomethyl)-1-ethylpyrrolidine (B195583) (1.2 eq) in anhydrous acetone dropwise to the reaction mixture, again keeping the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove triethylamine hydrochloride precipitate. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by recrystallization from acetone to yield Amisulpride as a white solid.[7]
Step 1b: Synthesis of this compound
This protocol utilizes meta-chloroperoxybenzoic acid (m-CPBA), a common reagent for the N-oxidation of tertiary amines.[8]
-
Reaction Setup: Dissolve the synthesized Amisulpride (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or chloroform (B151607) in a round-bottom flask.
-
Oxidation: Cool the solution to 0 °C. Add m-CPBA (1.1-1.2 eq) portion-wise over 30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers and wash with saturated sodium bicarbonate solution followed by brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of Deuterated this compound (Amisulpride-d5 N-oxide)
Step 2a: Synthesis of Deuterated Amisulpride (Amisulpride-d5)
This protocol is analogous to Step 1a but utilizes the deuterated amine precursor.
-
Reaction Setup: Follow the procedure for the synthesis of Amisulpride (Step 1a), but substitute 2-(aminomethyl)-1-ethylpyrrolidine with 2-(Aminomethyl)-1-(ethyl-d5)pyrrolidine (1.2 eq).[9]
-
Activation, Condensation, and Reaction: Proceed as described in Step 1a.
-
Workup and Purification: Follow the workup and purification procedures as outlined in Step 1a to obtain Amisulpride-d5 as a white solid.
Step 2b: Synthesis of Deuterated this compound (Amisulpride-d5 N-oxide)
This protocol is analogous to Step 1b, starting with the deuterated Amisulpride.
-
Reaction Setup: Dissolve the synthesized Amisulpride-d5 (1.0 eq) from Step 2a in DCM or chloroform.
-
Oxidation, Reaction, Workup, and Purification: Follow the procedures as described in Step 1b for the oxidation of Amisulpride to its N-oxide. The final product will be Amisulpride-d5 N-oxide.
Data Presentation
The following tables summarize the key quantitative parameters for the synthesis of this compound and its deuterated analog.
Table 1: Reactant and Product Information for Amide Coupling (Steps 1a & 2a)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Stoichiometric Ratio |
| 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid | C₁₀H₁₃NO₅S | 259.28 | 1.0 |
| 2-(aminomethyl)-1-ethylpyrrolidine | C₇H₁₆N₂ | 128.22 | 1.2 |
| 2-(Aminomethyl)-1-(ethyl-d5)pyrrolidine | C₇H₁₁D₅N₂ | 133.25 | 1.2 |
| Amisulpride | C₁₇H₂₇N₃O₄S | 369.48 | - |
| Amisulpride-d5 | C₁₇H₂₂D₅N₃O₄S | 374.51[3] | - |
Table 2: Reaction Parameters and Expected Outcomes for N-Oxidation (Steps 1b & 2b)
| Starting Material | Oxidizing Agent | Product | Expected Yield (%) | Expected Purity (%) |
| Amisulpride | m-CPBA | This compound | 80-90 | >98 |
| Amisulpride-d5 | m-CPBA | Amisulpride-d5 N-oxide | 80-90 | >98 |
Characterization
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the products. For Amisulpride-d5 N-oxide, a mass shift of +5 Da compared to the non-deuterated N-oxide is expected. The mass spectrum of this compound is available in public databases for comparison.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the synthesized compounds. In the ¹H NMR spectrum of Amisulpride-d5, the signals corresponding to the N-ethyl protons will be absent. For the N-oxides, characteristic shifts in the signals of the protons and carbons adjacent to the N-oxide group are expected compared to the parent amine.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC should be used to determine the purity of the final products.
References
- 1. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. scbt.com [scbt.com]
- 4. 4-Amino-N-[[1-(ethyl-1,1,2,2,2-d5)-2-pyrrolidinyl]methyl]-5-(ethylsulfonyl)-2-methoxybenzamide | C17H27N3O4S | CID 45273902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Amisulpride synthesis - chemicalbook [chemicalbook.com]
- 7. US20130096319A1 - Process for preparation of amisulpride - Google Patents [patents.google.com]
- 8. Amine oxide - Wikipedia [en.wikipedia.org]
- 9. 2-(Aminomethyl)-1-ethylpyrrolidine-d5 | LGC Standards [lgcstandards.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
Amisulpride N-oxide in Neuropharmacology Research: Application Notes and Protocols
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Amisulpride (B195569) is an atypical antipsychotic agent belonging to the substituted benzamide (B126) class of drugs. It exhibits a high affinity and selectivity for dopamine (B1211576) D2 and D3 receptors, with a notable dose-dependent mechanism of action.[1][2][3] At low doses, amisulpride preferentially blocks presynaptic D2/D3 autoreceptors, which enhances dopamine release.[2][3][4] This mechanism is thought to contribute to its efficacy in treating negative symptoms of schizophrenia and depressive disorders.[1][2] At higher doses, it acts as a postsynaptic D2/D3 receptor antagonist, primarily in the limbic system, which is effective in managing the positive symptoms of schizophrenia.[2][3][4]
Amisulpride N-oxide is recognized as a photodegradation product and a transformation product of amisulpride.[5][6][7] While it is structurally related to amisulpride, there is a significant lack of comprehensive neuropharmacological data on this compound itself. Most of the available research focuses on the parent compound, amisulpride. Therefore, these application notes and protocols are primarily based on the extensive data available for amisulpride, providing a foundational framework for neuropharmacology research in this area. Researchers investigating this compound may use these protocols as a starting point, adapting them as necessary for their specific research questions.
Data Presentation
Table 1: Receptor Binding Affinities (Ki) of Amisulpride and its Enantiomers
| Compound | Receptor | Ki (nM) | Source(s) |
| Amisulpride (racemic) | Human Dopamine D2 | 2.8 - 3.0 | [1][8][9] |
| Amisulpride (racemic) | Human Dopamine D3 | 3.2 - 3.5 | [1][8][9] |
| Amisulpride (racemic) | Human Serotonin 5-HT7a | 47 (R-enantiomer has higher affinity) | [1][10][11] |
| Amisulpride (racemic) | Human Serotonin 5-HT2B | 13 | [1] |
| (-)-S Amisulpride | Human Dopamine D2L | 4.1 - 10.7 | [9][12] |
| (-)-S Amisulpride | Rat Dopamine D3 | 3.1 - 3.2 | [9][12] |
| Aramisulpride (R-enantiomer) | Human Serotonin 5-HT7 | 47 | [11][13] |
| Esamisulpride (S-enantiomer) | Human Dopamine D2 | 4.43 | [11] |
Note: Ki values can vary depending on the specific radioligand and experimental conditions used.
Table 2: Effective Doses (ED50) of Amisulpride in Preclinical In-Vivo Models
| Animal Model | Behavioral Effect | ED50 (mg/kg) | Source(s) |
| Rat | Increased dopamine release (presynaptic action) | 3.7 | [8] |
| Mouse | Antagonism of apomorphine-induced hypothermia | 2-3 | [8] |
| Rat | Antagonism of amphetamine-induced hypermotility | 2-3 | [8] |
| Rat | Blockade of apomorphine-induced yawning (autoreceptor mediated) | 0.2 | [8] |
| Rat | Blockade of apomorphine-induced hypomotility (autoreceptor mediated) | 0.3 | [8] |
| Mouse | Blockade of apomorphine-induced climbing (postsynaptic action) | 19 | [8] |
| Rat | Blockade of apomorphine-induced gnawing (postsynaptic action) | 115 | [8] |
Experimental Protocols
Protocol 1: In-Vitro Radioligand Binding Assay for Dopamine D2/D3 Receptors
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for dopamine D2 and D3 receptors.
Materials:
-
Cell membranes from a stable cell line expressing recombinant human D2 or D3 receptors (e.g., CHO or HEK293 cells).
-
Test compound (this compound).
-
Reference compound (Amisulpride).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific binding control: Haloperidol (B65202) (10 µM) or another suitable D2/D3 antagonist.[12]
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound and reference compound.
-
In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, reference compound, buffer (for total binding), or non-specific binding control.
-
Add the radioligand to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In-Vivo Assessment of Antipsychotic-like Activity - Amphetamine-Induced Hyperlocomotion in Rodents
Objective: To evaluate the potential antipsychotic-like effects of a test compound by assessing its ability to antagonize amphetamine-induced hyperlocomotion.
Materials:
-
Male Wistar rats or Swiss Webster mice.
-
Test compound (this compound).
-
Reference compound (Amisulpride).
-
d-Amphetamine sulfate.
-
Vehicle (e.g., saline or 0.5% methylcellulose).
-
Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.
Procedure:
-
Habituate the animals to the testing room for at least one hour before the experiment.
-
Administer the test compound, reference compound, or vehicle via the desired route (e.g., intraperitoneal - i.p. or oral - p.o.).
-
After a pre-determined pretreatment time (e.g., 30-60 minutes), administer d-amphetamine (e.g., 1-2 mg/kg, i.p.) to induce hyperlocomotion.
-
Immediately place the animals into the open-field chambers.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 60-120 minutes).
-
Analyze the data by comparing the locomotor activity of the compound-treated groups to the vehicle-treated control group that received amphetamine. A significant reduction in amphetamine-induced hyperlocomotion suggests antipsychotic-like activity.[14]
Signaling Pathways and Workflows
Dopamine D2/D3 Receptor Signaling
Amisulpride's primary mechanism of action involves the modulation of dopamine D2 and D3 receptor signaling pathways. These receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins.[4][9]
Caption: Canonical Dopamine D2/D3 G-protein signaling pathway.
In some cellular contexts, D2 receptor signaling can also involve β-arrestin-mediated pathways, which may contribute to the neuroprotective effects observed with amisulpride.[15]
Caption: Amisulpride's potential β-arrestin 2-mediated signaling.
Experimental Workflow for In-Vivo Behavioral Studies
A typical workflow for conducting in-vivo behavioral experiments to assess the effects of a novel compound like this compound is outlined below.
Caption: General experimental workflow for in-vivo behavioral research.
Conclusion
While this compound is a known transformation product of amisulpride, it remains a largely uncharacterized compound in the field of neuropharmacology. The application notes and protocols provided here, based on the extensive research conducted on amisulpride, offer a robust starting point for researchers wishing to investigate the pharmacological properties of this compound. Future studies are warranted to elucidate the specific binding affinities, functional activities, and in-vivo effects of this compound to determine if it shares the unique pharmacological profile of its parent compound or possesses distinct properties.
References
- 1. Amisulpride - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Amisulpride? [synapse.patsnap.com]
- 3. psychscenehub.com [psychscenehub.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cphi-online.com [cphi-online.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Amisulpride: from animal pharmacology to therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5‐HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (-)S amisulpride binds with high affinity to cloned dopamine D(3) and D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Differential effects of amisulpride and haloperidol on dopamine D2 receptor-mediated signaling in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Solid-Phase Extraction of Amisulpride N-oxide
This document provides a detailed protocol for the solid-phase extraction (SPE) of Amisulpride (B195569) N-oxide from biological matrices such as human plasma. This method is adapted from established protocols for the parent drug, amisulpride, and is intended for use by researchers, scientists, and drug development professionals.
Introduction
Amisulpride is an atypical antipsychotic and antiemetic agent. Its metabolite, Amisulpride N-oxide, is a recognized degradation product that can form through oxidative pathways.[1] Accurate quantification of this compound in biological matrices is crucial for comprehensive pharmacokinetic and metabolic studies. Solid-phase extraction is a widely used technique for sample clean-up and concentration of analytes from complex biological samples, offering cleaner extracts and higher throughput compared to liquid-liquid extraction.[2]
Experimental Protocols
This section details the proposed methodology for the solid-phase extraction of this compound.
Materials and Reagents
-
This compound reference standard
-
Internal standard (IS) (e.g., deuterated this compound or a structurally similar compound)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized or Milli-Q water
-
Formic acid
-
Human plasma (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or a mixed-mode cation exchange sorbent)[2][3]
Equipment
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
-
LC-MS/MS or HPLC with fluorescence or UV detection
Internal Standard Selection
For LC-MS/MS analysis, a stable isotope-labeled internal standard, such as deuterated this compound, is ideal as it closely mimics the chromatographic behavior and ionization of the analyte, compensating for matrix effects and extraction variability.[2] For HPLC with UV or fluorescence detection, a structurally similar compound can be used.[2]
Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples for 30 seconds to ensure homogeneity.[2]
-
Transfer 1.0 mL of plasma into a clean centrifuge tube.[2]
-
Add the internal standard solution.
-
Vortex mix for 30 seconds.
-
Centrifuge the samples at 11,000g for 15 minutes.[3]
-
Transfer the supernatant for SPE.
Solid-Phase Extraction (SPE) Procedure
A mixed-mode cation exchange sorbent is recommended due to the potential basic nature of the pyrrolidine (B122466) nitrogen in this compound. Alternatively, a polymeric reversed-phase sorbent like Oasis HLB can be used.[3]
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Ensure the sorbent bed does not go dry.[2]
-
Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Loading: Load the pre-treated sample supernatant onto the SPE cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.[2]
-
A second wash with a weak organic solvent (e.g., 5-10% methanol in water) may be included to remove less polar interferences.
-
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.[2]
-
Elution: Elute the analyte with 1.0 mL of methanol.[3] For a mixed-mode cation exchange sorbent, a basic elution solvent (e.g., 5% ammonium hydroxide in methanol) would be more effective.
-
Evaporation: Evaporate the eluent to dryness under a stream of nitrogen at approximately 40-50°C.
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100-500 µL) of the mobile phase used for the analytical method.[3][4]
Analytical Method
The extracted samples can be analyzed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC) with fluorescence detection.
LC-MS/MS Parameters (Example)
-
Column: A suitable C18 or other appropriate reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point.
-
Detection: Tandem mass spectrometry in positive ion mode, monitoring for specific parent and daughter ion transitions for this compound and the internal standard.
HPLC with Fluorescence Detection (Adapted from Amisulpride method)
-
Column: CN column.[3]
-
Mobile Phase: 0.03 M potassium dihydrogen phosphate (B84403) (pH 6.5)–acetonitrile 65:35 (v/v).[3]
-
Fluorescence Detection: Excitation and emission wavelengths would need to be optimized for this compound. For amisulpride, they are 274 nm and 370 nm, respectively.[3]
Data Presentation
The following tables summarize typical quantitative data for the analysis of the parent drug, amisulpride. Similar validation would be required for an this compound assay.
Table 1: Amisulpride Calibration and Quality Control Standards in Human Plasma
| Standard/QC Level | Concentration (ng/mL) |
| Calibration Standard 1 | 10 |
| Calibration Standard 2 | 25 |
| Calibration Standard 3 | 50 |
| Calibration Standard 4 | 100 |
| Calibration Standard 5 | 250 |
| Calibration Standard 6 | 500 |
| Calibration Standard 7 | 750 |
| Calibration Standard 8 | 1,000 |
| Quality Control Low | 30 |
| Quality Control Medium | 300 |
| Quality Control High | 900 |
Data adapted from a validated method for amisulpride in human plasma.[3]
Table 2: Validation Summary for Amisulpride Assay
| Parameter | Result |
| Linearity Range | 10–1,000 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[3] |
| Accuracy | 0.4% to 6.4%[3] |
| Precision (CV%) | 3.1% to 7.5%[3] |
| Stability (Freeze-Thaw) | Stable for three cycles[3] |
| Stability (Room Temperature) | Stable for 6 hours[3] |
| Stability (Frozen at -22°C) | Stable for 2 months[3] |
Mandatory Visualizations
Diagram 1: Solid-Phase Extraction Workflow for this compound
Caption: Workflow for the solid-phase extraction of this compound.
Diagram 2: Logical Relationship of Analytical Method Validation
Caption: Key parameters for analytical method validation.
References
Application Note: High-Resolution Mass Spectrometry of Amisulpride N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and characterization of Amisulpride N-oxide, a primary metabolite and degradation product of the atypical antipsychotic drug Amisulpride, using high-resolution mass spectrometry (HRMS). The methodology outlined here is crucial for drug metabolism studies, impurity profiling, and pharmacokinetic assessments. We present a comprehensive workflow, from sample preparation to data analysis, including a proposed fragmentation pathway for this compound. All quantitative data from relevant studies are summarized for easy reference, and key experimental procedures are detailed.
Introduction
Amisulpride is a selective dopamine (B1211576) D2/D3 receptor antagonist used in the treatment of schizophrenia.[1] While it undergoes minimal metabolism, the characterization of its metabolites, such as this compound, is essential for a complete understanding of its pharmacological profile and for regulatory purposes.[1][2] this compound can be formed through metabolic oxidation and is also a known photodegradation product.[2] High-resolution mass spectrometry offers the necessary sensitivity and mass accuracy to unambiguously identify and characterize such metabolites in complex biological matrices.
Experimental Protocols
Sample Preparation
A robust and reproducible sample preparation is critical for accurate quantification. Two common methods are protein precipitation and liquid-liquid extraction.
a) Protein Precipitation (for plasma or serum samples):
This method is rapid and suitable for high-throughput analysis.
-
To 50 µL of plasma or serum, add 100 µL of a precipitating solution (e.g., acetonitrile (B52724) or a methanol-acetonitrile mixture) containing the internal standard (e.g., Amisulpride-d5 N-oxide).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-HRMS analysis.
b) Liquid-Liquid Extraction (for enhanced cleanup):
This method provides a cleaner extract, reducing matrix effects.
-
To 100 µL of plasma sample, add 100 µL of the internal standard solution.
-
Add 2.5 mL of an appropriate extraction solvent (e.g., diethyl ether or a mixture of ethyl acetate (B1210297) and hexane).[3]
-
Vortex for 20 minutes to ensure efficient extraction.[3]
-
Centrifuge at 4000 rpm for 10 minutes.[3]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
Accurate mass measurements and fragmentation data are acquired using a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
a) Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
b) High-Resolution Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Gas | Nitrogen at 800 L/hr |
| Desolvation Temp. | 350°C |
| Mass Range (Full Scan) | m/z 50-1000 |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |
| Collision Energy | Ramped from 10-40 eV |
Data Presentation
Accurate Mass Measurement
The high-resolution mass spectrometer allows for the precise determination of the molecular formula of the analyte.
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed m/z [M+H]⁺ | Mass Accuracy (ppm) |
| Amisulpride | C₁₇H₂₇N₃O₄S | 369.1722 | 370.1795 | < 5 |
| This compound | C₁₇H₂₇N₃O₅S | 385.1671 | 386.1744 | < 5 |
Table 1: Accurate mass data for Amisulpride and this compound.
Quantitative Method Validation Parameters for Amisulpride
The following table summarizes typical validation parameters for the quantification of Amisulpride in human plasma using LC-MS/MS. These parameters can serve as a benchmark for developing a quantitative assay for this compound.
| Validation Parameter | Typical Performance | Reference |
| Linearity Range | 2.0–2500.0 ng/mL | [3] |
| Correlation Coefficient (r²) | ≥ 0.998 | [3] |
| Intra-day Precision (%CV) | 0.9 to 1.7% | [3] |
| Inter-day Precision (%CV) | 1.5 to 2.8% | [3] |
| Intra-day Accuracy | 98.3 to 101.5% | [3] |
| Inter-day Accuracy | 96.0 to 101.0% | [3] |
| Recovery | ~74% | [3] |
| Lower Limit of Quantification (LLOQ) | 1-5 µg/L | [4] |
Table 2: Summary of quantitative data for Amisulpride analysis.
Visualization of Workflows and Pathways
Experimental Workflow
The overall process from sample collection to data analysis is depicted in the following workflow diagram.
Experimental workflow for this compound analysis.
Proposed Fragmentation Pathway of this compound
The fragmentation of this compound in the positive ion mode is initiated by protonation, followed by characteristic cleavages. A key fragmentation is the neutral loss of an oxygen atom from the N-oxide moiety, a common fragmentation pathway for N-oxides.[5] The resulting ion then follows the fragmentation pattern of Amisulpride.
Proposed fragmentation of this compound.
Conclusion
This application note provides a comprehensive guide for the high-resolution mass spectrometric analysis of this compound. The detailed protocols for sample preparation and LC-HRMS analysis, along with the summarized quantitative data and proposed fragmentation pathway, offer a solid foundation for researchers in drug metabolism, pharmacokinetics, and analytical chemistry. The use of HRMS is indispensable for the confident identification and structural elucidation of metabolites like this compound, ensuring data integrity in drug development and research.
References
- 1. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS of some atypical antipsychotics in human plasma, serum, oral fluid and haemolysed whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Stability of Amisulpride N-oxide in Biological Matrices
Introduction
Amisulpride (B195569) is an atypical antipsychotic and antiemetic agent. Its metabolism can lead to the formation of various byproducts, including Amisulpride N-oxide. This compound is recognized as a photodegradation product and a potential metabolite of the parent drug.[1][2] The stability of drug metabolites in biological matrices is a critical aspect of pharmacokinetic and toxicokinetic studies, ensuring the reliability and accuracy of bioanalytical data. N-oxide metabolites, in particular, are known to be potentially unstable and can revert to the parent drug, which necessitates careful handling and storage of samples.[3] This application note provides a framework for assessing the stability of this compound in biological matrices, offering protocols and guidance for researchers in drug development. While specific quantitative stability data for this compound in biological matrices is not extensively available in public literature, this document outlines best practices based on the stability of the parent compound, Amisulpride, and general knowledge of N-oxide metabolite stability.
Physicochemical Properties
| Compound | Chemical Formula | Molecular Weight | CAS Number |
| This compound | C17H27N3O5S | 385.5 g/mol | 71676-01-2 |
Stability Considerations for N-oxide Metabolites
N-oxide metabolites can be susceptible to in-vitro degradation, which may lead to an underestimation of their concentration and an overestimation of the parent drug concentration. Key factors influencing their stability include:
-
Sample Processing: The choice of extraction solvent and procedure is critical. For some N-oxides, protein precipitation with acetonitrile (B52724) has been shown to be more effective in preventing degradation compared to methanol (B129727).
-
Matrix Effects: The presence of blood components, especially in hemolyzed samples, can accelerate the degradation of N-oxide metabolites.
-
Storage Conditions: Temperature and light exposure can impact the stability of N-oxides.
Quantitative Data Summary
While specific stability data for this compound is limited, the stability of the parent drug, Amisulpride, in human plasma has been well-documented and can serve as a procedural reference.
Table 1: Stability of Amisulpride in Human Plasma
| Stability Test | Matrix | Storage Condition | Duration | Analyte Stability (% Recovery or as stated) | Reference |
| Freeze-Thaw Stability | Human Plasma | -20°C | 4 cycles | Stable | [4] |
| Freeze-Thaw Stability | Human Plasma | -22°C | 3 cycles | Sufficiently stable | [5][6] |
| Short-Term (Bench-Top) Stability | Human Plasma | Room Temperature | Up to 28 hours | Stable | [4] |
| Short-Term (Bench-Top) Stability | Human Plasma | Room Temperature | 6 hours | Sufficiently stable | [5][6] |
| Long-Term Stability | Human Plasma | -20°C | Up to 119 days | Stable | [4] |
| Long-Term Stability | Human Plasma | -22°C | 2 months | Sufficiently stable | [5][6] |
| Whole Blood Stability | Human Whole Blood | Room Temperature, 30°C, and 37°C | Up to 2 hours | Stable | [4] |
Note: Researchers should perform their own validation studies to establish the stability of this compound in the specific biological matrix and storage conditions used in their laboratory.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or DMSO. Store the stock solution at -20°C or below.
-
Working Solutions: Prepare working solutions by diluting the stock solution with an appropriate solvent (e.g., methanol/water, 50/50, v/v) to desired concentrations for spiking into the biological matrix.
Protocol 2: Sample Preparation and Extraction
This protocol is a general guideline and should be optimized. The use of an internal standard (e.g., a stable isotope-labeled this compound) is highly recommended for quantitative analysis.
-
Spiking: Spike the biological matrix (e.g., human plasma) with known concentrations of this compound working solutions to prepare calibration standards and quality control (QC) samples.
-
Protein Precipitation (Recommended starting point):
-
To 100 µL of the spiked plasma sample, add 300 µL of cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Protocol 3: Stability Testing in a Biological Matrix
1. Freeze-Thaw Stability
-
Objective: To assess the stability of this compound after repeated freezing and thawing cycles.
-
Procedure:
-
Use low and high concentration QC samples.
-
Freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Repeat this freeze-thaw cycle for a specified number of times (e.g., 3 to 5 cycles).
-
Analyze the samples and compare the concentrations to those of freshly prepared standards.
-
2. Short-Term (Bench-Top) Stability
-
Objective: To evaluate the stability of this compound in the biological matrix at room temperature.
-
Procedure:
-
Use low and high concentration QC samples.
-
Place the samples on the bench-top at room temperature for a specified duration (e.g., 4, 8, 24 hours).
-
Analyze the samples and compare the concentrations to those of freshly prepared standards.
-
3. Long-Term Stability
-
Objective: To determine the stability of this compound under the intended long-term storage conditions.
-
Procedure:
-
Store low and high concentration QC samples at the intended storage temperature (e.g., -20°C or -80°C).
-
Analyze the samples at various time points (e.g., 1, 3, 6 months).
-
Compare the concentrations to those of freshly prepared standards.
-
4. Post-Preparative Stability
-
Objective: To assess the stability of the processed samples in the autosampler.
-
Procedure:
-
Process low and high concentration QC samples as described in Protocol 2.
-
Keep the reconstituted samples in the autosampler at a controlled temperature (e.g., 4°C) for a specified duration (e.g., 24, 48 hours).
-
Analyze the samples and compare the concentrations to those of freshly prepared and immediately analyzed samples.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Thorough QT study of the effect of intravenous amisulpride on QTc interval in Caucasian and Japanese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amisulpride N-oxide Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amisulpride (B195569) N-oxide is identified as a primary degradation product and metabolite of the atypical antipsychotic drug, Amisulpride.[1] While Amisulpride is a well-characterized selective dopamine (B1211576) D2/D3 receptor antagonist with dose-dependent effects on dopaminergic transmission,[2][3][4][5] there is a notable scarcity of published research on the specific biological activities of its N-oxide metabolite. These protocols are designed to provide a foundational framework for initiating in vitro cell culture experiments to characterize the effects of Amisulpride N-oxide. The methodologies are largely adapted from established protocols for Amisulpride and are intended as a starting point for investigation.
Physicochemical and Solubility Data
A summary of key quantitative data for Amisulpride and its N-oxide metabolite is presented below. This information is essential for accurate stock solution preparation and handling.
| Property | Amisulpride | This compound | Source(s) |
| Molecular Formula | C₁₇H₂₇N₃O₄S | C₁₇H₂₇N₃O₅S | [6][7] |
| Molecular Weight | 369.48 g/mol | 385.48 g/mol | [6][7] |
| CAS Number | 71675-85-9 | 71676-01-2 | [6][7] |
| Appearance | White crystalline solid | Solid | [1][6] |
| Storage (Solid) | -20°C | <-15°C | [6][7] |
| Solubility in DMSO | ~15-74 mg/mL | Not explicitly stated, but likely soluble | [6] |
| Solubility in Ethanol | ~1 mg/mL | Not explicitly stated | [6] |
| Solubility in Water | Sparingly soluble / Insoluble | Not explicitly stated | [6] |
| Solubility in Chloroform | Not explicitly stated | Slightly soluble | [1] |
| Solubility in Methanol | Not explicitly stated | Slightly soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution in Dimethyl Sulfoxide (DMSO), which is a common solvent for poorly water-soluble compounds in cell culture applications.
Materials:
-
This compound powder (purity ≥95%)
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile, single-use cryovials
Procedure:
-
Weighing: Carefully weigh out 3.85 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Mixing: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary to aid dissolution.
-
Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile cryovials. Store at -20°C or lower for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Procedure:
-
Determine Final Concentration: Decide on the final concentrations of this compound required for the experiment. It is advisable to perform a dose-response study to determine the optimal concentration range.
-
Serial Dilution: Perform serial dilutions of the 10 mM stock solution into the complete cell culture medium. It is crucial to ensure that the final concentration of DMSO in the medium applied to cells is non-toxic, typically ≤ 0.5%, with ≤ 0.1% being ideal.[6]
-
Vehicle Control: Always prepare a vehicle control. This consists of cell culture medium containing the same final concentration of DMSO as the highest concentration working solution, but without this compound. This is essential to distinguish the effects of the compound from the effects of the solvent.[6]
-
Application to Cells: Mix the working solution gently by pipetting and immediately add the required volume to your cell culture plates.
Example Dilution Scheme:
| Final Concentration | Volume of 10 mM Stock | Volume of Cell Culture Medium | Final DMSO Concentration |
| 1 µM | 0.1 µL | 999.9 µL | 0.01% |
| 10 µM | 1 µL | 999 µL | 0.1% |
| 50 µM | 5 µL | 995 µL | 0.5% |
| 100 µM | 10 µL | 990 µL | 1.0% (Caution: may be toxic to some cell lines) |
Protocol 3: Cell Viability and Cytotoxicity Assays
To determine the effect of this compound on cell viability and to establish a non-toxic concentration range for further experiments, standard assays such as the MTT or LDH assay can be employed.
Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound.
Protocol 4 (Hypothetical): Investigation of Dopamine D2/D3 Receptor Binding
Given that Amisulpride is a potent D2/D3 antagonist, a key initial experiment would be to determine if this compound retains affinity for these receptors. A competitive radioligand binding assay is a standard method for this.
Workflow for Competitive Binding Assay
Caption: Workflow for a hypothetical competitive radioligand binding assay.
Protocol 5 (Hypothetical): Analysis of Cellular Signaling Pathways
Studies have shown that Amisulpride can modulate the β-arrestin 2-dependent Akt/GSK-3β signaling pathway in SH-SY5Y cells.[3][8] An important avenue of research would be to investigate if this compound has similar or different effects on this pathway. Western blotting is a suitable technique for this analysis.
Signaling Pathway of Amisulpride (for investigation with N-oxide)
Caption: Amisulpride's known effect on the β-arrestin 2-dependent pathway.
Western Blotting Procedure:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., SH-SY5Y human neuroblastoma cells) and treat with various concentrations of this compound, Amisulpride (as a positive control), and a vehicle control for a predetermined time.
-
Protein Extraction: Lyse the cells and extract total protein. Determine protein concentration using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against key signaling proteins (e.g., phospho-Akt, total Akt, phospho-GSK-3β, total GSK-3β, β-arrestin 2).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Concluding Remarks
The provided protocols offer a comprehensive starting point for the in vitro characterization of this compound. Given the limited data on this specific compound, it is recommended to conduct thorough dose-response and time-course studies. Direct comparisons with the parent compound, Amisulpride, will be crucial in elucidating the unique pharmacological profile of its N-oxide metabolite. These investigations will contribute valuable knowledge to the fields of pharmacology, toxicology, and drug development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. psychscenehub.com [psychscenehub.com]
- 5. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 71676-01-2 | FA17869 | Biosynth [biosynth.com]
- 8. Differential effects of amisulpride and haloperidol on dopamine D2 receptor-mediated signaling in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Amisulpride N-oxide Aqueous Solubility
This guide provides troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals working with Amisulpride (B195569) N-oxide. It focuses on addressing the challenges associated with its limited aqueous solubility.
Disclaimer: Amisulpride N-oxide is a photodegradation product and metabolite of Amisulpride.[1][2][3] Specific quantitative data on its aqueous solubility is limited. The strategies outlined below are based on the well-documented behavior of its parent compound, Amisulpride, and general principles for enhancing the solubility of poorly soluble molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound not dissolving in neutral aqueous solutions like water or PBS?
A1: While specific data for this compound is scarce, its parent compound, Amisulpride, is a weakly basic drug classified as a Biopharmaceutics Classification System (BCS) Class II drug, known for low aqueous solubility and high permeability.[4] Amisulpride's solubility is highly pH-dependent; it is more soluble in acidic conditions and poorly soluble at neutral or alkaline pH.[4][5] It is highly probable that this compound exhibits similar pH-dependent solubility. Direct dissolution in neutral buffers (e.g., PBS pH 7.4) will likely result in a suspension rather than a true solution.[4]
Q2: My this compound solution appears cloudy or has formed a precipitate. What went wrong and what should I do?
A2: Cloudiness or precipitation indicates that the compound has exceeded its solubility limit under the current conditions. Common causes include:
-
pH Shift: If you dissolved the compound in an acidic solution and then diluted it with a neutral buffer, the resulting increase in pH can cause the drug to precipitate out.[4]
-
Temperature Change: Dissolving the compound with heat and then allowing it to cool can lead to a supersaturated state and subsequent precipitation.[4]
-
Insufficient Co-solvent: When using a co-solvent system (like DMSO), adding the aqueous phase too quickly or in too large a volume can cause the compound to "crash out" of the solution.[4]
Troubleshooting Steps:
-
Re-check the pH of your final solution. If it is too high, you may need to add a small amount of acid (e.g., 0.1 M HCl) dropwise to redissolve the precipitate.[4]
-
If using a co-solvent, try preparing the solution again by adding the aqueous buffer more slowly to the organic stock solution while vortexing continuously.[4]
-
Gentle warming and sonication can help redissolve the compound, but be mindful of potential degradation at elevated temperatures.[4]
Q3: What are the primary strategies to enhance the aqueous solubility of this compound?
A3: Based on the behavior of Amisulpride, the following methods are recommended starting points:
-
pH Adjustment: The most straightforward method is to lower the pH of the aqueous vehicle. Dissolving the compound in an acidified solution (e.g., pH 4-6) can significantly improve solubility.[4]
-
Co-solvents: Using a water-miscible organic solvent can be effective. Amisulpride is soluble in DMSO and DMF at approximately 15 mg/mL and in ethanol (B145695) at about 1 mg/mL.[6] A stock solution can be prepared in one of these solvents and then carefully diluted with the desired aqueous buffer.[6]
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming an "inclusion complex" with a hydrophilic exterior that enhances aqueous solubility.[7] Studies have shown that complexation with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or γ-cyclodextrin significantly improves the solubility of Amisulpride.[8][9]
Q4: Are there any stability concerns when using these solubilization methods?
A4: Yes. Aqueous solutions of Amisulpride are not recommended for long-term storage as precipitation can occur over time.[4] It is best practice to prepare solutions fresh on the day of use. When using co-solvents like DMSO, be aware that high concentrations can have their own biological effects in experiments.
Quantitative Data: Solubility of Parent Compound (Amisulpride)
As a reference, the following table summarizes the known solubility of the parent compound, Amisulpride. This data can serve as a useful starting point for designing experiments with this compound.
| Solvent/Vehicle | Approximate Solubility | Reference |
| DMSO (Dimethyl Sulfoxide) | ≥ 5 mg/mL | [10] |
| DMF (Dimethylformamide) | ~15 mg/mL | [6] |
| Ethanol | ~1 mg/mL | [6] |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL | [6] |
| Phosphate Buffer (pH 6.8) | 4.1 ± 0.2 mg/mL | [11] |
| Water | Insoluble / Poorly Soluble | [2][12] |
Note: The solubility of this compound is qualitatively described as "slightly soluble" in chloroform (B151607) and methanol.[1]
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This protocol leverages the increased solubility of benzamide (B126) compounds in acidic conditions.
Materials:
-
This compound powder
-
Sterile 0.9% Saline
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Sterile conical tubes or vials
-
Calibrated pH meter or suitable pH strips
-
Sterile 0.22 µm syringe filters
Procedure:
-
Weigh the required amount of this compound and place it in a sterile tube.
-
Add a minimal volume of 0.1 M HCl dropwise while vortexing until the powder is fully dissolved.[4]
-
Dilute the solution by adding sterile 0.9% saline to approximately 90% of the final target volume.[4]
-
Monitor the pH of the solution continuously. Carefully add 0.1 M NaOH dropwise to adjust the pH upwards to the highest possible level without causing precipitation (target range is typically pH 4-6).[4]
-
If cloudiness appears, add a drop of 0.1 M HCl to redissolve the compound.[4]
-
Once the desired pH is achieved and the solution remains clear, add sterile saline to reach the final volume.
-
For sterile applications, filter the final solution through a 0.22 µm syringe filter. Prepare this solution fresh before use.[4]
Protocol 2: Solubilization Using a Co-solvent (DMSO)
This method is useful for preparing concentrated stock solutions.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Sterile tubes
Procedure:
-
Weigh the this compound powder and place it in a sterile tube.
-
Add the required volume of DMSO to achieve a concentrated stock solution (refer to Amisulpride solubility data as a starting point, e.g., for a 15 mg/mL stock).
-
Vortex or sonicate gently until the compound is completely dissolved.
-
To prepare the working solution, slowly add the aqueous buffer to the DMSO stock solution drop-by-drop while vortexing vigorously. This slow dilution is critical to prevent precipitation.[4]
-
Important: Ensure the final concentration of DMSO in your experimental system is low enough to not cause unwanted biological effects.
Protocol 3: Solubilization via Cyclodextrin Complexation (Kneading Method)
This protocol creates an inclusion complex to enhance solubility, which is particularly useful for oral formulations. This method has been shown to be effective for Amisulpride.[8][13]
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Water-Methanol co-solvent mixture (e.g., 50:50 v/v)
Procedure:
-
Determine the desired molar ratio of this compound to HP-β-CD. Ratios from 1:1 to 1:3 are common starting points.[8]
-
Place the accurately weighed HP-β-CD into a mortar.
-
Add a small amount of the water-methanol solvent to the HP-β-CD to form a paste.
-
Triturate the paste thoroughly with the pestle.
-
Add the accurately weighed this compound to the paste and continue kneading for 30-45 minutes. The mixture should remain a consistent paste; add a few more drops of solvent if it becomes too dry.
-
Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved or under a vacuum.
-
Pulverize the dried complex into a fine powder using the mortar and pestle.
-
The resulting powder can now be tested for its improved dissolution characteristics in your desired aqueous solution.
Visual Guides
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Mechanism of solubility enhancement via cyclodextrin complexation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Formulation, Development, Characterization and Solubility Enhancement of Amisulpride | Semantic Scholar [semanticscholar.org]
- 9. Spectroscopic investigation on the inclusion complex formation between amisulpride and γ-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amisulpride CAS#: 71675-85-9 [m.chemicalbook.com]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 13. Formulation, Development, Characterization and Solubility Enhancement of Amisulpride | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Amisulpride N-oxide stability issues and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Amisulpride (B195569) N-oxide.
Frequently Asked Questions (FAQs)
Q1: What is Amisulpride N-oxide and how is it formed?
A1: this compound is a primary metabolite and degradation product of Amisulpride, an atypical antipsychotic and antiemetic agent.[1] It is formed through the oxidation of the tertiary amine on the pyrrolidine (B122466) ring of the Amisulpride molecule. This transformation can occur metabolically in vivo and can also be induced in vitro through various stress conditions such as oxidation, ozonation, and photodegradation.[2]
Q2: What are the general stability characteristics of this compound?
A2: As an aromatic N-oxide, this compound is generally expected to be stable at room temperature. However, like other N-oxides, it may be susceptible to degradation under strenuous conditions such as high temperatures (typically above 150°C for aromatic N-oxides), or in the presence of strong electrophiles and transition metals.[3] One study has indicated that this compound is stable under solar photolysis and aerobic biodegradation, with a minor reversion back to the parent compound, Amisulpride, being observed.[4]
Q3: What are the known degradation pathways of this compound?
A3: The degradation pathways of this compound are not extensively documented in scientific literature. The primary focus of existing research has been on its formation from Amisulpride. However, based on the general chemistry of N-oxides, potential degradation pathways could include:
-
Reduction: Reversion to the parent amine, Amisulpride. This has been observed to a slight extent under solar photolysis and aerobic biodegradation conditions.[4]
-
Rearrangement Reactions: Under certain conditions, such as in the presence of acid anhydrides (Polonovski reaction) or upon heating (Meisenheimer rearrangement for N-allyl or N-benzyl derivatives), N-oxides can undergo rearrangement, although the likelihood of these specific reactions for this compound would depend on the specific experimental conditions.[3]
-
Further Oxidation: The aromatic ring of this compound could be susceptible to further oxidation, leading to hydroxylated or other oxidized derivatives, especially in the presence of strong oxidizing agents or certain metal ions.[5]
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating analytical method is crucial for monitoring the degradation of this compound. The most common and effective method is Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). This technique allows for the separation of this compound from its potential degradants and the parent compound, Amisulpride, and provides sensitive and specific quantification.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in chromatogram when analyzing this compound. | Degradation of this compound. | 1. Review the preparation and storage conditions of your sample. Ensure it is protected from light and stored at an appropriate temperature.2. Prepare fresh solutions for analysis.3. Compare the retention times of the unexpected peaks with those of Amisulpride and potential known degradants if standards are available.4. Utilize MS/MS fragmentation to identify the structure of the unknown peaks. |
| Loss of this compound concentration over time in solution. | Instability in the chosen solvent or storage conditions. | 1. Evaluate the stability of this compound in different solvents to find a more suitable one.2. Investigate the effect of pH on stability if using aqueous buffers.3. Store aliquots of stock solutions at -80°C to minimize freeze-thaw cycles.4. Always use freshly prepared solutions for critical experiments. |
| Inconsistent results in bioassays involving this compound. | Potential degradation of the compound in the assay medium or reversion to the parent drug, Amisulpride, which has its own pharmacological activity. | 1. Perform a time-course stability study of this compound in the specific bioassay medium under the exact experimental conditions (temperature, light, etc.).2. Analyze samples from the bioassay at different time points using a validated LC-MS/MS method to quantify both this compound and Amisulpride. |
Quantitative Data Summary
Specific quantitative stability data for this compound under forced degradation conditions is limited in the published literature. The following table provides a summary of the known stability information for Amisulpride, which leads to the formation of this compound, and general stability expectations for aromatic N-oxides. This information can be used as a starting point for designing stability studies for this compound.
| Condition | Stress Agent/Level | Observations for Amisulpride Degradation (leading to N-oxide formation) | Expected Stability of this compound (General) |
| Acidic Hydrolysis | 0.1 M - 4 M HCl, 70°C | Amisulpride shows degradation, but N-oxide is not typically the major degradant under these conditions.[6] | Aromatic N-oxides are generally stable to acid hydrolysis unless other susceptible functional groups are present. |
| Basic Hydrolysis | 0.1 M - 1 M NaOH | Amisulpride shows some degradation. | Aromatic N-oxides are generally stable to basic hydrolysis. |
| Oxidative | 3-30% H₂O₂ | Amisulpride readily oxidizes to form this compound.[7] | Generally stable, but can be oxidized further by strong oxidizing agents or certain metal ions.[5] |
| Thermal | Dry heat, elevated temperatures | Amisulpride decomposes at temperatures above 200°C.[2] | Aromatic N-oxides are generally stable at room temperature but may decompose at temperatures above 150°C.[3] |
| Photolytic | UVA irradiation, simulated solar light | Amisulpride undergoes photodegradation to form this compound.[8] | Reported to be stable under solar photolysis.[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol provides a general framework for conducting a forced degradation study on this compound. The specific conditions should be optimized based on the preliminary stability data.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature and protect from light. Take samples at 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place the solid this compound in a controlled temperature oven at 80°C. Take samples at 1, 3, and 7 days. Prepare solutions for analysis. Also, expose a solution of this compound (100 µg/mL in a suitable solvent) to 80°C and sample at the same time points.
-
Photostability: Expose a solution of this compound (100 µg/mL) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9][10] A control sample should be kept in the dark at the same temperature.
3. Sample Analysis:
-
Analyze all samples using a validated stability-indicating UPLC-MS/MS method.
-
Quantify the remaining this compound and identify any degradation products by comparing the stressed samples to an unstressed control.
Protocol 2: UPLC-MS/MS for the Analysis of this compound and its Degradation Products
1. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
This compound: Monitor the transition of the precursor ion (m/z 386.2) to a specific product ion.
-
Amisulpride (potential degradant): Monitor the transition of m/z 370.2 to its characteristic product ion.
-
Monitor for other potential degradation products based on their predicted masses.
-
Visualizations
Caption: Formation and potential degradation of this compound.
Caption: Workflow for this compound forced degradation study.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Identification of photodegradation product of amisulpride by ultra-high-pressure liquid chromatography-DAD/ESI-quadrupole time-of-flight-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. database.ich.org [database.ich.org]
Technical Support Center: Optimizing Amisulpride N-oxide Extraction from Urine
Welcome to the technical support center for the optimization of Amisulpride (B195569) N-oxide extraction from urine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the extraction of this key metabolite.
Troubleshooting Guide
This guide addresses specific issues that may arise during the solid-phase extraction (SPE) of Amisulpride N-oxide from urine samples.
| Problem | Possible Causes | Solutions |
| Low Recovery of this compound | Incomplete Analyte Retention: The pH of the urine sample may not be optimal for the retention of this compound on the SPE sorbent. Amisulpride has a pKa of 9.37, and adjusting the sample pH to approximately 2 units above this (around pH 11) can enhance retention on a non-polar sorbent like C18. However, for practical purposes, a pH of 9 has been shown to be effective for the parent compound.[1] The N-oxide may have a different pKa, so pH optimization is crucial. | 1. Adjust Sample pH: Before loading, adjust the urine sample pH to 9 with a suitable buffer (e.g., borate (B1201080) buffer).[1] For optimization, test a range of pH values (e.g., 8-10) to find the optimal retention for this compound. 2. Check Flow Rate: Ensure the sample loading flow rate is slow and steady (e.g., 1-2 mL/min) to allow for sufficient interaction between the analyte and the sorbent. 3. Select Appropriate Sorbent: While C18 is commonly used for amisulpride, consider mixed-mode or polymeric sorbents that may offer better retention for the more polar N-oxide metabolite. |
| Analyte Breakthrough during Washing: The wash solvent may be too strong, causing the this compound to be washed off the cartridge along with interferences. | 1. Use a Weaker Wash Solvent: Start with a purely aqueous wash (e.g., deionized water) to remove polar interferences. If a stronger wash is needed, use a low percentage of organic solvent (e.g., 5% methanol (B129727) in water). | |
| Incomplete Elution: The elution solvent may not be strong enough to desorb the this compound from the sorbent. | 1. Increase Elution Solvent Strength: While methanol is a common elution solvent,[1] consider adding a small percentage of a modifier to increase its elution strength. For a basic compound like amisulpride and its N-oxide, adding a small amount of a basic modifier (e.g., 2-5% ammonium (B1175870) hydroxide (B78521) in methanol) can significantly improve recovery. 2. Increase Elution Volume: Ensure a sufficient volume of elution solvent is used. Try sequential elutions with smaller volumes (e.g., 2 x 0.5 mL) and combine the eluates. | |
| High Matrix Effects in LC-MS/MS Analysis | Co-elution of Interfering Substances: Components from the urine matrix may not be effectively removed during the extraction process and can interfere with the ionization of this compound in the mass spectrometer. | 1. Optimize Wash Steps: Incorporate an additional wash step with a solvent of intermediate polarity (e.g., 20% methanol in water) to remove more interferences before elution. 2. Use a More Selective Sorbent: Consider using a mixed-mode SPE cartridge (e.g., cation exchange) that provides a more specific interaction with the basic this compound, allowing for more rigorous washing conditions to remove neutral and acidic interferences. 3. Employ Liquid-Liquid Extraction (LLE): As an alternative to SPE, LLE can sometimes provide cleaner extracts, although it may be more labor-intensive. |
| Poor Reproducibility | Inconsistent Sample Pre-treatment: Variations in pH adjustment, vortexing time, or centrifugation can lead to inconsistent results. | 1. Standardize the Protocol: Ensure all steps of the sample pre-treatment are performed consistently for all samples, including standards and quality controls. 2. Automate the Extraction: If available, use an automated SPE system to minimize manual variability. |
| SPE Cartridge Variability: Inconsistent packing or quality of SPE cartridges can lead to variable recoveries. | 1. Use High-Quality Cartridges: Source SPE cartridges from a reputable manufacturer. 2. Perform Lot-to-Lot Testing: When opening a new batch of cartridges, perform a quick quality control check to ensure consistent performance. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of SPE cartridge for this compound extraction from urine?
A1: While reversed-phase C18 cartridges have been successfully used for the extraction of the parent drug, amisulpride, from urine,[1] a mixed-mode cation exchange sorbent may offer higher selectivity and lead to cleaner extracts for the basic this compound. Polymeric sorbents like Oasis HLB are also a good option as they are designed to retain a broader range of compounds with varying polarities.
Q2: What is the optimal pH for the urine sample before loading it onto the SPE cartridge?
A2: For the parent compound, amisulpride, adjusting the sample pH to 9 with a borate buffer has been shown to be effective for retention on a C18 cartridge.[1] It is recommended to start with this pH for this compound and perform optimization studies by testing a pH range (e.g., 8-10) to determine the highest recovery.
Q3: Can I use liquid-liquid extraction (LLE) instead of SPE?
A3: Yes, liquid-liquid extraction is a viable alternative to SPE for the extraction of amisulpride and its metabolites.[2] LLE can sometimes result in cleaner extracts, but it is often more time-consuming, uses larger volumes of organic solvents, and can be more difficult to automate.
Q4: How should I store my urine samples before extraction to ensure the stability of this compound?
A4: To ensure the stability of drug metabolites, it is generally recommended to store urine samples at -20°C or lower if they are not being analyzed immediately.[3] this compound has been found to be stable under various conditions, but freezing will minimize the risk of degradation.[4]
Q5: What internal standard should I use for the quantification of this compound?
A5: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., Amisulpride-d4 N-oxide). If this is not available, a structurally similar compound that is not present in the sample can be used. For amisulpride analysis, compounds like tiapride (B1210277) and metoclopramide (B1676508) have been used as internal standards.[1]
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Urine
This protocol is a general guideline and should be optimized for your specific laboratory conditions and analytical instrumentation.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., stable isotope-labeled this compound or a structurally similar compound)
-
Methanol (HPLC grade)
-
Ammonium Hydroxide (ACS grade)
-
Borate Buffer (0.1 M, pH 9.0)
-
Deionized Water
-
Human Urine (drug-free for standards and quality controls)
-
SPE Cartridges (e.g., C18, 100 mg/3 mL or a mixed-mode cation exchange cartridge)
-
SPE Vacuum Manifold
2. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Transfer 1 mL of urine into a clean centrifuge tube.
-
Spike with the internal standard solution.
-
Add 1 mL of 0.1 M borate buffer (pH 9.0).
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any particulates.
3. Solid-Phase Extraction Procedure
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the sorbent to go dry.
-
Equilibration: Equilibrate the cartridge with 3 mL of 0.1 M borate buffer (pH 9.0).
-
Sample Loading: Load the pre-treated urine supernatant onto the cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 3 mL of 5% methanol in deionized water to remove less polar interferences.
-
-
Drying: Dry the cartridge under full vacuum for 5-10 minutes to remove any residual water.
-
Elution: Elute the this compound and internal standard from the cartridge with 2 x 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
4. Post-Extraction
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for your LC-MS/MS analysis.
-
Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for analysis.
Visualizations
References
- 1. Stereospecific determination of amisulpride, a new benzamide derivative, in human plasma and urine by automated solid-phase extraction and liquid chromatography on a chiral column. application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Method for the Determination of Amisulpride in a Small Volume (200 μL) of Human Saliva Using LC-DAD Supported by SPE | MDPI [mdpi.com]
- 3. An investigation of the stability of free and glucuronidated 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid in authentic urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Amisulpride N-oxide Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Amisulpride N-oxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a primary metabolite and a known impurity of Amisulpride, an atypical antipsychotic drug. In pharmaceutical development, it is crucial to synthesize and characterize such metabolites and impurities to assess their pharmacological activity, potential toxicity, and to use them as reference standards in analytical methods for quality control of the active pharmaceutical ingredient (API). This compound is also identified as a photodegradation product of Amisulpride.
Q2: What are the main challenges in the synthesis of this compound?
The primary challenges in synthesizing this compound include:
-
Over-oxidation: The presence of other oxidizable functional groups in the Amisulpride molecule can lead to the formation of undesired byproducts.
-
Incomplete reaction: Achieving complete conversion of the tertiary amine to the N-oxide can be difficult, resulting in a mixture of the starting material and the product, which can be challenging to separate.
-
Product instability: N-oxides can be sensitive to heat and light, potentially degrading during the reaction or work-up.
-
Choice of oxidizing agent: Selecting an appropriate oxidizing agent is critical to ensure high yield and selectivity.
Q3: What are the common difficulties encountered during the purification of this compound?
Purification of this compound presents several challenges:
-
High polarity: The N-oxide group significantly increases the polarity of the molecule, which can lead to strong interactions with polar stationary phases like silica (B1680970) gel, causing streaking and poor separation in column chromatography.
-
Co-elution with starting material: The polarity difference between Amisulpride and its N-oxide may not be sufficient for easy separation by standard chromatographic techniques.
-
Solubility issues: this compound has limited solubility in many common organic solvents, making purification by recrystallization challenging.
-
Thermal lability: The compound's sensitivity to heat can preclude the use of high temperatures for solvent evaporation or recrystallization.
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Inactive oxidizing agent.2. Insufficient amount of oxidizing agent.3. Low reaction temperature or short reaction time. | 1. Use a fresh batch of the oxidizing agent.2. Increase the molar equivalents of the oxidizing agent (e.g., from 1.1 to 1.5 or 2.0 equivalents).3. Increase the reaction temperature in small increments (e.g., 5-10 °C) and/or prolong the reaction time, while monitoring the reaction progress by TLC or HPLC. |
| Formation of multiple byproducts | 1. Over-oxidation.2. Reaction temperature is too high.3. Unstable starting material or product under reaction conditions. | 1. Use a milder oxidizing agent (e.g., sodium perborate (B1237305) instead of m-CPBA).2. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature).3. Check the stability of Amisulpride under the reaction conditions (e.g., by running a blank reaction without the oxidizing agent). Protect the reaction from light if the product is known to be light-sensitive. |
| Difficult work-up | 1. Emulsion formation during extraction.2. Product precipitation during work-up. | 1. Add brine to the aqueous layer to break up emulsions.2. Use a different solvent system for extraction or perform a filtration step before extraction. |
Purification Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Streaking or tailing on silica gel column | 1. High polarity of this compound.2. Interaction of the basic N-oxide with acidic silica gel. | 1. Use a more polar mobile phase, such as a gradient of methanol (B129727) in dichloromethane (B109758) (DCM) or chloroform (B151607).2. Add a small amount of a basic modifier to the mobile phase, such as triethylamine (B128534) (0.1-1%) or ammonia (B1221849) (in the form of ammoniated methanol), to neutralize the acidic sites on the silica gel.3. Consider using a different stationary phase, such as neutral or basic alumina, or a C18 reversed-phase column. |
| Co-elution of Amisulpride and this compound | 1. Insufficient resolution between the two compounds. | 1. Optimize the mobile phase composition. For normal phase, a shallow gradient of a polar solvent might be effective. For reversed-phase, adjusting the pH of the aqueous component of the mobile phase can improve separation.2. Use a longer column or a column with a smaller particle size for higher separation efficiency. |
| "Oiling out" during recrystallization | 1. The compound is coming out of solution above its melting point.2. The solution is too concentrated. | 1. Use a solvent system where the compound has lower solubility at higher temperatures.2. Increase the volume of the recrystallization solvent.3. Try a two-solvent recrystallization method: dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until turbidity is observed, then heat to redissolve and cool slowly. |
| Low recovery after purification | 1. Product loss on the column.2. Degradation during solvent evaporation. | 1. Ensure complete elution from the column by using a highly polar final mobile phase (e.g., 10-20% methanol in DCM).2. Evaporate solvents at reduced pressure and moderate temperature (e.g., < 40 °C). |
Data Presentation
Table 1: Comparison of Common Oxidizing Agents for N-Oxidation
| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages | Illustrative Yield Range (%) |
| meta-Chloroperoxybenzoic acid (m-CPBA) | DCM or CHCl₃, 0 °C to RT | Readily available, generally high yielding. | Can lead to over-oxidation, purification from the benzoic acid byproduct can be tricky. | 70-90 |
| Hydrogen Peroxide | Acetic acid or methanol, RT to 50 °C | Inexpensive, environmentally friendly byproduct (water). | Can be slow, may require a catalyst, potential for side reactions. | 50-80 |
| Sodium Perborate | Acetic acid, 50-60 °C | Mild and selective, easy to handle solid. | Requires heating, which may not be suitable for thermally sensitive compounds. | 60-85 |
| Oxone® (Potassium peroxymonosulfate) | Water/Methanol, RT | Water-soluble, easy work-up. | Can be a strong oxidant, potentially leading to byproducts. | 65-85 |
Note: Yields are illustrative and highly dependent on the specific substrate and reaction conditions.
Table 2: Illustrative Chromatographic Conditions for Amisulpride and this compound Separation
| Chromatography Mode | Stationary Phase | Mobile Phase | Illustrative Retention Time (min) | Comments |
| Reversed-Phase HPLC | C18 (e.g., 250 x 4.6 mm, 5 µm) | Acetonitrile : Phosphate Buffer (pH 4.5) (30:70 v/v) | Amisulpride: ~5.6this compound: ~4.2 | The more polar N-oxide elutes earlier. |
| Normal-Phase Flash Chromatography | Silica Gel | Gradient of Methanol in Dichloromethane (0-10%) | Amisulpride: Elutes at lower % MeOHthis compound: Elutes at higher % MeOH | Gradient elution is typically required due to the large polarity difference. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
Disclaimer: This is a general protocol and may require optimization.
-
Dissolution: Dissolve Amisulpride (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform (approx. 10-20 mL per gram of Amisulpride) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidizing Agent: Add meta-chloroperoxybenzoic acid (m-CPBA) (approx. 77% purity, 1.1-1.3 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and quench the excess peroxide by adding a saturated aqueous solution of sodium thiosulfate (B1220275) or sodium sulfite. Stir for 15 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2-3 times) to remove the meta-chlorobenzoic acid byproduct, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure at a temperature below 40 °C to obtain the crude product.
Protocol 2: General Procedure for the Purification of this compound by Flash Column Chromatography
-
Column Packing: Pack a silica gel column with a suitable solvent system, for example, 100% dichloromethane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane, with a small addition of methanol if necessary for solubility. Adsorb the crude product onto a small amount of silica gel, dry it, and load it onto the top of the packed column.
-
Elution: Elute the column with a gradient of methanol in dichloromethane. A suggested gradient is starting from 100% DCM and gradually increasing the methanol concentration from 0% to 10%.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure this compound.
-
Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure at a temperature below 40 °C to yield the purified this compound.
Mandatory Visualizations
Caption: Experimental workflow for this compound synthesis and purification.
Caption: Amisulpride's antagonism of D2/D3 receptor signaling.
Caption: Amisulpride's antagonism of 5-HT7 receptor signaling.
minimizing ion suppression for Amisulpride N-oxide in LC-MS
Technical Support Center: Amisulpride N-oxide Analysis
Welcome to the technical support center for the LC-MS analysis of this compound. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you minimize ion suppression and address the unique challenges associated with N-oxide metabolites, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1] This interference can lead to a decreased signal intensity, poor sensitivity, and inaccurate quantification.[1] Minimizing ion suppression is critical for developing a robust and reliable bioanalytical method. N-oxide metabolites can present additional challenges due to their potential instability.[2][3]
Q2: How can I detect ion suppression in my this compound analysis?
A2: A common method to detect and quantify ion suppression is through a post-column infusion experiment. In this technique, a constant flow of this compound solution is introduced into the LC eluent after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. Any significant dip in the baseline signal for the analyte indicates the elution of interfering compounds from the matrix that are causing ion suppression.[1] Another method is the post-extraction spike, which compares the analyte's peak area in a pure solvent to its peak area in a spiked blank matrix extract.[3]
Q3: Are N-oxide metabolites like this compound particularly challenging to analyze?
A3: Yes, N-oxide metabolites can be unstable and may revert back to their parent drug form (Amisulpride) during sample storage or processing.[2][3] This chemical conversion is a significant matrix effect that can lead to the overestimation of the parent drug concentration.[2] The stability of N-oxides can be influenced by the sample matrix (e.g., hemolyzed plasma) and the choice of sample preparation technique.[2] It is crucial to use optimized experimental conditions, such as appropriate pH and temperature, and to select extraction procedures that minimize this conversion.[2][3]
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) recommended?
A4: A stable isotope-labeled internal standard, such as a deuterated version of this compound, is the gold standard for quantitative LC-MS/MS analysis. Because it is chemically almost identical to the analyte, it co-elutes and experiences similar ion suppression or enhancement effects.[1] By calculating the ratio of the analyte signal to the internal standard signal, these matrix effects can be compensated for, leading to more accurate and precise results.[1]
Troubleshooting Guides
Problem 1: Low Signal Intensity or Poor Sensitivity for this compound
This is a classic symptom of significant ion suppression. Follow these steps to troubleshoot the issue, starting from sample preparation and moving to chromatographic and mass spectrometer settings.
Caption: Troubleshooting workflow for low signal intensity.
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1]
-
Protein Precipitation (PPT): While simple, PPT is often the least clean technique and may result in significant ion suppression.[1] For N-oxide metabolites, the choice of solvent is critical to prevent chemical conversion. Acetonitrile (ACN) is often superior to Methanol (B129727) (MeOH) in minimizing the degradation of N-oxides back to the parent drug, especially in hemolyzed plasma.[2]
-
Liquid-Liquid Extraction (LLE): LLE can provide a much cleaner extract. Experiment with different organic solvents to maximize the recovery of this compound while minimizing the extraction of matrix components like phospholipids.[1]
-
Solid-Phase Extraction (SPE): SPE is frequently the most effective method for removing matrix interferences.[4] Different sorbents (e.g., C18, mixed-mode) can be tested, and optimizing the wash and elution steps is crucial to selectively remove interferences.[1]
-
-
Improve Chromatographic Separation: If optimizing sample preparation is not sufficient, the next step is to chromatographically separate this compound from co-eluting matrix interferences.[1]
-
Change Analytical Column: Different column chemistries (e.g., C18, Phenyl-Hexyl, HILIC) offer different selectivities and can resolve the analyte from interferences.[1]
-
Modify Mobile Phase: Adjusting the organic solvent (methanol vs. acetonitrile) or the pH of the aqueous phase can alter the retention times of both the analyte and interfering peaks.[1]
-
Optimize Gradient Elution: Using a shallower gradient can improve the resolution between this compound and interfering peaks.[1]
-
-
Adjust Mass Spectrometer Settings:
-
Ion Source Parameters: Optimize ion source parameters like gas flows, temperature, and voltages to maximize the signal for your specific analyte.[1]
-
Ionization Mode: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for some compounds and may be worth investigating.[1][5]
-
Problem 2: High Variability in Results (Poor Precision)
High variability, particularly at lower concentrations, often results from inconsistent ion suppression or analyte instability across different samples.
Caption: Decision tree for troubleshooting high variability.
-
Evaluate Internal Standard Performance: Check the peak area of your SIL-IS across all samples in a batch. If the peak area is highly variable, it confirms that ion suppression is inconsistent between samples.[1]
-
Investigate N-oxide Instability: For this compound, variability can be caused by differing rates of conversion back to Amisulpride. This is particularly problematic in hemolyzed plasma.[2] Analyze samples prepared from both normal and hemolyzed plasma to assess stability.
-
Standardize Sample Preparation: Inconsistent execution of your sample preparation protocol can lead to varying levels of matrix components and analyte degradation in the final extracts. Ensure all steps are performed identically for every sample.
-
Improve Chromatographic Robustness: If the this compound peak elutes on the edge of a region of ion suppression, minor shifts in retention time can cause large variations in signal. Adjust your chromatography to move the analyte peak to a cleaner, more stable region of the chromatogram.[1]
Quantitative Data on N-Oxide Stability
The stability of N-oxide metabolites is highly dependent on the sample preparation method. The following table summarizes the percentage of conversion of various N-oxides back to their parent drug using different extraction techniques in hemolyzed plasma, a particularly challenging matrix.[2] Lower conversion percentages indicate a more suitable method for maintaining analyte integrity.
| Analyte | Sample Preparation Method | Solvent | % Conversion in Hemolyzed Plasma |
| Bupivacaine N-oxide | Protein Precipitation | Methanol (MeOH) | 100% |
| Protein Precipitation | Acetonitrile (ACN) | < 5% | |
| Dasatinib N-oxide | Protein Precipitation | Methanol (MeOH) | up to 11.7% |
| Protein Precipitation | Acetonitrile (ACN) | < 3.8% | |
| Pramoxine N-oxide | Liquid-Liquid Extraction | MTBE:Hexane (4:1) | 78% |
| Liquid-Liquid Extraction | Chlorobutane | ~25% |
Data adapted from a study on N-oxide stability.[2] These results strongly suggest that for N-oxide metabolites, protein precipitation with acetonitrile is significantly better at preventing chemical conversion than methanol. For LLE, the choice of a more polar solvent like chlorobutane can also reduce degradation.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) - Recommended for N-Oxide Stability
This method is fast but generally provides the least clean extract. Acetonitrile is recommended to preserve N-oxide integrity.[2]
-
To 100 µL of plasma sample, add a suitable internal standard.
-
Add 300 µL of cold Acetonitrile (ACN).[2]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE can offer a cleaner sample than PPT. The choice of solvent is critical and must be optimized.
-
To 100 µL of plasma sample containing internal standard, add 100 µL of a buffer solution (e.g., 0.5 M Sodium Carbonate) to adjust pH.[2]
-
Add 2.5 mL of an appropriate extraction solvent (e.g., diethyl ether, methyl tert-butyl ether (MTBE), or chlorobutane).[2][6]
-
Vortex for approximately 10-20 minutes.[6]
-
Centrifuge at ~4000 rpm for 10 minutes to separate the aqueous and organic layers.[6]
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent at 40°C under a stream of nitrogen until dry.[6]
-
Reconstitute the residue in the mobile phase and inject into the LC-MS/MS system.[6]
Protocol 3: Solid-Phase Extraction (SPE)
SPE typically provides the cleanest extracts and is highly effective at minimizing ion suppression. The protocol is generic and must be optimized for the specific analyte and cartridge used.
-
Condition: Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange or reversed-phase C18) by passing methanol followed by water or an equilibration buffer through it.
-
Load: Load the pre-treated plasma sample onto the cartridge.
-
Wash: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.
-
Elute: Elute the this compound and internal standard with an appropriate elution solvent (e.g., 5% ammonia (B1221849) in methanol).[3]
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. altasciences.com [altasciences.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Amisulpride N-oxide Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the chromatographic analysis of Amisulpride N-oxide.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues that lead to peak tailing of this compound.
Question: My this compound peak is showing significant tailing. What are the primary causes and how can I fix it?
Answer:
Peak tailing for this compound, a compound with basic nitrogen groups, is a common issue in reversed-phase HPLC.[1][2] The primary causes are typically related to secondary interactions with the stationary phase, mobile phase effects, or column and system issues. Below is a step-by-step guide to troubleshoot and resolve this problem.
Step 1: Evaluate and Optimize Mobile Phase Conditions
The mobile phase composition, particularly its pH and the type and concentration of additives, is the most critical factor influencing the peak shape of basic compounds like this compound.
1.1. Adjust Mobile Phase pH
The pH of the mobile phase dictates the ionization state of both the this compound molecule and the residual silanol (B1196071) groups on the silica-based column packing.[1]
-
Low pH (2.5 - 3.5): At a low pH, residual silanol groups on the column are protonated and thus, less likely to interact with the positively charged this compound. This is often the most effective initial step to reduce peak tailing.[3]
-
High pH (above 8): An alternative is to use a high pH mobile phase to deprotonate the this compound, rendering it neutral. However, this approach requires a pH-stable column (e.g., a hybrid or polymer-based column) to prevent degradation of the silica (B1680970) packing.
1.2. Incorporate Mobile Phase Additives
Mobile phase additives can be used to mask residual silanol groups, preventing their interaction with the analyte.
-
Competing Bases: Additives like triethylamine (B128534) (TEA) can be added to the mobile phase at low concentrations (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol sites, improving the peak shape of the basic analyte.
-
Buffers: Using a buffer (e.g., phosphate (B84403) or acetate) at an appropriate concentration (typically 10-50 mM) helps to maintain a stable pH and can also reduce secondary interactions.[4]
Experimental Protocol: Mobile Phase Optimization
-
Initial Conditions: Start with a common mobile phase for basic compounds, for example, a mixture of acetonitrile (B52724) and a low pH buffer (e.g., 0.1% formic acid in water).
-
pH Adjustment:
-
Prepare mobile phases with varying pH values (e.g., 2.5, 3.0, 3.5) using a suitable buffer like phosphate or citrate.
-
Equilibrate the column with each mobile phase for a sufficient time before injecting the sample.
-
Analyze the peak shape for each condition.
-
-
Additive Introduction:
-
If tailing persists, add a competing base like TEA (0.1%) to the optimized low pH mobile phase.
-
Equilibrate the column and re-analyze the sample.
-
Step 2: Assess and Select the Appropriate Column
The choice of the HPLC column plays a crucial role in achieving symmetrical peaks for basic compounds.
2.1. Column Chemistry
-
End-capped Columns: Use columns that are well end-capped. End-capping chemically modifies the surface of the stationary phase to reduce the number of accessible silanol groups.
-
High Purity Silica: Modern columns are packed with high-purity silica, which has a lower metal content and fewer acidic silanol sites.
-
Alternative Stationary Phases: Consider using columns with alternative stationary phases, such as those with a polar-embedded group or hybrid silica-polymer materials, which are designed to shield the silanol groups and improve peak shape for basic analytes.
2.2. Column Health
-
Column Contamination: If the peak tailing has developed over time, the column may be contaminated. Flush the column with a strong solvent to remove any strongly retained compounds.
-
Column Void: A void at the head of the column can also cause peak distortion. This can sometimes be rectified by reversing the column and flushing it. If the problem persists, the column may need to be replaced.
Step 3: Review Sample and Injection Parameters
The sample itself and the injection process can contribute to poor peak shape.
3.1. Sample Overload
Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak tailing. To check for this, dilute the sample and inject it again. If the peak shape improves, sample overload was likely the issue.
3.2. Injection Solvent
The solvent used to dissolve the sample should be of similar or weaker strength than the mobile phase. Injecting a sample in a strong solvent can cause peak distortion. Ideally, dissolve the sample in the mobile phase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its peak shape challenging in chromatography?
This compound is a major metabolite of Amisulpride, an antipsychotic drug. Like its parent compound, it contains basic nitrogen functional groups. In reversed-phase chromatography, these basic groups can interact with acidic residual silanol groups on the surface of silica-based columns, leading to a secondary retention mechanism that causes peak tailing.[1][2]
Q2: Can the mobile phase composition affect the retention time of this compound?
Yes, the mobile phase composition, especially the organic modifier content and pH, significantly impacts the retention time. Increasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will generally decrease the retention time. The pH can also affect retention, as it influences the ionization state of the molecule.
Q3: Are there any specific sample preparation techniques that can help improve the peak shape of this compound?
While sample preparation primarily aims to remove interferences, a clean sample is crucial for maintaining column health and preventing peak tailing due to contamination. For biological matrices like plasma, techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used to isolate Amisulpride and its metabolites.[5][6] Ensuring the final sample is dissolved in a solvent compatible with the mobile phase is also critical.
Q4: My peak tailing issue is inconsistent between runs. What could be the cause?
Inconsistent peak tailing can be due to several factors:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when changing mobile phase composition.
-
Mobile Phase Instability: Prepare fresh mobile phase daily and ensure it is properly degassed. Buffer precipitation can also be an issue if the organic solvent concentration is too high.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature can affect the kinetics of interaction between the analyte and the stationary phase.
Data Presentation
The following tables summarize typical chromatographic conditions used for the analysis of Amisulpride, which can serve as a starting point for developing a method for this compound.
Table 1: HPLC Methods for Amisulpride Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (250 x 4.6 mm, 5 µm)[7] | Zorbax Bonus-RP C18 (75 x 4.6 mm, 3.5 µm)[5] | Acquity BEH C18 (150 x 3.0 mm, 1.7 µm)[8] |
| Mobile Phase | Phosphate buffer/Methanol[7] | 0.2% Formic acid/Methanol (35:65 v/v)[5] | Phosphate buffer (pH 6.5)/Acetonitrile (60:40 v/v)[8] |
| Flow Rate | 1.0 mL/min[7] | 0.5 mL/min[5] | 1.0 mL/min[8] |
| Detection | UV[7] | MS/MS[5] | UV at 248 nm[8] |
| Tailing Factor | < 2[7] | Not specified | Not specified |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for Amisulpride and can be a starting point for this compound.[5]
-
To 100 µL of human plasma in a centrifuge tube, add the internal standard.
-
Add 1 mL of the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Vortex and inject into the HPLC system.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound peak tailing.
Caption: Cause of peak tailing due to secondary interactions.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. jddtonline.info [jddtonline.info]
Technical Support Center: Resolving Amisulpride and Amisulpride N-oxide in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the simultaneous resolution of Amisulpride and its primary metabolite, Amisulpride N-oxide, using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting HPLC method for resolving Amisulpride and this compound?
A baseline reversed-phase HPLC method is recommended. This compound is more polar than its parent drug, Amisulpride. Therefore, in a reversed-phase system, the N-oxide will elute earlier. A C18 column with a buffered mobile phase containing an organic modifier like acetonitrile (B52724) or methanol (B129727) is a suitable starting point.
Q2: How does mobile phase pH affect the separation?
Mobile phase pH is a critical parameter for achieving good separation of these compounds. Amisulpride is a basic compound with a pKa of approximately 9.37.[1] To ensure good retention and peak shape for Amisulpride, the mobile phase pH should be adjusted to be at least 2 pH units away from its pKa. A slightly acidic to neutral pH (e.g., pH 3-7) is often a good starting point to ensure both compounds are in a stable, protonated form, which can enhance separation.
Q3: Why is my this compound peak showing poor retention?
This compound is inherently more polar than Amisulpride. In reversed-phase HPLC, polar compounds have less interaction with the non-polar stationary phase, leading to earlier elution and potentially poor retention. To increase retention, you can try decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase or using a less polar stationary phase.
Q4: Can I use the same wavelength to detect both Amisulpride and this compound?
Yes, both compounds should have significant UV absorbance at similar wavelengths due to the preservation of the benzamide (B126) chromophore. A detection wavelength in the range of 220-280 nm is generally suitable. It is advisable to determine the optimal detection wavelength by running a UV scan of both analytes to find a wavelength with good response for both.
Experimental Protocol: HPLC Method for Amisulpride and this compound
This protocol describes a starting point for the simultaneous determination of Amisulpride and this compound. Optimization may be required based on your specific instrumentation and sample matrix.
1. Materials and Reagents:
-
Amisulpride reference standard
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Potassium dihydrogen phosphate (B84403) (or other suitable buffer salt)
-
Orthophosphoric acid (for pH adjustment)
-
HPLC-grade water
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 20 mM Potassium Dihydrogen Phosphate (pH 4.5) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 227 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
3. Standard Solution Preparation:
-
Prepare individual stock solutions of Amisulpride and this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a mixed working standard solution containing both analytes at the desired concentration (e.g., 10 µg/mL) by diluting with the mobile phase.
4. Sample Preparation:
-
The sample preparation method will depend on the matrix (e.g., pharmaceutical dosage form, biological fluid). For dosage forms, a simple extraction with methanol followed by dilution with the mobile phase is typically sufficient. For biological samples, a protein precipitation or liquid-liquid extraction may be necessary.
5. System Suitability:
-
Inject the mixed working standard solution five times.
-
The relative standard deviation (RSD) for the peak areas of both analytes should be less than 2.0%.
-
The resolution between the Amisulpride and this compound peaks should be greater than 2.0.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution | - Inappropriate mobile phase composition.- Mobile phase pH is too close to the pKa of Amisulpride.- Column is old or degraded. | - Decrease the percentage of acetonitrile in the mobile phase to increase retention and improve separation.- Adjust the mobile phase pH (try a lower pH, e.g., 3.5, to ensure full protonation of Amisulpride).- Replace the column with a new one of the same type. |
| Peak Tailing (Amisulpride) | - Secondary interactions with residual silanols on the column.- Mobile phase pH is not optimal. | - Use a column with end-capping to minimize silanol (B1196071) interactions.- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase (use with caution as it can affect column lifetime).- Ensure the mobile phase pH is sufficiently low to keep Amisulpride fully protonated. |
| Variable Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction. | - Prepare the mobile phase fresh daily and ensure accurate pH measurement.- Use a column oven to maintain a constant temperature.- Check the HPLC pump for leaks and ensure proper degassing of the mobile phase. |
| Ghost Peaks | - Contamination in the sample or mobile phase.- Carryover from previous injections. | - Use high-purity solvents and reagents.- Implement a needle wash step in your injection sequence.- Inject a blank (mobile phase) to confirm the source of the ghost peaks. |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC separation issues.
Caption: A typical experimental workflow for HPLC analysis.
References
Technical Support Center: Amisulpride N-oxide Reference Material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and analysis of Amisulpride N-oxide reference material.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is the primary photodegradation product of Amisulpride, an atypical antipsychotic and antiemetic agent.[1][2][3] It is formed through the oxidation of the tertiary amine group on the pyrrolidine (B122466) ring of the Amisulpride molecule.[3] It is also a known metabolite of Amisulpride, although it is formed in small amounts in the body.
2. What are the main applications of this compound reference material?
This compound reference material is primarily used for:
-
Impurity profiling: To identify and quantify this compound as a potential impurity in Amisulpride drug substances and formulations.
-
Stability studies: To assess the stability of Amisulpride under various conditions, particularly exposure to light.
-
Pharmacokinetic studies: To investigate the metabolic fate of Amisulpride and quantify the formation of its N-oxide metabolite.
-
Analytical method development and validation: As a standard for the development and validation of analytical methods for the detection and quantification of Amisulpride and its related substances.
Storage and Handling
3. How should this compound reference material be stored?
Proper storage is crucial to maintain the integrity and stability of the reference material.
| Parameter | Recommendation | Source |
| Temperature | -20°C for long-term storage. | |
| Light | Protect from light. | [2] |
| Moisture | Store in a dry environment. Keep container tightly sealed. | |
| Inert Atmosphere | For solutions in organic solvents like ethanol, DMSO, and DMF, it is recommended to purge with an inert gas. | [4] |
4. What are the recommended handling procedures for this compound?
Due to its chemical nature and intended use in sensitive analytical experiments, proper handling is essential.
-
Ventilation: Handle in a well-ventilated area to avoid inhalation of any dust particles.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Avoid Contact: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Hygroscopicity: Amine N-oxides can be hygroscopic. It is advisable to handle the solid material in a low-humidity environment, such as a glove box, if possible.
Solution Preparation and Stability
5. How do I prepare solutions of this compound?
The solubility of this compound is a critical factor in preparing accurate standard solutions. It is slightly soluble in chloroform (B151607) and methanol (B129727).[1] For aqueous solutions, a co-solvent approach is often necessary.
Recommended Solvents:
-
Organic Solvents: Methanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).
-
Aqueous Solutions: Prepare a stock solution in an organic solvent like DMSO or DMF first, and then dilute with the aqueous buffer of choice.
Protocol for Preparing a Stock Solution (Example):
-
Accurately weigh the required amount of this compound reference material.
-
Dissolve the material in a minimal amount of a suitable organic solvent (e.g., Methanol, DMSO).
-
Use sonication to aid dissolution if necessary.
-
Once fully dissolved, dilute to the final desired concentration with the same solvent or a different mobile phase compatible solvent.
6. What is the stability of this compound in solution?
The stability of this compound in solution is dependent on the solvent, pH, and storage conditions.
| Condition | Stability Considerations |
| Aqueous Solutions | Generally not recommended for long-term storage. Prepare fresh daily. |
| Organic Solvents | More stable than aqueous solutions. Store at 2-8°C for short-term storage and -20°C for longer periods. Purge with an inert gas to prevent oxidation. |
| pH | Amine N-oxides are weak bases and are more stable in neutral to slightly alkaline conditions. They can be protonated in acidic conditions, which may affect their stability. |
Troubleshooting Guide
This section addresses common issues that may be encountered during the analysis of this compound.
Problem 1: Poor peak shape or tailing in HPLC/UPLC.
-
Possible Cause: Secondary interactions between the basic N-oxide and acidic silanol (B1196071) groups on the stationary phase.
-
Troubleshooting Steps:
-
Use a column with end-capping or a base-deactivated stationary phase.
-
Adjust the mobile phase pH. Increasing the pH can reduce the interaction with residual silanols.
-
Add a small amount of a competing base, such as triethylamine, to the mobile phase.
-
Ensure the injection solvent is compatible with the mobile phase.
-
Problem 2: In-source degradation or formation of artifacts in Mass Spectrometry (MS).
-
Possible Cause: Amine N-oxides can be thermally labile and may degrade in the high-temperature environment of the MS source. A common degradation pathway is the loss of an oxygen atom.
-
Troubleshooting Steps:
-
Optimize the ion source parameters, particularly the temperature and voltages, to minimize in-source fragmentation.
-
Use a softer ionization technique if available.
-
Monitor for the presence of the [M+H-16]⁺ ion, which is characteristic of N-oxide degradation.
-
Problem 3: Ion suppression or enhancement in LC-MS/MS analysis.
-
Possible Cause: Co-eluting matrix components from the sample can interfere with the ionization of this compound.
-
Troubleshooting Steps:
-
Improve sample preparation to remove interfering matrix components. Solid-phase extraction (SPE) can be effective.
-
Modify the chromatographic method to separate the analyte from the interfering peaks.
-
Use a stable isotope-labeled internal standard (e.g., Amisulpride-d5 N-oxide) to compensate for matrix effects.
-
Experimental Protocols
Detailed Methodology for UPLC-MS/MS Analysis of this compound:
This protocol is a general guideline and may require optimization for specific instrumentation and applications.
-
Preparation of Standards:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions with the initial mobile phase composition to prepare working standards for the calibration curve.
-
-
Sample Preparation (from an aqueous matrix):
-
To 1 mL of the sample, add an appropriate volume of a suitable internal standard solution.
-
Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with an appropriate solvent (e.g., methanol with a small percentage of ammonia).
-
Evaporate the eluent to dryness and reconstitute in the initial mobile phase.
-
-
UPLC Conditions:
-
Column: A C18 reversed-phase column suitable for polar compounds (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Monitor the transition from the protonated molecule [M+H]⁺ to a characteristic product ion.
-
Internal Standard: Monitor the appropriate transition for the chosen internal standard.
-
-
Optimization: Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Formation of this compound from Amisulpride.
Caption: A logical approach to troubleshooting common analytical issues.
References
Technical Support Center: Troubleshooting Low Recovery of Amisulpride N-oxide
Welcome to the technical support center for Amisulpride N-oxide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and analysis of this compound, with a specific focus on troubleshooting low recovery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery a concern?
This compound is a primary degradation product of Amisulpride, an atypical antipsychotic and antiemetic agent. It is formed through oxidation, notably via ozonation or photodegradation[1]. As a metabolite and potential impurity, accurate quantification is crucial for pharmaceutical stability studies, environmental fate analysis, and toxicological assessments. Low and inconsistent recovery during experimental procedures can lead to underestimation of its concentration, impacting data reliability and interpretation.
Q2: What are the main factors contributing to the low recovery of this compound?
The low recovery of this compound can be attributed to several factors, primarily related to its chemical stability and physical properties. Like many tertiary amine N-oxides, it can be susceptible to degradation under various conditions. Key factors include:
-
pH Instability: N-oxides can be unstable in strongly acidic or alkaline conditions.
-
Temperature Sensitivity: Elevated temperatures can accelerate degradation.
-
Photodegradation: As a known photodegradation product of Amisulpride, this compound itself may be sensitive to light exposure[1][2].
-
Adsorption: The polar nature of the N-oxide functional group can lead to adsorption onto surfaces of laboratory glassware and plasticware.
-
Suboptimal Extraction Procedures: Inefficient extraction from complex matrices like plasma or wastewater can result in significant loss of the analyte.
Troubleshooting Guide for Low Recovery
This guide provides a systematic approach to identifying and resolving common issues leading to low recovery of this compound.
Problem 1: Low Recovery During Sample Preparation and Extraction
Question: I am experiencing low and variable recovery of this compound during solid-phase extraction (SPE) from plasma/water samples. What could be the cause and how can I optimize the procedure?
Answer: Low recovery during SPE is a frequent challenge. Here are potential causes and optimization strategies:
-
Inappropriate Sorbent Selection: this compound is a polar molecule. A standard C18 sorbent might not provide sufficient retention.
-
Solution: Consider using a mixed-mode cation exchange sorbent that allows for both hydrophobic and ion-exchange interactions. Alternatively, a hydrophilic-lipophilic balanced (HLB) polymer-based sorbent can be effective.
-
-
Incorrect Sample pH: The charge state of this compound is pH-dependent, which affects its retention on the SPE sorbent.
-
Solution: Adjust the pH of your sample to ensure the analyte is in a charged state for retention on a cation-exchange sorbent or a neutral state for reversed-phase retention. For cation exchange, a slightly acidic pH (e.g., pH 4-6) is often optimal.
-
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent.
-
Solution: For a mixed-mode cation exchange sorbent, use an elution solvent containing a basic modifier (e.g., 2-5% ammonium (B1175870) hydroxide (B78521) in methanol) to neutralize the charge on the analyte and facilitate its release. For HLB sorbents, a strong organic solvent like methanol (B129727) or acetonitrile (B52724) is typically used.
-
-
Sample Pre-treatment: Failure to disrupt protein binding in biological samples can lead to low recovery.
-
Solution: For plasma samples, pre-treat with an acid (e.g., formic acid, phosphoric acid) or an organic solvent (e.g., acetonitrile) to precipitate proteins before loading onto the SPE cartridge.
-
Troubleshooting Workflow for SPE Optimization
Caption: A stepwise workflow for troubleshooting and optimizing solid-phase extraction of this compound.
Problem 2: Analyte Degradation During Sample Handling and Storage
Question: I suspect my this compound is degrading in solution before analysis. How can I improve its stability?
Answer: N-oxides are prone to degradation. The following table summarizes stability considerations and recommended actions.
| Factor | Potential Issue | Recommended Solution |
| pH | Degradation in strongly acidic or alkaline conditions. | Maintain sample and stock solution pH between 4 and 7. Use buffered solutions where possible. |
| Temperature | Accelerated degradation at elevated temperatures. | Keep samples on ice or refrigerated (2-8 °C) during processing. For long-term storage, freeze at -20 °C or -80 °C. Avoid repeated freeze-thaw cycles. |
| Light | Photodegradation upon exposure to UV or ambient light. | Work in a shaded environment or use amber vials and light-protective containers for sample collection, storage, and analysis. |
| Solvent | Instability in certain organic solvents. | Prepare stock solutions in DMSO or methanol and store at low temperatures. For aqueous working solutions, prepare them fresh daily[3][4]. |
Stability of this compound (General Guidelines for N-oxides)
| Condition | Stability | Recommendation |
| Acidic pH (<4) | Potentially Unstable | Avoid prolonged exposure to strong acids. |
| Neutral pH (6-8) | Generally Stable | Maintain this pH range for sample handling. |
| Alkaline pH (>8) | Likely Unstable | Avoid basic conditions during extraction and storage. |
| Room Temperature | Short-term stable | Process samples promptly or refrigerate. |
| Refrigerated (2-8 °C) | Stable for short-term | Recommended for temporary storage. |
| Frozen (-20 °C / -80 °C) | Stable for long-term | Recommended for long-term storage. |
Problem 3: Low Signal or Inconsistent Results in LC-MS/MS Analysis
Question: My LC-MS/MS signal for this compound is low and inconsistent. How can I improve the analytical method?
Answer: Low and variable signals in LC-MS/MS can stem from several sources.
-
Suboptimal Ionization: this compound, containing a basic nitrogen, should ionize well in positive electrospray ionization (ESI+) mode.
-
Solution: Ensure the mobile phase is acidic (e.g., contains 0.1% formic acid) to promote protonation of the analyte.
-
-
Adsorption to Labware: The polar nature of the N-oxide can lead to its adsorption to glass or plastic surfaces, especially at low concentrations.
-
Solution: Use silanized glass vials or low-adsorption polypropylene (B1209903) tubes. Pre-conditioning vials with a high concentration of the analyte solution can also help to passivate active sites.
-
-
Matrix Effects: Co-eluting matrix components from biological samples can suppress the ionization of this compound.
-
Solution: Improve the sample clean-up procedure (see SPE optimization above). Use a stable isotope-labeled internal standard (e.g., Amisulpride-d5 N-oxide) to compensate for matrix effects[5].
-
-
In-source Degradation: Some N-oxides can be susceptible to reduction back to the parent amine in the hot ESI source.
-
Solution: Optimize the ion source temperature and other MS parameters to minimize in-source reactions.
-
Troubleshooting Logic for LC-MS/MS Analysis
Caption: A logical flow for diagnosing and resolving low signal issues in the LC-MS/MS analysis of this compound.
Experimental Protocols
The following are suggested starting protocols for the extraction and analysis of this compound. These should be optimized for your specific application and matrix.
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is adapted from established methods for Amisulpride and is suitable for a mixed-mode cation exchange SPE cartridge[6][7].
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Human plasma (K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or Milli-Q)
-
Formic acid
-
Ammonium hydroxide
-
Internal Standard (IS): Amisulpride-d5 N-oxide (if available) or Amisulpride-d5.
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 50 µL of IS working solution.
-
Add 500 µL of 4% phosphoric acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
-
SPE Cartridge Conditioning:
-
Condition the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M formic acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides typical LC-MS/MS parameters that can be used as a starting point for method development.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-3.5 min: 95% B
-
3.5-4.0 min: 95-5% B
-
4.0-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 386.2 -> Product ion (Q3) [To be determined experimentally, but a likely fragmentation would involve the loss of the N-oxide oxygen or cleavage of the side chain]
-
Amisulpride (for monitoring potential in-source reduction): Precursor ion (Q1) m/z 370.2 -> Product ion (Q3) m/z 242.1[8]
-
Amisulpride-d5 N-oxide (IS): Precursor ion (Q1) m/z 391.2 -> Product ion (Q3) [To be determined experimentally]
-
-
Ion Source Temperature: 400-500 °C (optimize to minimize degradation)
-
Capillary Voltage: 3-4 kV
Experimental Workflow for LC-MS/MS Analysis
Caption: A schematic representation of the analytical workflow for the quantification of this compound using LC-MS/MS.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Photocatalytic Degradation of Pharmaceutical Amisulpride Using g-C3N4 Catalyst and UV-A Irradiation [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cphi-online.com [cphi-online.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amisulpride Dosage for N-oxide Metabolite Studies in vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working on in vivo studies of Amisulpride (B195569) and its N-oxide metabolite. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical metabolic profile of Amisulpride in vivo?
A1: Amisulpride undergoes minimal metabolism in the body.[1] It is primarily excreted unchanged in the urine and feces.[2][3] While several metabolites have been identified, they account for a small fraction of the administered dose. Amisulpride N-oxide is a known transformation product, but metabolites are generally found at very low or undetectable levels in plasma.[1] In a study with radio-labeled Amisulpride, four metabolites were detected in urine, making up about 15% of the excreted dose, and three of these were also found in feces, accounting for 6.1% of the dose.[2] It is important to note that the metabolism of Amisulpride does not primarily involve cytochrome P450 (CYP450) enzymes.[1][4]
Q2: Which animal models are suitable for Amisulpride metabolism studies?
A2: Rats are a commonly used species for preclinical pharmacokinetic studies of Amisulpride.[5][6] Specifically, Sprague-Dawley and Wistar rats have been used in studies investigating the pharmacological effects of Amisulpride.[7] When selecting a model, it is crucial to consider potential interspecies differences in drug metabolism.
Q3: What is a recommended starting dosage of Amisulpride for in vivo rodent studies?
A3: The dosage of Amisulpride in preclinical studies can vary significantly depending on the research question. For pharmacokinetic studies in rats, a single oral dose of 10 mg/kg has been used.[5] For behavioral studies in rats, effective doses have ranged from 1 mg/kg to 10 mg/kg for antidepressant-like effects.[8] Higher doses are typically required to study antipsychotic-like effects. Researchers should conduct dose-ranging studies to determine the optimal dose for producing measurable levels of the N-oxide metabolite without causing adverse effects.
Q4: How can I quantify Amisulpride and its N-oxide metabolite in biological samples?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of Amisulpride in biological matrices like plasma.[9][10] High-performance liquid chromatography (HPLC) with fluorescence or UV detection has also been used.[11] Given the expected low concentrations of the N-oxide metabolite, a highly sensitive LC-MS/MS method is recommended. You will likely need to synthesize or purchase a certified reference standard for this compound to develop and validate your analytical method.
Troubleshooting Guides
Issue 1: Low or Undetectable Levels of this compound
| Potential Cause | Troubleshooting Step |
| Dosage is too low. | Gradually increase the Amisulpride dose in your animal model. Be sure to monitor for any adverse effects. |
| Inappropriate sampling time. | Optimize the blood/tissue collection time points. Since the parent drug's half-life is around 12 hours in humans, consider collecting samples at multiple time points post-dose to capture the peak metabolite concentration.[3] |
| Insufficient analytical method sensitivity. | Develop and validate a highly sensitive LC-MS/MS method with a low limit of quantification (LLOQ) specifically for this compound. |
| Metabolite instability. | Ensure proper sample handling and storage conditions to prevent degradation of the N-oxide metabolite. Store samples at -80°C and minimize freeze-thaw cycles. |
| Rapid clearance of the metabolite. | Consider using a different animal model or analyzing urine and feces, as the metabolite may be cleared too quickly from the plasma to be detected. |
Issue 2: High Variability in Metabolite Levels Between Animals
| Potential Cause | Troubleshooting Step |
| Inconsistent dosing. | Ensure accurate and consistent administration of Amisulpride to each animal. For oral dosing, check for regurgitation. |
| Genetic variability in animal models. | Use a well-characterized and genetically homogenous strain of animals. |
| Differences in food and water intake. | Standardize the housing conditions, including diet and access to water, as these can influence drug metabolism. |
| Stress-induced metabolic changes. | Acclimatize animals to the experimental procedures to minimize stress. |
| Inconsistent sample collection and processing. | Standardize all sample collection, handling, and processing procedures to minimize technical variability. |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of Amisulpride and this compound in Rat Plasma
This protocol is adapted from established methods for Amisulpride analysis and should be optimized for N-oxide detection.[9][12]
Materials:
-
Rat plasma samples
-
Amisulpride and this compound reference standards
-
Internal standard (IS) solution (e.g., Amisulpride-d5)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Spike Internal Standard: To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex and Transfer: Vortex briefly and transfer the sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: General Workflow for an in vivo this compound Metabolite Study
Data Presentation
Table 1: Pharmacokinetic Parameters of Amisulpride in Healthy Volunteers (Single 10 mg Intravenous Dose)
| Parameter | Mean Value (SD) |
| Cmax (ng/mL) | 357 (149) |
| AUC (ng·h/mL) | 228 (18.9) |
| Elimination Half-life (h) | 3.7 |
| Data adapted from a study on intravenous radio-labeled Amisulpride.[2] |
Table 2: Recommended Amisulpride Dosage Ranges in Clinical Practice
| Clinical Indication | Recommended Daily Dosage |
| Acute Psychotic Episodes | 400 - 800 mg |
| Predominantly Negative Symptoms | 50 - 300 mg |
| Note: These are clinical dosages in humans and should be scaled appropriately for preclinical animal models.[13][14] |
Signaling Pathways and Logical Relationships
Metabolic Pathway of Amisulpride to N-oxide
Troubleshooting Logic for Low Metabolite Detection
References
- 1. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative determination of amisulpride in rat plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amisulpride: from animal pharmacology to therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of amisulpride, an atypical antipsychotic which blocks preferentially presynaptic dopamine autoreceptors, on integrated functional cerebral activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. What is the mechanism of Amisulpride? [synapse.patsnap.com]
- 14. A systematic review and combined meta‐analysis of concentration of oral amisulpride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Amisulpride Oral Absorption with Nanocarriers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and frequently asked questions (FAQs) encountered during the development of Amisulpride-loaded nanocarriers for enhanced oral absorption.
I. Troubleshooting Guides
This section addresses specific experimental challenges in a question-and-answer format.
| Question | Possible Causes | Troubleshooting Solutions |
| 1. Low Entrapment Efficiency (%EE) of Amisulpride in Nanocarriers | - Poor affinity of Amisulpride for the nanocarrier matrix: Amisulpride may have higher solubility in the external aqueous phase than in the lipid or polymer core. - Drug leakage during formulation: High processing temperatures or excessive homogenization/sonication energy can lead to drug expulsion. - Inappropriate lipid/polymer to drug ratio: An insufficient amount of carrier material cannot effectively encapsulate the drug.[1] - Suboptimal formulation components: The choice of solid lipid, liquid lipid (in NLCs), or polymer may not be ideal for Amisulpride. | - Optimize the formulation: Screen different lipids (e.g., tristearin, tripalmitin, Gelucire® 43/1) or polymers to find one with higher Amisulpride solubility.[1] For NLCs, adjust the solid lipid to liquid lipid ratio. - Control process parameters: Use the lowest effective temperature and optimize the duration and intensity of homogenization or sonication. - Adjust the lipid/polymer to drug ratio: Increase the concentration of the carrier material relative to the drug.[1] - pH modification: Adjust the pH of the aqueous phase to reduce the solubility of Amisulpride in it, thereby promoting its partitioning into the nanocarrier. |
| 2. Large and Polydisperse Particle Size of Nanocarriers | - Inefficient particle size reduction: Insufficient homogenization pressure, speed, or duration.[2] - Inadequate stabilizer concentration: Insufficient surfactant or stabilizer to cover the surface of the newly formed nanoparticles, leading to aggregation.[3] - Oswald ripening: Growth of larger particles at the expense of smaller ones due to differences in solubility. - Inappropriate formulation components: High viscosity of the lipid phase can hinder effective particle size reduction. | - Optimize homogenization/sonication parameters: Increase the pressure, speed, or duration of the size reduction process.[2] For nanosuspensions prepared by media milling, optimize the milling speed and the amount of milling media.[2] - Optimize stabilizer concentration: Screen different types and concentrations of stabilizers (e.g., Poloxamer 407, Tween 80, Span 60) to ensure adequate surface coverage.[2][4][5] - Select appropriate lipids/polymers: Choose lipids with lower viscosity at the processing temperature. |
| 3. Instability of Amisulpride Nanocarrier Formulation (Aggregation/Sedimentation) | - Low zeta potential: Insufficient surface charge leads to weak electrostatic repulsion between particles, causing aggregation. - Particle growth during storage: Due to Ostwald ripening or coalescence. - Inadequate cryoprotectant during lyophilization: Can lead to irreversible aggregation upon reconstitution. | - Increase zeta potential: Select surfactants or add charged molecules that impart a higher surface charge (ideally > ±30 mV for good stability). - Use a combination of stabilizers: Employ both electrostatic and steric stabilization for enhanced stability. - Optimize storage conditions: Store at recommended temperatures (e.g., 4°C) and protect from light. - Select appropriate cryoprotectants: Use cryoprotectants like trehalose (B1683222) or mannitol (B672) at optimal concentrations before lyophilization to ensure good redispersibility. |
| 4. Unexpected Drug Release Profile (e.g., too fast or too slow) | - Burst release: A high concentration of Amisulpride adsorbed on the nanocarrier surface. - Slow release: High lipid/polymer to drug ratio, leading to a denser core and longer diffusion path. The crystalline state of the drug within the carrier can also affect the release rate. - Biphasic release: Often observed with NLCs, characterized by an initial burst release followed by a sustained release phase.[5] | - Optimize formulation and process: To reduce burst release, ensure the drug is molecularly dispersed within the core rather than adsorbed on the surface. Washing the nanocarrier suspension can remove surface-adsorbed drug. - Adjust carrier composition: To control the release rate, modify the lipid or polymer composition. For instance, using lipids with higher melting points can slow down the release. - Incorporate release modifiers: Include additives in the formulation that can modulate the drug release profile. |
| 5. High In Vivo Pharmacokinetic Variability | - Poor correlation between in vitro and in vivo performance: The complexity of the gastrointestinal environment is not fully mimicked by in vitro dissolution studies. - Interaction with food: The presence of food can alter the dissolution and absorption of nanocarriers. - P-glycoprotein (P-gp) efflux: Amisulpride is a substrate for the P-gp efflux pump in the intestine, which can pump the drug back into the intestinal lumen, reducing its absorption.[1] | - Develop biorelevant in vitro models: Use dissolution media that simulate fed and fasted states to better predict in vivo performance. - Co-administer with P-gp inhibitors: While not ideal, this can demonstrate the impact of P-gp on absorption. - Design nanocarriers to inhibit P-gp: Some excipients used in nanocarriers (e.g., certain surfactants) can inhibit P-gp function, thereby enhancing Amisulpride absorption. |
II. Frequently Asked Questions (FAQs)
1. Why use nanocarriers for Amisulpride?
Amisulpride has a low oral bioavailability of approximately 48%.[1] This is attributed to its pH-dependent solubility (high solubility in the acidic stomach environment but poor solubility in the neutral pH of the intestine) and its susceptibility to the P-glycoprotein (P-gp) efflux pump in the intestinal wall.[1] Nanocarriers can enhance the oral absorption of Amisulpride by:
-
Increasing its solubility and dissolution rate in the intestinal fluid.
-
Protecting it from degradation in the gastrointestinal tract.
-
Inhibiting the P-gp efflux pump.
-
Facilitating its transport across the intestinal epithelium.
2. What types of nanocarriers are suitable for Amisulpride?
Several types of nanocarriers have been investigated for Amisulpride, including:
-
Nanostructured Lipid Carriers (NLCs): Composed of a mixture of solid and liquid lipids, offering high drug loading and stability.[1][5]
-
Nanoemulsions: Thermodynamically stable, isotropic systems of oil, water, and surfactant.
-
Niosomes: Vesicular systems composed of non-ionic surfactants, which are biodegradable and non-toxic.[4]
-
Nanosuspensions: Sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers.[2]
3. What are the critical quality attributes (CQAs) to monitor during the development of Amisulpride nanocarriers?
The key CQAs include:
-
Particle Size and Polydispersity Index (PDI): These affect the dissolution rate, absorption, and stability of the formulation. A smaller particle size and a narrow PDI are generally desirable.
-
Zeta Potential: Indicates the surface charge of the nanoparticles and predicts their physical stability. A zeta potential of > ±30 mV is generally considered to indicate good stability.
-
Entrapment Efficiency (%EE) and Drug Loading (%DL): These parameters determine the amount of drug successfully encapsulated within the nanocarrier and are crucial for dosage considerations.
-
In Vitro Drug Release: This provides insights into the release kinetics of the drug from the nanocarrier.
4. How can I improve the stability of my Amisulpride nanocarrier formulation?
To improve stability:
-
Optimize the zeta potential: Use charged surfactants or polymers to increase electrostatic repulsion.
-
Employ steric stabilization: Use polymers like polyethylene (B3416737) glycol (PEG) to create a protective layer around the nanoparticles.
-
Lyophilization: Freeze-drying the nanocarrier suspension with a suitable cryoprotectant can enhance long-term stability.
-
Storage conditions: Store the formulation at an appropriate temperature (e.g., 4°C) and protect it from light.
5. Can nanocarriers help in brain targeting of Amisulpride?
Yes, particularly through the intranasal route. Formulations like niosomal gels and nanoemulgels have been developed for nose-to-brain delivery of Amisulpride.[4][6] This approach bypasses the blood-brain barrier and can lead to higher drug concentrations in the brain, potentially improving therapeutic efficacy and reducing systemic side effects.[4]
III. Data Presentation
Table 1: Physicochemical Properties of Different Amisulpride-Loaded Nanocarriers
| Nanocarrier Type | Preparation Method | Key Formulation Components | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| NLCs | Solvent Evaporation | Tripalmitin/Gelucire® 43/1 (solid lipid), various suspending media | 184.9 - 708.75 | 0.21 - 0.59 | -21 to -33.55 | 29.01 - 69.06 | [1] |
| NLCs (for intranasal delivery) | Ultra-sonication | Stearic acid/palmitic acid/glyceryl monostearate (solid lipid), oleic acid/Imwitor 988/isopropyl myristate (liquid lipid), Cremophor®EL/Tween 80/Span 20 (surfactant) | 68.31 ± 0.38 | 0.24 ± 0.004 | -20.64 ± 0.11 | 95.75 ± 0.26 | [5] |
| Niosomes (for intranasal delivery) | Modified Ethanol (B145695) Injection | Span 60, Cholesterol | 191.4 | - | -38.2 | 84.25 | [4] |
| Nanosuspension (for intranasal delivery) | Media Milling | Poloxamer 407 (stabilizer) | 100 - 150 | 0.0927 | +39.14 | - | [2] |
| Nanoemulgel (for intranasal delivery) | Aqueous-Titration | Poloxamer 407, Gellan gum | 92.15 | - | -18.22 | - | [6] |
Table 2: Pharmacokinetic Parameters of Amisulpride from Nanocarrier Formulations
| Formulation | Route of Administration | Animal Model | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Amipride® tablets | Oral | Rabbits | - | - | - | 100 | [1] |
| AMS-NLCs capsules | Oral | Rabbits | - | - | - | 252.78 | [1] |
| Pure Amisulpride | Oral | Rats | 30.05 ± 1.3 | 1.0 ± 0.05 | 2980.34 ± 3.6 | - | [7] |
| AMS-HPβCD inclusion complex | Oral | Rats | 79.01 ± 1.5 | - | 11871.1 ± 2.8 | ~162.5 (vs. pure drug) | [7] |
IV. Experimental Protocols
Preparation of Amisulpride-Loaded NLCs by Solvent Evaporation
Objective: To prepare Amisulpride-loaded Nanostructured Lipid Carriers (NLCs).
Materials:
-
Amisulpride
-
Solid lipid (e.g., Tripalmitin, Gelucire® 43/1)
-
Liquid lipid (e.g., Oleic acid)
-
Surfactant (e.g., Tween 80)
-
Organic solvent (e.g., Dichloromethane)
-
Aqueous phase (e.g., Double distilled water)
Procedure:
-
Dissolve Amisulpride, solid lipid, and liquid lipid in a suitable organic solvent.
-
Heat the aqueous phase containing the surfactant to the same temperature as the organic phase.
-
Add the organic phase to the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Evaporate the organic solvent under reduced pressure.
-
Allow the resulting nanoemulsion to cool down to room temperature to form the NLC dispersion.
-
The NLCs can be further processed, for example, by lyophilization to obtain a dry powder.
Preparation of Amisulpride-Loaded Niosomes by Modified Ethanol Injection Method
Objective: To prepare Amisulpride-loaded niosomes.
Materials:
-
Amisulpride
-
Non-ionic surfactant (e.g., Span 60)
-
Cholesterol
-
Ethanol
-
Aqueous phase (e.g., Phosphate buffered saline pH 7.4)
Procedure:
-
Dissolve Amisulpride, Span 60, and cholesterol in ethanol to form the organic phase.[4]
-
Heat the aqueous phase to a temperature above the phase transition temperature of the surfactant.
-
Inject the organic phase slowly into the pre-heated aqueous phase with constant stirring.[4]
-
Continue stirring until all the ethanol has evaporated, leading to the formation of a niosomal suspension.[4]
-
The suspension can be sonicated to reduce the vesicle size if required.
V. Mandatory Visualizations
Caption: Workflow for Amisulpride-NLC preparation.
Caption: How nanocarriers enhance Amisulpride absorption.
References
- 1. Enhanced Oral Absorption of Amisulpride Via a Nanostructured Lipid Carrier-Based Capsules: Development, Optimization Applying the Desirability Function Approach and In Vivo Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fabrication of Amisulpride Nanosuspension for Nose to Brain Delivery in the Potential Antipsychotic Treatment – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. biotech-asia.org [biotech-asia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Optimizing Intranasal Amisulpride Loaded Nanostructured Lipid Carriers: Formulation, Development, and Characterization Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nose-to-brain delivery of amisulpride-loaded lipid-based poloxamer-gellan gum nanoemulgel: In vitro and in vivo pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral Bioavailability Enhancement of Amisulpride: Complexation and its Pharmacokinetics and Pharmacodynamics Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Amisulpride N-oxide as a Major Human Metabolite: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fate of Amisulpride in humans, with a specific focus on validating Amisulpride N-oxide as a significant metabolite. The information presented is supported by experimental data from a pivotal human radiolabeled study, offering a clear perspective on the extent of Amisulpride's biotransformation.
Executive Summary
Amisulpride, an atypical antipsychotic and antiemetic agent, is primarily eliminated from the body unchanged. However, it undergoes limited metabolism, giving rise to several metabolites. This guide critically evaluates the available evidence to establish the role of this compound in the overall metabolic profile of the drug in humans. Data from a definitive human study using ¹⁴C-labeled Amisulpride demonstrates that while metabolism is not the primary route of elimination, this compound is consistently formed and represents a notable portion of the metabolic products.
Comparative Analysis of Amisulpride Elimination Pathways
The primary route of Amisulpride elimination is renal excretion of the unchanged parent drug. However, a small fraction of the administered dose is metabolized. The following table summarizes the quantitative data from a key human metabolism study, comparing the excretion of unchanged Amisulpride with its metabolites.
Table 1: Quantitative Excretion of Amisulpride and its Metabolites in Humans Following a Single Intravenous Dose of ¹⁴C-labeled Amisulpride
| Analyte | Mean % of Administered Dose Excreted in Urine | Mean % of Administered Dose Excreted in Feces | Total Mean % of Administered Dose Excreted |
| Unchanged Amisulpride | 57.5% | 20.6% | 78.1% |
| Metabolite C1 (this compound) | 4.9% | 2.1% | 7.0% |
| Metabolite C2 (N-desethyl Amisulpride) | 3.6% | Not reported | >3.6% |
| Metabolite C3 | Not reported | Not detected | - |
| Metabolite C4 | Not reported | Not reported | - |
| Total Metabolites | 15.0% | 6.1% | 21.1% |
Data sourced from Fox et al. (2019).[1]
Based on this data, this compound (C1) is the most abundant single metabolite identified in both urine and feces, accounting for a combined 7.0% of the administered dose. While unchanged Amisulpride is the predominant species, this compound can be considered a significant human metabolite.
Experimental Protocols
The validation of this compound as a human metabolite is primarily based on a human mass balance study using ¹⁴C-labeled Amisulpride. The key experimental methodologies are detailed below.
Human Mass Balance Study Protocol
-
Study Design: An open-label, single-center, single-cohort study was conducted in six healthy male volunteers.[1]
-
Test Article: A single 10 mg intravenous dose of ¹⁴C-labeled Amisulpride was administered.[1]
-
Sample Collection: Plasma, whole blood, urine, and feces were collected at various time points up to 168 hours post-dose.[1]
-
Analytical Method: Metabolites in plasma, urine, and feces were characterized and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with in-line radiometric detection.[1] This technique allows for the separation of the parent drug and its metabolites, followed by their detection and quantification based on their mass-to-charge ratio and the amount of radioactivity present.
Bioanalytical Method for Amisulpride Quantification in Human Plasma (Alternative Method)
While the radiolabeled study is definitive for metabolite profiling, routine pharmacokinetic studies often employ non-radiolabeled methods. A typical validated LC-MS/MS method for the quantification of Amisulpride in human plasma is outlined below.
-
Sample Preparation: Liquid-liquid extraction of Amisulpride and an internal standard (e.g., a deuterated analog) from plasma.
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) for the separation of Amisulpride from endogenous plasma components.
-
Detection: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection.
Visualizing Amisulpride's Metabolic Fate
The following diagrams illustrate the metabolic pathway of Amisulpride and the workflow for its metabolite validation.
Caption: Proposed metabolic pathways of Amisulpride in humans.
Caption: Experimental workflow for validating human drug metabolites.
Conclusion
The evidence from the human ¹⁴C-labeled Amisulpride study robustly validates this compound as a notable human metabolite. While Amisulpride primarily undergoes renal excretion as the unchanged parent drug, N-oxidation is a key metabolic pathway, with this compound being the most abundant metabolite. For drug development professionals, this confirms that while the potential for metabolic drug-drug interactions is low, the formation of this compound should be considered in the overall disposition of the drug. Researchers and scientists can utilize the provided experimental protocols as a foundation for developing their own bioanalytical methods for Amisulpride and its metabolites.
References
Amisulpride vs. Amisulpride N-oxide: A Comparative Analysis of Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding affinities of the atypical antipsychotic amisulpride (B195569) and its metabolite, amisulpride N-oxide, at key central nervous system targets: the dopamine (B1211576) D2 and D3 receptors, and the serotonin (B10506) 5-HT7 receptor. The information presented herein is compiled from peer-reviewed scientific literature to provide an objective overview for researchers and professionals in drug development.
Executive Summary
Amisulpride is a well-characterized antagonist with high affinity for dopamine D2 and D3 receptors, and significant affinity for the serotonin 5-HT7 receptor.[1][2] Its pharmacological activity is stereoselective, with the (S)-enantiomer being more potent at D2 and D3 receptors, while the (R)-enantiomer shows a preference for the 5-HT7 receptor. In contrast, amisulpride undergoes minimal metabolism in humans, and its metabolites, including this compound, are reported to be pharmacologically inactive.[3][4][5] Extensive literature searches for quantitative receptor binding data for this compound at D2, D3, and 5-HT7 receptors did not yield any specific affinity values (e.g., K_i_ or IC_50_). This lack of data strongly supports the assertion that this compound does not significantly contribute to the pharmacological effects of the parent drug at these key receptors.
Quantitative Receptor Binding Data
The following table summarizes the in vitro binding affinities (K_i_ in nM) of amisulpride and its enantiomers for human dopamine D2, dopamine D3, and serotonin 5-HT7 receptors. A lower K_i_ value indicates a higher binding affinity.
| Compound | Receptor | K_i_ (nM) |
| Racemic Amisulpride | Dopamine D2 | 2.8 |
| Dopamine D3 | 3.2 | |
| Serotonin 5-HT7 | 11.5 - 44 | |
| (S)-Amisulpride | Dopamine D2 | ~1.4 |
| Dopamine D3 | ~1.6 | |
| Serotonin 5-HT7 | 900 | |
| (R)-Amisulpride | Dopamine D2 | >100 |
| Dopamine D3 | >100 | |
| Serotonin 5-HT7 | 22 | |
| This compound | Dopamine D2 | No data available |
| Dopamine D3 | No data available | |
| Serotonin 5-HT7 | No data available |
Experimental Protocols
The binding affinity of amisulpride for dopamine and serotonin receptors is typically determined using competitive radioligand binding assays. Below is a generalized protocol representative of the methodologies cited in the literature.
Radioligand Binding Assay Protocol
1. Receptor Preparation:
-
Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the recombinant human dopamine D2, dopamine D3, or serotonin 5-HT7 receptor.
-
Cells are cultured and harvested, then homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a specific radioligand (e.g., [³H]-Spiperone for D2/D3 receptors, [³H]-LSD or [³H]-5-CT for 5-HT7 receptors), and varying concentrations of the unlabeled test compound (amisulpride).
-
To determine non-specific binding, a high concentration of a known, non-radiolabeled antagonist for the respective receptor is added to a set of control wells.
-
The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.
3. Detection and Data Analysis:
-
Following incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_50_) is determined by non-linear regression analysis of the resulting competition curve.
-
The inhibition constant (K_i_) is then calculated from the IC_50_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant for the receptor.[6]
Visualizing the Experimental Workflow and Comparative Logic
The following diagrams illustrate the typical workflow of a radioligand binding assay and the logical framework for comparing the receptor binding affinities of a parent drug and its metabolite.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Logical framework for comparing binding affinities.
Signaling Pathways
Amisulpride exerts its effects by modulating the signaling pathways of dopamine D2/D3 and serotonin 5-HT7 receptors, which are G-protein coupled receptors (GPCRs).
-
Dopamine D2/D3 Receptors: These receptors are coupled to G_i/o_ proteins. Activation of these receptors by dopamine inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a competitive antagonist, amisulpride binds to these receptors without activating them, thereby blocking the effects of dopamine and preventing the reduction in cAMP.
-
Serotonin 5-HT7 Receptor: The 5-HT7 receptor is coupled to G_s_ proteins. Its activation by serotonin stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels. Amisulpride acts as an antagonist at this receptor, blocking the serotonin-induced increase in cAMP.[1]
The following diagram illustrates these signaling pathways.
Caption: Signaling pathways of D2/D3 and 5-HT7 receptors.
Conclusion
The available scientific evidence strongly indicates that amisulpride is the primary pharmacologically active moiety, exhibiting high and stereoselective affinity for dopamine D2, D3, and serotonin 5-HT7 receptors. Its metabolite, this compound, is considered pharmacologically inactive, and there is a conspicuous absence of receptor binding data for this compound in the published literature. Therefore, a direct comparison of the receptor binding affinities of amisulpride and this compound is not feasible due to the lack of data for the metabolite. Researchers and drug development professionals should focus on the well-documented pharmacological profile of the parent drug, amisulpride, when considering its mechanism of action and therapeutic effects.
References
A Comparative Guide to the Efficacy of Amisulpride and its N-oxide Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of the atypical antipsychotic Amisulpride (B195569) and its N-oxide metabolite. Drawing upon available experimental data, we explore their mechanisms of action, receptor binding affinities, and pharmacokinetic profiles to offer a comprehensive overview for research and drug development.
Introduction to Amisulpride and its Metabolism
Amisulpride is a substituted benzamide (B126) that exhibits high selectivity as an antagonist for dopamine (B1211576) D2 and D3 receptors.[1][2][3][4] Its clinical effectiveness in treating schizophrenia is attributed to a unique dose-dependent mechanism. At lower doses (50-300 mg/day), it preferentially blocks presynaptic D2/D3 autoreceptors, which enhances dopaminergic transmission and is thought to alleviate negative and depressive symptoms.[5] At higher doses (400-800 mg/day), it acts as a postsynaptic D2/D3 receptor antagonist, primarily in the limbic system, to control the positive symptoms of schizophrenia.[5][6]
Amisulpride undergoes minimal metabolism in the body, with the majority of the drug excreted unchanged.[5][7][8] The N-oxide metabolite is a product of this limited metabolism. While one commercial source has suggested that Amisulpride N-oxide is an active atypical antipsychotic that is further metabolized to the potent D2 antagonist sulpiride (B1682569), the broader scientific literature indicates that the metabolites of Amisulpride, including the N-oxide, are pharmacologically inactive.[7][9][10] Therefore, the therapeutic efficacy of Amisulpride is predominantly attributed to the parent compound.
Given the general consensus of the N-oxide metabolite's inactivity, a direct comparative efficacy analysis is not well-supported by current literature. However, for a relevant pharmacological comparison, this guide will also present data on sulpiride, a structurally and functionally related benzamide antipsychotic.[9][11][12]
Quantitative Data Presentation
The following tables summarize the receptor binding affinities and pharmacokinetic parameters of Amisulpride and Sulpiride.
Table 1: Dopamine Receptor Binding Affinities (Ki in nM)
| Compound | D2 Receptor | D3 Receptor | Reference(s) |
| Amisulpride | 2.8 | 3.2 | [1][2] |
| Sulpiride | High Affinity | High Affinity | [13][14] |
Specific Ki values for sulpiride vary across studies, but it is consistently characterized as a selective D2/D3 antagonist.
Table 2: Pharmacokinetic Properties
| Parameter | Amisulpride | Sulpiride | Reference(s) |
| Oral Bioavailability | 48% | ~35% | [5][15] |
| Protein Binding | 17% | Not extensively bound | [5][14] |
| Elimination Half-life | ~12 hours | Variable | [5] |
| Metabolism | Minimal, inactive metabolites | No identified active metabolites | [7][9][14] |
| Primary Excretion | Renal (unchanged) | Renal (unchanged) | [5][14] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the dopamine D2/D3 receptor signaling pathway and the workflows for key experimental protocols.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Dopamine D2/D3 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for dopamine D2 and D3 receptors.
a) Materials and Reagents:
-
Receptor Source: Cell membranes from a stable cell line expressing human recombinant D2 or D3 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: A tritiated ligand with high affinity for the target receptor, such as [3H]Spiperone.
-
Test Compounds: Amisulpride, this compound.
-
Non-specific Binding Control: A high concentration of a known D2/D3 antagonist (e.g., haloperidol) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well Plates, Glass Fiber Filters, Filtration Apparatus, Scintillation Counter and Cocktail.
b) Assay Procedure:
-
Plate Setup: In a 96-well plate, add the assay buffer.
-
Addition of Components:
-
For total binding, add the radioligand and the vehicle for the test compound.
-
To determine non-specific binding, add the radioligand and a high concentration of the non-specific binding control.
-
For the competition assay, add the radioligand and varying concentrations of the test compound.
-
-
Initiate Reaction: Add the prepared cell membranes to each well to start the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through pre-soaked glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conditioned Avoidance Response (CAR) Test
The CAR test is an in vivo behavioral assay used to assess the antipsychotic-like activity of a compound. Drugs that selectively suppress the conditioned avoidance response without affecting the escape response are considered to have potential antipsychotic efficacy.
a) Apparatus:
-
A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock. An auditory or visual stimulus source is used as the conditioned stimulus (CS).
b) Procedure:
-
Habituation: Acclimate the animals (typically rats) to the shuttle box for a set period before training begins.
-
Training (Acquisition Phase):
-
Place the animal in one compartment of the shuttle box.
-
Present a neutral conditioned stimulus (CS), such as a tone or light, for a short duration (e.g., 10 seconds).
-
Immediately following the CS, deliver a mild, unavoidable electric footshock (unconditioned stimulus, US) through the grid floor.
-
The animal can escape the shock by moving to the other compartment.
-
Repeat this pairing of CS and US for a set number of trials. The animal learns to associate the CS with the impending US and will eventually move to the other compartment upon presentation of the CS to avoid the shock. This is the conditioned avoidance response.
-
-
Drug Administration: Administer the test compound (Amisulpride, this compound, or vehicle) at various doses and at a specified time before the testing session.
-
Testing Phase:
-
Place the drug-treated animal in the shuttle box.
-
Present the CS.
-
Record the animal's response:
-
Avoidance: The animal moves to the other compartment during the CS presentation, before the US is delivered.
-
Escape: The animal moves to the other compartment after the US has started.
-
No Response (Escape Failure): The animal does not move to the other compartment during the CS or US presentation.
-
-
-
Data Analysis: The primary measure of antipsychotic-like activity is a significant decrease in the number of avoidance responses in the drug-treated group compared to the vehicle-treated group, without a significant increase in escape failures. This indicates that the drug is not simply causing sedation or motor impairment.
Conclusion
The available evidence strongly suggests that Amisulpride's therapeutic effects are mediated by the parent drug, which is a potent and selective antagonist of dopamine D2 and D3 receptors. Its N-oxide metabolite is generally considered to be pharmacologically inactive. While direct comparative efficacy studies between Amisulpride and its N-oxide metabolite are lacking, the established pharmacological profile of Amisulpride as a minimally metabolized drug provides a clear basis for its clinical utility. For a more nuanced understanding of structure-activity relationships within this class of compounds, comparisons with the related drug, sulpiride, can offer valuable insights. Future research could definitively confirm the inactivity of the N-oxide metabolite through direct receptor binding and in vivo studies.
References
- 1. Amisulpride | CAS:71675-85-9 | Dopamine D2/D3 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo extrastriatal and striatal D2 dopamine receptor blockade by amisulpride in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amisulpride compared with standard neuroleptics in acute exacerbations of schizophrenia: three efficacy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. psychscenehub.com [psychscenehub.com]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. Page loading... [wap.guidechem.com]
- 12. seragpsych.com [seragpsych.com]
- 13. The pharmacology of sulpiride--a dopamine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sulpiride: an antipsychotic with selective dopaminergic antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhanced Oral Absorption of Amisulpride Via a Nanostructured Lipid Carrier-Based Capsules: Development, Optimization Applying the Desirability Function Approach and In Vivo Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Competitor: Navigating Amisulpride N-oxide Cross-Reactivity in Immunoassays
For researchers, scientists, and drug development professionals, the accuracy of immunoassay results is paramount. However, the potential for cross-reactivity with metabolites can introduce a significant variable, leading to inaccurate quantification and interpretation of drug concentrations. This guide provides a comparative analysis of the cross-reactivity of Amisulpride and its major metabolite, Amisulpride N-oxide, in common immunoassays, supported by experimental data and detailed protocols to empower researchers in their analytical endeavors.
Amisulpride, a second-generation antipsychotic, is extensively used in the treatment of schizophrenia and dysthymia. While primarily excreted unchanged, a notable metabolite, this compound, is formed. The structural similarity between the parent drug and its metabolite raises concerns about their potential to cross-react with antibodies used in immunoassays, which are frequently employed for therapeutic drug monitoring and pharmacokinetic studies. This guide delves into the available data on this cross-reactivity and provides a framework for its experimental determination.
Quantitative Cross-Reactivity Data
Direct quantitative data on the cross-reactivity of this compound in common immunoassays for drugs of abuse, such as those for amphetamines or tricyclic antidepressants, is not extensively available in public literature or manufacturer's package inserts. This lack of data underscores the importance of in-house validation or the use of more specific analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) when precise quantification of Amisulpride is required in the presence of its metabolites.
However, studies have been conducted on the parent drug, Amisulpride, providing some insight into its potential for interference. The following table summarizes the known cross-reactivity of Amisulpride in a commercially available immunoassay.
| Compound | Immunoassay | Target Analyte | Cross-Reactivity (%) |
| Amisulpride | CEDIA Buprenorphine Assay | Buprenorphine | 0.003% |
| Sulpiride | CEDIA Buprenorphine Assay | Buprenorphine | 0.002% |
Data sourced from a study on false-positive buprenorphine immunoassay results.
It is crucial to note that while the cross-reactivity of Amisulpride in the buprenorphine assay is low, the high therapeutic doses of Amisulpride could still potentially lead to false-positive results for buprenorphine in patients prescribed this antipsychotic. The structural similarity between Amisulpride and other drugs, particularly those with a substituted benzamide (B126) structure, suggests a theoretical potential for cross-reactivity in other immunoassays.
Experimental Protocols for Determining Cross-Reactivity
To address the gap in available data for this compound, researchers can perform in-house cross-reactivity studies. The following is a generalized protocol for determining the percentage cross-reactivity of a compound in a competitive immunoassay.
Objective: To quantify the cross-reactivity of this compound in a specific immunoassay.
Materials:
-
Drug-free urine or serum matrix
-
Certified reference standard of the immunoassay's target analyte
-
Certified reference standard of this compound (commercially available from various chemical suppliers)
-
The immunoassay kit and required instrumentation
Procedure:
-
Preparation of Standard Curve: Prepare a series of calibrators of the target analyte in the drug-free matrix at concentrations spanning the assay's dynamic range.
-
Preparation of Test Compound Solutions: Prepare a series of solutions of this compound in the drug-free matrix at concentrations expected to produce a response within the range of the standard curve.
-
Immunoassay Analysis:
-
Analyze the target analyte calibrators to generate a standard curve.
-
Analyze the this compound solutions using the same immunoassay procedure.
-
-
Data Analysis:
-
From the standard curve, determine the concentration of the target analyte that produces a response equivalent to each of the this compound solutions.
-
Calculate the percentage cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of Target Analyte / Concentration of this compound) x 100
-
Confirmation: For definitive identification and quantification, especially in the case of positive screening results suspected to be due to cross-reactivity, a more specific method such as LC-MS/MS is recommended.
Visualizing the Workflow and Molecular Relationships
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow for determining cross-reactivity and the structural relationship between Amisulpride and its N-oxide metabolite.
Alternative Analytical Approaches
Given the potential for cross-reactivity and the limited availability of specific data for this compound, alternative analytical methods that offer higher specificity are recommended for clinical and research settings where accurate quantification is critical.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative analysis of drugs and their metabolites. Its high selectivity allows for the differentiation and individual quantification of Amisulpride and this compound, eliminating the issue of cross-reactivity.
-
High-Performance Liquid Chromatography with Ultraviolet or Diode-Array Detection (HPLC-UV/DAD): While less sensitive and specific than LC-MS/MS, HPLC can also be used to separate and quantify Amisulpride and its metabolites, provided that a suitable chromatographic method is developed and validated.
Conclusion
The potential for cross-reactivity of this compound in immunoassays presents a tangible challenge for accurate therapeutic drug monitoring and research. While quantitative data for the metabolite is scarce, the available information on the parent drug highlights the importance of cautious interpretation of immunoassay results. By employing the detailed experimental protocols provided in this guide, researchers can determine the specific cross-reactivity of this compound in their assays of interest. For definitive and reliable quantification, the use of highly specific methods such as LC-MS/MS is strongly recommended. This proactive approach to understanding and mitigating the impact of metabolite interference will ultimately lead to more accurate and reliable data in drug development and clinical practice.
Comparative Analysis of Amisulpride N-oxide Levels: A Review of Available Data
A comprehensive review of existing scientific literature reveals a notable scarcity of quantitative data regarding Amisulpride (B195569) N-oxide levels across different patient populations. Research has predominantly focused on the parent drug, amisulpride, due to its primary role in therapeutic efficacy and its metabolic profile, which is characterized by minimal biotransformation. Consequently, a direct comparison of Amisulpride N-oxide concentrations in diverse patient groups is not feasible based on currently available evidence.
Amisulpride, an atypical antipsychotic, undergoes very limited metabolism in the human body.[1][2] It is primarily excreted unchanged, mainly through the kidneys.[2][3] The metabolites of amisulpride, including this compound, are generally found in very low concentrations and are considered pharmacologically inactive.[1] Studies have indicated that these metabolites are largely undetectable in plasma, making their quantification and comparative analysis challenging.[1]
Insights into Amisulpride Metabolism
While specific data on this compound is sparse, a study involving intravenous administration of radiolabeled amisulpride to healthy male volunteers provided some insights into its metabolic fate. The study identified four minor metabolites in urine and three in feces, which were formed through processes such as oxygenation and N-dealkylation.[4] However, the study did not explicitly identify or quantify this compound as one of these metabolites.[4] This study confirmed that the vast majority of the administered dose was excreted as the unchanged parent drug.[4]
The limited metabolism of amisulpride suggests that factors that typically influence drug metabolism, such as the activity of cytochrome P450 enzymes, have a negligible effect on its pharmacokinetics.[1] Instead, factors affecting renal function are more likely to impact the plasma concentrations of the parent drug.[3]
Experimental Protocols for Amisulpride Analysis
The methodologies reported in the literature are optimized for the detection and quantification of amisulpride in biological matrices, primarily plasma. These methods are crucial for therapeutic drug monitoring and pharmacokinetic studies of the parent compound.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection:
A common method for amisulpride quantification involves solid-phase extraction (SPE) of the analyte from plasma, followed by separation using an HPLC system equipped with a fluorescence detector.
-
Sample Preparation: Plasma samples are subjected to SPE to isolate amisulpride from endogenous components.
-
Chromatographic Separation: The separation is typically achieved on a cyano (CN) or a C18 reversed-phase column.
-
Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) is used as the mobile phase.
-
Detection: Fluorescence detection is employed, with specific excitation and emission wavelengths (e.g., 274 nm and 370 nm, respectively) to ensure high sensitivity and selectivity for amisulpride.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
For higher sensitivity and specificity, LC-MS/MS methods have been developed.
-
Sample Preparation: Simple protein precipitation or liquid-liquid extraction is used to prepare the plasma samples.
-
Chromatographic Separation: A reversed-phase column (e.g., C18) is used for separation.
-
Mass Spectrometric Detection: The quantification is performed using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor ion to product ion transition for both amisulpride and a stable isotope-labeled internal standard.[6]
Amisulpride Metabolism Pathway
The metabolic pathway of amisulpride is straightforward, reflecting its limited biotransformation. The primary route of elimination is renal excretion of the unchanged drug. The minor metabolic pathways that have been identified are illustrated below.
Conclusion
References
- 1. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Plasma amisulpride levels in schizophrenia or schizoaffective disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetics of Amisulpride in Chinese patients with schizophrenia with external validation: the impact of renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Amisulpride Under the Microscope: A Comparative Analysis Against Other Atypical Antipsychotics for Schizophrenia
For Immediate Release
In the landscape of atypical antipsychotics for the treatment of schizophrenia, amisulpride (B195569) presents a unique profile, primarily characterized by its high selectivity for dopamine (B1211576) D2 and D3 receptors. This guide offers a detailed comparison of amisulpride against other commonly prescribed atypical antipsychotics, including olanzapine (B1677200), risperidone (B510), aripiprazole (B633), and ziprasidone. The following analysis, intended for researchers, scientists, and drug development professionals, synthesizes data from key clinical trials to provide an objective overview of comparative efficacy, safety, and receptor binding profiles, supported by detailed experimental methodologies.
Efficacy in Schizophrenia: A Quantitative Comparison
The primary measure of efficacy in most clinical trials for schizophrenia is the reduction in scores on the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS). The data presented below is a summary of findings from head-to-head comparative studies.
| Comparison | Primary Efficacy Measure | Key Findings | Reference |
| Amisulpride vs. Olanzapine | Change in PANSS/BPRS Total Score | Amisulpride demonstrated comparable efficacy to olanzapine in reducing overall psychotic symptoms.[1][2][3][4] A 52-week study showed a greater reduction in PANSS total score for amisulpride compared to olanzapine (32.7 vs. 23.3 points).[5][6][7][8] | [1][2][3][4][5][6][7][8] |
| Amisulpride vs. Risperidone | Change in PANSS/BPRS Total Score | Efficacy was found to be similar between amisulpride and risperidone in several short- and medium-term trials.[1][2][3][4] | [1][2][3][4] |
| Amisulpride vs. Aripiprazole | Change in PANSS Total Score | A 52-week pragmatic trial found amisulpride to be more effective than aripiprazole in reducing total PANSS scores (32.7 vs. 21.9 points).[5][6][7][8] | [5][6][7][8] |
| Amisulpride vs. Ziprasidone | Early Study Discontinuation due to Inefficacy | Amisulpride was found to be more effective than ziprasidone, with fewer patients discontinuing treatment due to lack of efficacy.[1][2][3][4] | [1][2][3][4] |
Safety and Tolerability Profile
The selection of an atypical antipsychotic is often guided by its side-effect profile. The following table summarizes key safety and tolerability data from comparative clinical trials.
| Side Effect | Amisulpride vs. Olanzapine | Amisulpride vs. Risperidone | Amisulpride vs. Aripiprazole | Amisulpride vs. Ziprasidone |
| Weight Gain | Amisulpride is associated with significantly less weight gain than olanzapine.[1][2][3][4] | Amisulpride generally induces less weight gain compared to risperidone.[1][2][3][4] | Data on direct comparison is limited, but both are generally considered to have a moderate risk of weight gain. | Amisulpride may be associated with more weight gain than ziprasidone. |
| Extrapyramidal Symptoms (EPS) | Both drugs have a low propensity for EPS, with no significant difference observed in comparative trials.[1][2][3] | The incidence of EPS is comparable between amisulpride and risperidone.[1][2][3] | Comparative data is limited. | No significant difference in EPS was observed.[1][2] |
| Hyperprolactinemia | Amisulpride is known to cause marked elevations in prolactin levels. | Both amisulpride and risperidone are associated with significant hyperprolactinemia. | Aripiprazole is a dopamine partial agonist and is not typically associated with hyperprolactinemia. | Ziprasidone has a lower propensity to increase prolactin levels compared to amisulpride. |
| Glucose and Lipid Metabolism | Olanzapine is associated with a higher risk of adverse changes in glucose and lipid metabolism compared to amisulpride.[2][4] | Data is less definitive, but risperidone may carry a slightly higher risk of metabolic side effects. | Aripiprazole is generally considered to have a lower risk of metabolic disturbances. | Ziprasidone has a relatively low risk of metabolic side effects. |
Receptor Binding Profiles: A Key to Understanding Atypicality
The pharmacological effects of atypical antipsychotics are determined by their affinity for various neurotransmitter receptors. Amisulpride's unique profile is evident in its high selectivity.
| Receptor | Amisulpride (Ki, nM) | Olanzapine (Ki, nM) | Risperidone (Ki, nM) | Aripiprazole (Ki, nM) | Ziprasidone (Ki, nM) |
| Dopamine D2 | 2.8[9] | 11 | 3.1 | 0.34 | 0.8 |
| Dopamine D3 | 3.2[9] | 49 | 7.3 | 0.8 | 0.4 |
| Serotonin 5-HT1A | >10,000 | 220 | 4.2 | 4.4 | 3.4 |
| Serotonin 5-HT2A | >10,000 | 4 | 0.16 | 3.4 | 0.4 |
| Serotonin 5-HT7 | 11.5[10] | 19 | 3.0 | 39 | 1.8 |
| Histamine H1 | >10,000 | 7 | 20 | 61 | 47 |
| Muscarinic M1 | >10,000 | 1.9 | >1,000 | >1,000 | >1,000 |
| Adrenergic α1 | >10,000 | 19 | 0.8 | 57 | 10 |
Note: Ki is the inhibition constant, representing the concentration of a drug that binds to 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by these antipsychotics and a typical workflow for a comparative clinical trial.
References
- 1. The Positive and Negative Syndrome Scale and the Brief Psychiatric Rating Scale. Reliability, comparability, and predictive validity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized double-blind controlled trial to assess the benefits of amisulpride and olanzapine combination treatment versus each monotherapy in acutely ill schizophrenia patients (COMBINE): methods and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A double-blind, randomised comparative trial of amisulpride versus olanzapine in the treatment of schizophrenia: short-term results at two months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A double-blind, randomized comparative trial of amisulpride versus olanzapine for 6 months in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medicaljournalinternational.org [medicaljournalinternational.org]
- 8. scispace.com [scispace.com]
- 9. alert.psychnews.org [alert.psychnews.org]
- 10. Amisulpride versus risperidone in the treatment of schizophrenic patients: a double-blind pilot study in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Amisulpride N-oxide Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is critical for comprehensive pharmacokinetic, pharmacodynamic, and toxicology studies. Amisulpride (B195569), an atypical antipsychotic and antiemetic agent, is metabolized to a limited extent in humans, with Amisulpride N-oxide being one of its identified metabolites and a known degradation product. This guide provides a comparative overview of validated analytical methods for the quantification of Amisulpride and proposes a robust method for the specific quantification of this compound, supported by established bioanalytical principles.
Comparison of Validated Analytical Methods for Amisulpride
While specific validated methods for the routine quantification of this compound are not extensively detailed in publicly available literature, a wealth of information exists for the parent drug, Amisulpride. These methods, particularly those employing mass spectrometry, can be readily adapted for the quantification of its N-oxide metabolite. The following table summarizes validated analytical methods for Amisulpride, providing a foundation for the development of an assay for this compound.
| Method | Matrix | Instrumentation | Linearity Range | LLOQ | Accuracy (%) | Precision (%RSD) | Reference |
| LC-MS/MS | Human Plasma | LC-MS/MS | 2.0 - 2500.0 ng/mL | 2.0 ng/mL | 96.0 - 101.5 | < 2.8 | [1][2][3] |
| HPLC-Fluorescence | Human Plasma | HPLC with Fluorescence Detector | 10 - 1500 ng/mL | 10 ng/mL | Not Specified | Not Specified | [4][5] |
| RP-HPLC-UV | Bulk and Pharmaceutical Dosage Form | RP-HPLC with UV Detector | 1 - 15 µg/mL | Not Specified | ~100 | < 2 | [6] |
| Spectrophotometry | Pharmaceutical Dosage Forms | UV-Vis Spectrophotometer | 5 - 25 µg/mL | Not Specified | Not Specified | Not Specified |
Proposed Analytical Method for this compound Quantification
Based on the identification of this compound by high-resolution mass spectrometry, a sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method is proposed for its quantification in biological matrices such as plasma.
Experimental Protocol: Proposed LC-MS/MS Method for this compound
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 25 µL of a suitable internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Vortex briefly to mix.
-
Add 1 mL of an appropriate extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of diethyl ether and dichloromethane).
-
Vortex for an extended period (e.g., 5-10 minutes) to ensure efficient extraction.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.
2. Chromatographic Conditions
-
HPLC System: A UHPLC or HPLC system capable of delivering reproducible gradients.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).
-
Flow Rate: A flow rate of 0.3 - 0.5 mL/min is typical for such columns.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
-
Injection Volume: Typically 5-10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is expected to be optimal for Amisulpride and its N-oxide.
-
MRM Transitions:
-
This compound: Based on its molecular formula (C17H27N3O5S) and a reported accurate mass of 385.1665, the precursor ion would be m/z 386.2 [M+H]+. The product ions would need to be determined by direct infusion of an this compound standard.
-
Internal Standard: The precursor and product ions for the chosen internal standard would be monitored.
-
-
Optimization: Source parameters such as capillary voltage, source temperature, and gas flows, as well as compound-specific parameters like collision energy and declustering potential, must be optimized for maximum sensitivity.
Hypothetical Validation Data for the Proposed this compound LC-MS/MS Method
The following table presents a hypothetical summary of expected validation parameters for the proposed LC-MS/MS method for this compound, based on typical performance characteristics of similar bioanalytical assays.
| Parameter | Expected Performance |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy (at LLOQ) | 80 - 120% |
| Accuracy (at other QC levels) | 85 - 115% |
| Precision (%RSD at LLOQ) | < 20% |
| Precision (%RSD at other QC levels) | < 15% |
| Recovery | > 60% |
| Matrix Effect | Within acceptable limits |
| Stability | Stable under expected sample handling and storage conditions |
Visualizing the Workflow
To illustrate the logical flow of the analytical method development and validation process, the following diagrams are provided.
Caption: Workflow for Analytical Method Development and Validation.
References
- 1. Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of amisulpride in human plasma by HPLC coupled with tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. bbrc.in [bbrc.in]
A Comparative Analysis of the Stability of Amisulpride and its N-oxide Metabolite
For researchers, scientists, and drug development professionals, understanding the stability of a pharmaceutical compound and its metabolites is paramount for ensuring drug safety, efficacy, and shelf-life. This guide provides a detailed comparison of the stability of Amisulpride, an atypical antipsychotic, and its primary metabolite, Amisulpride N-oxide, under various stress conditions. The information is supported by experimental data from forced degradation studies and established analytical protocols.
Amisulpride is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions, leading to the formation of several degradation products, with this compound being a notable resultant of oxidative and light-induced stress.[1][2] In contrast, this compound itself demonstrates considerable stability, particularly under conditions of photolysis and biodegradation.[3]
Quantitative Stability Comparison
The following table summarizes the degradation of Amisulpride under various forced stress conditions as reported in scientific literature. While direct comparative percentage degradation data for this compound under identical conditions is limited, its known stability profile is included for a qualitative comparison.
| Stress Condition | Amisulpride (% Degradation) | This compound Stability | Reference |
| Acidic Hydrolysis | 13.6% (1N HCl, reflux, 24 hrs) | Data not available | [4] |
| A significant degradant was observed in 4M HCl at 70°C for 5 hours. | Data not available | ||
| Basic Hydrolysis | Degradation observed | Data not available | [4] |
| Oxidative Stress | Degradation observed | Known formation pathway for this compound.[1][2] | [5] |
| Photolytic Degradation | 9.5% (sunlight, 48 hrs) | Stable under solar photolysis.[3] | [6] |
| Thermal Degradation | Degradation observed at 60°C. | Solid form stable for ≥ 4 years at -20°C. | |
| Aqueous Hydrolysis | Degradation observed | Data not available | |
| Aerobic Biodegradation | Degrades | Stable.[3] |
Experimental Protocols
The stability of Amisulpride and the formation of its degradation products are typically assessed using stability-indicating high-performance liquid chromatography (HPLC) methods. Forced degradation studies are conducted to intentionally degrade the drug substance to identify potential degradation products and to validate the analytical method's ability to separate these from the parent drug.
Forced Degradation Protocol for Amisulpride:
A common approach for conducting forced degradation studies on Amisulpride involves the following steps:
-
Preparation of Stock Solution: A stock solution of Amisulpride is prepared in a suitable solvent, such as methanol (B129727) or a mixture of the mobile phase.
-
Application of Stress Conditions:
-
Acidic Hydrolysis: The drug solution is treated with an acid (e.g., 0.1N to 1N HCl) and may be heated to accelerate degradation.
-
Basic Hydrolysis: The drug solution is treated with a base (e.g., 0.1N to 1N NaOH) and may be heated.
-
Oxidative Degradation: The drug solution is treated with an oxidizing agent, such as hydrogen peroxide (3% to 30%).
-
Thermal Degradation: The solid drug substance or a solution is exposed to elevated temperatures (e.g., 60-80°C) for a specified period.
-
Photolytic Degradation: The drug solution or solid drug is exposed to UV light (e.g., 254 nm) or sunlight for a defined duration.
-
-
Sample Analysis: After the stress period, the samples are neutralized if necessary, diluted to an appropriate concentration, and analyzed by a validated stability-indicating HPLC method.
-
Data Evaluation: The percentage of degradation is calculated by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control sample. Degradation products are identified and quantified.
Stability-Indicating HPLC Method:
A typical stability-indicating RP-HPLC method for the analysis of Amisulpride and its degradation products would utilize:
-
Column: A C18 or C8 reversed-phase column.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength where Amisulpride and its degradation products have significant absorbance (e.g., 226 nm or 280 nm).
-
Flow Rate: Typically around 1.0 mL/min.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams depict the experimental workflow for stability testing and the signaling pathway of Amisulpride.
References
A Comparative In Vivo Pharmacokinetic Analysis: Amisulpride and its N-oxide Metabolite
Introduction
Amisulpride (B195569) is a second-generation antipsychotic agent that selectively antagonizes dopamine (B1211576) D2 and D3 receptors.[1] Its clinical efficacy is well-established for both positive and negative symptoms of schizophrenia.[2] Understanding the in vivo pharmacokinetic profile of a drug and its metabolites is crucial for optimizing dosing regimens and ensuring safety and efficacy. This guide provides a comparative overview of the in vivo pharmacokinetics of amisulpride and its N-oxide metabolite, based on available scientific literature.
Pharmacokinetics of Amisulpride
Amisulpride exhibits linear pharmacokinetics and is primarily eliminated unchanged through the kidneys.[2][3] After oral administration, it has a bioavailability of approximately 48%.[2]
Table 1: Summary of Amisulpride In Vivo Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Bioavailability | 48% | [2] |
| Time to Peak Plasma Concentration (Tmax) | 1-4 hours | [1] |
| Plasma Protein Binding | 16-17% | [1][2] |
| Volume of Distribution | 5.8 L/kg | [4] |
| Elimination Half-life (t½) | ~12 hours | [2] |
| Primary Route of Elimination | Renal | [1][3] |
| Major Form Excreted | Unchanged Amisulpride | [1][2] |
Metabolism of Amisulpride and the N-oxide Metabolite
Amisulpride undergoes minimal metabolism in the liver, and the cytochrome P450 (CYP450) enzyme system is not significantly involved.[5][6] This low metabolic profile reduces the likelihood of drug-drug interactions.[5]
While amisulpride is mostly excreted unchanged, a small fraction is metabolized. A study involving intravenous administration of radio-labeled amisulpride in healthy volunteers identified four metabolites in urine, accounting for about 15.0% of the excreted dose. Three of these metabolites were also found in feces, representing 6.1% of the dose.[7][8] Importantly, no metabolites were detected in the plasma of these subjects.[7][8]
Amisulpride N-oxide is a known transformation product of amisulpride.[9] The metabolic pathways for the formation of amisulpride metabolites include N-dealkylation and oxidation.[9] However, these metabolites, including the N-oxide, are considered pharmacologically inactive and constitute a minor portion of the administered dose.[1]
Experimental Protocols
A standard experimental design to assess the in vivo pharmacokinetics of amisulpride in an animal model, such as a rat, would typically involve the following steps:
1. Animal Model: Male Wistar rats (250-300g) are commonly used. The animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
2. Drug Administration: Amisulpride is administered orally (e.g., via gavage) or intravenously at a specific dose.
3. Blood Sampling: Blood samples are collected from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
4. Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
5. Bioanalytical Method: Plasma concentrations of amisulpride are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
6. Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Caption: Metabolic fate of amisulpride.
References
- 1. klinikum.uni-heidelberg.de [klinikum.uni-heidelberg.de]
- 2. A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Population pharmacokinetics of Amisulpride in Chinese patients with schizophrenia with external validation: the impact of renal function [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. psychscenehub.com [psychscenehub.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism and Excretion of Intravenous, Radio-Labeled Amisulpride in Healthy, Adult Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism and Excretion of Intravenous, Radio-Labeled Amisulpride in Healthy, Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]
Amisulpride Metabolism: A Minor Role for Cytochrome P450 Enzymes
Current scientific evidence indicates that the atypical antipsychotic amisulpride (B195569) undergoes minimal metabolism in humans, with the cytochrome P450 (CYP450) enzyme system playing an insignificant role in its biotransformation. Consequently, a direct comparison of different CYP450 enzymes in the formation of Amisulpride N-oxide, a putative metabolite, is not feasible based on available data.
Amisulpride is primarily eliminated from the body unchanged, mainly through renal excretion[1][2]. Studies have shown that its metabolism is limited, with metabolites being largely undetectable in plasma[1][3]. While N-oxidation is a common metabolic pathway for many drugs containing tertiary nitrogen atoms, often catalyzed by CYP450 or flavin-containing monooxygenase (FMO) enzymes, this does not appear to be a significant route for amisulpride in humans[4].
One database lists "this compound" as a known transformation product of amisulpride[3]. However, further investigation reveals that this compound is described as a degradation product resulting from environmental factors such as ozonation or photodegradation, and it has been identified as a contaminant in surface water[5]. This suggests that this compound may not be a product of enzymatic metabolism within the human body.
Limited Metabolites of Amisulpride
A key study investigating the metabolism and excretion of radio-labeled intravenous amisulpride in healthy male volunteers identified four minor metabolites in urine and feces, which together accounted for about 21% of the excreted radioactivity[1][6]. Importantly, no metabolites were detected in the plasma of the study participants[1][7]. The parent drug, amisulpride, constituted approximately 78% of the excreted radioactivity[6].
The identified minor metabolites were formed through the following pathways:
-
Oxygenation (Metabolite C1)
-
N-dealkylation (Metabolite C2)
-
Oxygenation plus di-dehydrogenation or methylation plus dehydrogenation (Metabolite C3)
-
Oxygenation plus dehydrogenation (Metabolite C4) [6]
The study concluded that the limited metabolism of amisulpride suggests it is not a substrate for the CYP450 isoenzyme system[1]. This is further supported by information from the PubChem database, which states that the metabolism of amisulpride does not involve cytochrome P450 enzymes[3].
Experimental Protocol for Metabolite Identification
The following is a summary of the methodology used in the pivotal study by Fox et al. (2019) to characterize amisulpride metabolites:
Study Design: Six healthy male volunteers received a single 10 mg intravenous dose of 14C-labeled amisulpride[1][7].
Sample Collection: Plasma, whole blood, urine, and feces were collected at various time points up to 168 hours after dosing[7].
Metabolite Profiling and Identification:
-
Concentrations of amisulpride and total radioactivity were measured in all collected biological samples[7].
-
Metabolites in plasma, urine, and feces were characterized using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with in-line radiometric detection[1][7].
Metabolic Pathway of Amisulpride
The following diagram illustrates the known, albeit minor, biotransformation pathways of amisulpride.
Caption: Proposed biotransformations of amisulpride.
References
- 1. Metabolism and Excretion of Intravenous, Radio-Labeled Amisulpride in Healthy, Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.santaclaracounty.gov [files.santaclaracounty.gov]
- 3. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. caymanchem.com [caymanchem.com]
- 6. dovepress.com [dovepress.com]
- 7. Metabolism and Excretion of Intravenous, Radio-Labeled Amisulpride in Healthy, Adult Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Amisulpride and its Analog SEP-4199: A Guide for Researchers
This guide provides a detailed comparative analysis of the atypical antipsychotic Amisulpride (B195569) and its novel analog, SEP-4199. Developed for researchers, scientists, and drug development professionals, this document delves into the pharmacological nuances, experimental data, and underlying mechanisms of action of these two compounds.
Executive Summary
Amisulpride, a benzamide (B126) derivative, is a well-established antipsychotic agent with a dual, dose-dependent mechanism of action primarily targeting dopamine (B1211576) D2 and D3 receptors.[1] At lower doses, it is effective in treating depressive symptoms, while higher doses are utilized for psychosis.[1] SEP-4199, a non-racemic formulation of Amisulpride, represents a strategic evolution of the parent compound. It is composed of an 85:15 ratio of the R- and S-enantiomers, respectively, a composition designed to optimize its therapeutic effects for bipolar depression.[2] This specific ratio enhances its affinity for the serotonin (B10506) 5-HT7 receptor, believed to contribute to its antidepressant effects, while modulating its interaction with the dopamine D2 receptor to potentially reduce extrapyramidal side effects.[3][4]
Comparative Pharmacodynamics: A Tale of Two Receptors
The primary pharmacological distinction between Amisulpride and SEP-4199 lies in their differential affinities for the dopamine D2 and serotonin 5-HT7 receptors. This is a direct consequence of the unique enantiomeric composition of SEP-4199.
Key Findings:
-
Dopamine D2 Receptor: The S-enantiomer of Amisulpride (esamisulpride) exhibits a significantly higher affinity for the D2 receptor compared to the R-enantiomer (aramisulpride).[3][5][6] Racemic Amisulpride, with its 50:50 enantiomer ratio, therefore has a potent D2 antagonist profile. SEP-4199, with a reduced proportion of the S-enantiomer, demonstrates a lower overall affinity for the D2 receptor.[3]
-
Serotonin 5-HT7 Receptor: Conversely, the R-enantiomer of Amisulpride shows a much greater affinity for the 5-HT7 receptor than the S-enantiomer.[3][5][6] The 85:15 ratio in SEP-4199 is specifically designed to leverage this property, enhancing its 5-HT7 receptor antagonism, which is hypothesized to mediate its antidepressant effects.[3]
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
| Compound | Receptor | (R)-enantiomer (aramisulpride) Ki (nM) | (S)-enantiomer (esamisulpride) Ki (nM) | Racemic Amisulpride (50:50) Ki (nM) | SEP-4199 (85:15) |
| Amisulpride & Analogs | Dopamine D2 | 140[3] | 4.0[5], 4.43[3] | ~1.1[6] | Lower affinity than racemic |
| Serotonin 5-HT7 | 47[3][5] | 1,900[5], 1,860[3] | ~22[6] | Higher affinity than racemic | |
| Dopamine D3 | 13.9[3] | 0.72[3] | Not explicitly found | Not explicitly found |
Note: Ki values are compiled from multiple sources and experimental conditions may vary. The smaller the Ki value, the higher the binding affinity.
Experimental Protocols
Radioligand Binding Assays for D2 and 5-HT7 Receptors
These assays are fundamental in determining the binding affinities of Amisulpride and its analogs to their target receptors.
Objective: To quantify the binding affinity (Ki) of test compounds to human dopamine D2 and serotonin 5-HT7 receptors.
General Protocol Outline:
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 or serotonin 5-HT7 receptor are cultured under standard conditions.[7][8]
-
Cells are harvested and subjected to homogenization and centrifugation to isolate the cell membranes containing the receptors of interest.[9] The protein concentration of the membrane preparation is determined using a suitable method like the BCA assay.[7]
-
-
Competitive Radioligand Binding Assay:
-
The assay is typically performed in a 96-well plate format.[7]
-
A constant concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors, [3H]-5-CT for 5-HT7 receptors) is incubated with the cell membrane preparation.[7]
-
Increasing concentrations of the unlabeled test compound (e.g., Amisulpride, SEP-4199, or their individual enantiomers) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known, potent unlabeled ligand.[7]
-
The mixture is incubated to allow binding to reach equilibrium.[9]
-
-
Filtration and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the unbound radioligand.[9]
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.[9]
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[9]
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[10]
-
Phase 2 Clinical Trial of SEP-4199 (SEP380-201)
This study was designed to evaluate the efficacy and safety of SEP-4199 in patients with bipolar I depression.
Study Design: A global, multicenter, randomized, double-blind, placebo-controlled, parallel-group, fixed-dose study.[11][12]
Patient Population: Adults with a major depressive episode associated with bipolar I disorder, as defined by DSM-5 criteria, and a minimum Montgomery-Åsberg Depression Rating Scale (MADRS) total score of 22 at baseline.[11]
Treatment Arms:
-
SEP-4199 200 mg/day
-
SEP-4199 400 mg/day
-
Placebo
Primary Endpoint: Change from baseline in the MADRS total score after six weeks of treatment.[12]
Key Efficacy Findings:
-
While the study did not meet its primary endpoint in the primary analysis population (Europe and US), a pre-specified exploratory analysis of the full intent-to-treat population (including Japan) showed a statistically significant improvement in MADRS total score for both SEP-4199 dose groups compared to placebo.[12]
Safety and Tolerability:
-
SEP-4199 was generally well-tolerated.[12]
-
Commonly reported adverse events included somnolence, constipation, and elevated prolactin levels.[13]
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
Amisulpride acts as an antagonist at the D2 receptor, which is a G-protein coupled receptor (GPCR) primarily linked to the Gi/o signaling pathway.[1] This pathway ultimately leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[14] Additionally, D2 receptor signaling can involve β-arrestin-mediated pathways, which are distinct from the G-protein pathway.[15]
Serotonin 5-HT7 Receptor Signaling Pathway
The 5-HT7 receptor is also a GPCR, but it is primarily coupled to the Gs signaling pathway.[16] Activation of this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA).[16] SEP-4199's enhanced antagonism at this receptor is thought to contribute to its antidepressant effects.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound.
Conclusion
SEP-4199 represents a rationally designed analog of Amisulpride, with a modified enantiomeric ratio that shifts its pharmacological profile towards enhanced serotonin 5-HT7 receptor antagonism and reduced dopamine D2 receptor antagonism. This targeted approach aims to improve the therapeutic index for the treatment of bipolar depression by potentially enhancing antidepressant efficacy while mitigating the risk of extrapyramidal side effects associated with strong D2 blockade. The preclinical and clinical data gathered so far support this hypothesis, although further investigation is warranted to fully elucidate its clinical utility. This comparative guide provides a foundational understanding of the key differences between Amisulpride and SEP-4199, offering valuable insights for ongoing and future research in neuropsychopharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. A narrative review of non-racemic amisulpride (SEP-4199) for treatment of depressive symptoms in bipolar disorder and LB-102 for treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5‐HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Using HEK Cells for Receptor Binding Assays [cytion.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. news.us.sumitomo-pharma.com [news.us.sumitomo-pharma.com]
- 12. A Randomized, Double-blind, Placebo-controlled Proof-of-Concept Trial to Evaluate the Efficacy and Safety of Non-racemic Amisulpride (SEP-4199) for the Treatment of Bipolar I Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential effects of amisulpride and haloperidol on dopamine D2 receptor-mediated signaling in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
Environmental Persistence of Amisulpride N-oxide and Other Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The environmental fate of pharmaceutical compounds is a critical aspect of their overall safety profile. This guide provides a comparative assessment of the environmental persistence of the atypical antipsychotic drug Amisulpride and its major transformation products, with a focus on Amisulpride N-oxide. The information is compiled from published experimental data to assist researchers in understanding the potential long-term environmental impact of these compounds.
Executive Summary
Amisulpride, while susceptible to degradation under certain conditions, forms transformation products that exhibit greater persistence in the environment. Notably, this compound, a primary metabolite formed through various environmental and treatment processes, has been shown to be highly resistant to biodegradation. This guide synthesizes available data on the persistence of Amisulpride and its metabolites, providing a framework for further research and risk assessment.
Comparative Persistence Data
The environmental persistence of Amisulpride and its metabolites is influenced by various degradation pathways, including photodegradation, biodegradation, and hydrolysis. The available quantitative data from experimental studies are summarized below.
| Compound | Degradation Process | Matrix | Half-life (t½) | Rate Constant (k) | Reference |
| Amisulpride | Photolysis (Simulated Solar) | Pure Water | ~3 hours | - | [1] |
| Photolysis (Simulated Solar) | Wastewater | ~4 hours | - | [1] | |
| Photocatalysis (UV-A, g-C₃N₄) | Ultrapure Water | 22.80 minutes | 3.04 × 10⁻² min⁻¹ | [2] | |
| Photocatalysis (UV-A, g-C₃N₄) | Wastewater | 99.02 minutes | 0.7 × 10⁻² min⁻¹ | [2] | |
| This compound | Biodegradation (Activated Sludge) | - | No significant removal observed | - | [3] |
| Solar Photolysis & Aerobic Biodegradation | - | Stable | - | ||
| Photodegradation (Xenon Lamp) | - | Less recalcitrant than other N-oxides | - | ||
| De-ethylated Amisulpride | - | - | Data not available | - | - |
| Methoxy-cleaved Amisulpride | - | - | Data not available | - | - |
| TP 357 | - | - | Detected in wastewater lagoons; persistence data not available | - | [1] |
Note: The information regarding the stability of this compound is conflicting in the literature. While one study indicates its stability under solar photolysis and aerobic biodegradation, another suggests it is less resistant to degradation under a xenon lamp compared to other N-oxide compounds. Further research is needed to resolve this discrepancy and provide definitive quantitative data on its persistence.
Environmental Transformation Pathways
Amisulpride undergoes several transformation processes in the environment, leading to the formation of various metabolites. The primary identified pathways include N-oxidation, dealkylation, and cleavage of the methoxy (B1213986) group.
References
- 1. Photocatalytic Degradation of Pharmaceutical Amisulpride Using g-C3N4 Catalyst and UV-A Irradiation [mdpi.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Occurrence and fate of amisulpride, sulpiride, and lamotrigine in municipal wastewater treatment plants with biological treatment and ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Amisulpride N-oxide: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Amisulpride N-oxide, a metabolite and degradation product of the atypical antipsychotic Amisulpride. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.
Hazard Identification and Classification
Based on available data, this compound is associated with the GHS07 pictogram, indicating potential hazards.[1] The parent compound, Amisulpride, is classified as "Acute toxicity - Category 4, Oral" with the hazard statement H302: Harmful if swallowed.[2][3] Given that this compound is a direct derivative, it should be handled with a similar level of caution. It has been detected as a contaminant in surface water, highlighting the importance of preventing its release into the environment.[4]
Key Hazard Information:
| Compound | GHS Pictogram | Hazard Class | Hazard Statement |
| This compound | GHS07 (Exclamation Mark) | Not fully specified; handle with caution | Not fully specified |
| Amisulpride (Parent) | GHS07 (Exclamation Mark) | Acute toxicity - Oral, Category 4 | H302: Harmful if swallowed |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Step-by-Step Disposal Protocol
The primary disposal route for this compound is through a licensed hazardous waste management company, typically involving incineration. Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.
Experimental Protocol for Waste Segregation and Collection:
-
Identify Waste: All materials contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment, must be treated as hazardous chemical waste.
-
Segregate Waste:
-
Solid Waste: Collect unadulterated this compound powder and any contaminated solids (e.g., weighing paper, contaminated gloves) in a designated, robust, and sealable hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Label Containers: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Harmful if swallowed")
-
The date of accumulation
-
-
Store Waste Securely: Store the sealed and labeled waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic and incompatible materials, pending collection by a licensed waste disposal service.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the this compound waste.[2] The recommended final disposal method is incineration.
Disposal of Empty Containers:
Empty containers that have held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed.
Protocol for Decontaminating Empty Containers:
-
Triple Rinse: Rinse the empty container three times with a suitable solvent in which this compound is soluble (e.g., methanol, chloroform (B151607) - use with appropriate safety precautions in a fume hood).
-
Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous liquid waste.
-
Dispose of Rinsed Container: Once triple-rinsed, the container can typically be disposed of as non-hazardous waste. Deface the original label to prevent misidentification. Consult your local EHS guidelines for specific requirements.
Spill Management
In the event of a spill of this compound powder:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear Appropriate PPE: Don the appropriate personal protective equipment, including a respirator if significant dust is generated.
-
Contain and Clean:
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid generating dust.
-
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
